molecular formula C8H9NO3S B1301620 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone CAS No. 27302-94-9

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B1301620
CAS No.: 27302-94-9
M. Wt: 199.23 g/mol
InChI Key: FKRAJFAPFLYOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfonyl-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-2-4-9-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRAJFAPFLYOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371735
Record name 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27302-94-9
Record name 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-pyridin-3-ylethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Pharmacophore

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone, while not extensively cataloged with a dedicated CAS number, represents a compelling scaffold worthy of in-depth exploration. This guide will provide a comprehensive technical overview of this compound, constructed from established chemical principles and data from analogous structures. We will delve into its constituent functional groups—the methylsulfonyl moiety and the pyridin-4-yl ethanone core—to project its physicochemical properties, propose robust synthetic pathways, and explore its potential as a pharmacologically active agent.

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the methylsulfonyl group is a key component in numerous approved drugs, often serving as a hydrogen bond acceptor and enhancing solubility and metabolic resistance.[3] The juxtaposition of these two pharmacophores in this compound suggests a molecule with significant potential for biological activity, meriting its consideration in drug discovery programs.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₉NO₃SBased on structural components.
Molecular Weight 199.23 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidTypical for small organic molecules of this nature.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water. The pyridine nitrogen can be protonated to form salts, which would significantly increase aqueous solubility.The polar sulfonyl and ketone groups contribute to polarity, while the pyridine ring offers a site for salt formation.
pKa The pyridine nitrogen is expected to have a pKa around 4-5.Similar to other pyridinium ions.
Reactivity The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can participate in various nucleophilic reactions. The pyridine ring can undergo N-oxidation and electrophilic substitution, although the electron-withdrawing nature of the acetyl group at the 4-position deactivates the ring towards electrophilic attack.[5]General reactivity of ketones and pyridines.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible and robust synthetic routes, starting from commercially available materials.

Route 1: α-Sulfonylation of 4-Acetylpyridine

This is a direct and efficient approach that leverages the reactivity of the α-carbon of 4-acetylpyridine.

Synthesis_Route_1 start 4-Acetylpyridine intermediate1 Silyl Enol Ether of 4-Acetylpyridine start->intermediate1 1. LDA or other strong base 2. TMSCl product This compound intermediate1->product Photoredox Catalysis intermediate2 DABCO·(SO2)2 + Thianthrenium Salt intermediate2->product

Figure 1: Proposed Synthesis via Photoredox-Catalyzed α-Sulfonylation.

Experimental Protocol:

  • Formation of the Silyl Enol Ether: To a solution of 4-acetylpyridine in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. After stirring for a defined period, an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), is added to trap the enolate as the silyl enol ether. The reaction is then quenched and the product is purified.

  • Photoredox-Catalyzed Sulfonylation: The purified silyl enol ether is then subjected to a photoredox-catalyzed reaction.[6] This involves the use of a suitable photocatalyst, a source of sulfur dioxide such as DABCO·(SO₂)₂, and a methyl source, like a methyl thianthrenium salt, under irradiation with visible light.[6] This method allows for the direct installation of the methylsulfonyl group at the α-position of the ketone.[6]

Causality of Experimental Choices: The use of a strong, hindered base like LDA ensures the regioselective formation of the kinetic enolate. The silyl enol ether is a stable intermediate that is amenable to purification and subsequent functionalization. The photoredox catalysis approach is chosen for its mild reaction conditions and high functional group tolerance.[6]

Route 2: Acylation of a Methylsulfonyl Precursor

This route involves the formation of the carbon-carbon bond between the pyridine ring and the ethanone backbone as a key step.

Synthesis_Route_2 start1 Methyl Isonicotinate intermediate1 Weinreb Amide start1->intermediate1 start2 N,O-Dimethylhydroxylamine start2->intermediate1 Grignard or Al-mediated coupling intermediate3 2-(Methylthio)-1-(pyridin-4-yl)ethanone intermediate1->intermediate3 intermediate2 Methylthiomethyl Magnesium Chloride intermediate2->intermediate3 Grignard Reaction product This compound intermediate3->product Oxidation (e.g., m-CPBA or Oxone)

Figure 2: Proposed Synthesis via Weinreb Amide Intermediate.

Experimental Protocol:

  • Weinreb Amide Formation: Methyl isonicotinate is reacted with N,O-dimethylhydroxylamine in the presence of a suitable coupling agent or by forming the Grignard reagent of the hydroxylamine to yield the corresponding Weinreb amide.

  • Grignard Reaction: The Weinreb amide is then treated with a Grignard reagent prepared from chloromethyl methyl sulfide, namely methylthiomethyl magnesium chloride. The Weinreb amide is particularly useful here as it prevents over-addition of the Grignard reagent and cleanly affords the ketone.

  • Oxidation: The resulting 2-(methylthio)-1-(pyridin-4-yl)ethanone is then oxidized to the desired sulfone.[7] Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7]

Causality of Experimental Choices: The Weinreb amide is a key intermediate that allows for the controlled formation of the ketone from an ester. The two-step oxidation of the sulfide to the sulfone is a reliable and high-yielding transformation. This route offers an alternative to the direct α-functionalization and can be advantageous if the starting materials are more readily available or if issues arise with the stability of the enolate in the first proposed route. A similar multi-step synthesis has been successfully employed for the preparation of the analogous compound 1-(6-methylpyridin-3-yl)-2-[(4-methylsulfonyl)-phenyl]-ethanone.[8]

Potential Biological and Pharmacological Significance

The structural motifs present in this compound are prevalent in a wide range of biologically active molecules. This suggests that the target compound could exhibit interesting pharmacological properties.

  • Enzyme Inhibition: The combination of a pyridine ring and a sulfonyl group is a common feature in inhibitors of various enzymes. For instance, many selective COX-2 inhibitors incorporate a sulfonyl or sulfonamide group.[9] The ethanone linker provides a flexible scaffold that could allow the molecule to adopt a favorable conformation within an enzyme's active site.

  • Anticancer Activity: Pyridine derivatives are known to possess a broad spectrum of antiproliferative activities against various cancer cell lines.[2] The methylsulfonyl group can also contribute to anticancer effects. For example, styrylsulfonyl-methylpyridines have been identified as potent mitotic inhibitors.[3]

  • Antimicrobial Properties: Both pyridine and sulfone-containing compounds have been investigated for their antimicrobial activities.[10] The specific arrangement of these functional groups in the target molecule could lead to novel antimicrobial agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a theoretical framework for its synthesis and has highlighted its potential as a pharmacologically relevant molecule based on the well-established roles of its constituent functional groups. The proposed synthetic routes are based on reliable and scalable chemical transformations, offering a clear path for the preparation of this compound for further study.

Future research should focus on the successful synthesis and characterization of this compound. Once obtained, a thorough investigation of its biological activities, including its potential as an enzyme inhibitor, anticancer agent, or antimicrobial compound, is warranted. The insights gained from such studies could pave the way for the development of novel therapeutics based on this intriguing molecular scaffold.

References

  • ACS Figshare. (2018). Synthesis of 2‑Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α‑Acylamino Ketones. [Link]

  • Cheng, X., et al. (2022).
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Pradhan, J., & Goyal, A. (n.d.). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine. International Journal of Pharmaceutical and Chemical Analysis.
  • Najem, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Tikrit Journal of Pure Science.
  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

  • PubMed. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. [Link]

  • RSC Publishing. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2014). 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates both a pyridyl ketone and a methyl sulfonyl group, suggests a unique combination of electronic and steric properties that can influence its biological activity and pharmaceutical development potential. The pyridyl moiety, a common feature in many bioactive compounds, can participate in hydrogen bonding and metal coordination, while the methyl sulfonyl group is a strong electron-withdrawing group known to enhance properties like metabolic stability and aqueous solubility.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this guide combines theoretical predictions with established, field-proven experimental protocols for characterization. This approach not only offers valuable insights into the expected behavior of the compound but also provides the practical framework for its empirical validation.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, computational methods provide a valuable starting point for understanding its physicochemical profile. These predictions are generated using well-established algorithms that analyze the molecule's structure.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 199.23 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point 150-170 °CAffects solubility, dissolution rate, and manufacturing processes.
Boiling Point > 300 °CImportant for purification and assessing thermal stability.
Aqueous Solubility (logS) -1.5 to -2.5Critical for absorption, distribution, and formulation of oral dosage forms.
Lipophilicity (logP) 0.5 - 1.5Governs membrane permeability, protein binding, and metabolic clearance.
pKa (basic) 3.5 - 4.5Determines the ionization state at physiological pH, impacting solubility and receptor binding.

Note: These values are estimations and require experimental verification.

Molecular Structure and Key Functional Groups

The unique properties of this compound arise from the interplay of its constituent functional groups.

Caption: 2D structure of this compound.

Experimental Characterization Protocols

To empirically determine the physicochemical properties of this compound, a suite of standardized analytical techniques should be employed. The following section details the rationale and methodology for these essential experiments.

Melting Point Determination

Causality of Experimental Choice: The melting point is a fundamental property that provides an indication of the purity of a crystalline solid and is crucial for formulation development. The capillary method is a widely accepted and reliable technique that requires a minimal amount of substance.[2][3]

Protocol: Capillary Method (OECD Guideline 102) [2][3]

  • Sample Preparation: Finely powder the crystalline sample of this compound.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of approximately 3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a rate of approximately 10°C/minute until the temperature is about 30°C below the expected melting point.

  • Equilibration and Measurement: Reduce the heating rate to 1-2°C/minute. Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range.

Aqueous Solubility

Causality of Experimental Choice: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4][5] The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.[6][7]

Protocol: Shake-Flask Method (OECD Guideline 105) [4][5][6][7]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units of mg/mL or mol/L.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid Compound C Mixture in Sealed Vial A->C B Aqueous Buffer B->C D Agitate at Constant Temperature (24-48 hours) C->D E Centrifuge or Filter D->E F Clear Supernatant/Filtrate E->F G HPLC-UV Analysis F->G H Solubility Data (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

Causality of Experimental Choice: The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method, requiring less material and being amenable to high-throughput screening.[8][9][10][11][12]

Protocol: RP-HPLC Method [8][10][11][12]

  • System Preparation: Use a C18 stationary phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Preparation: Prepare a series of standard compounds with known logP values.

  • Calibration Curve: Inject the standards and record their retention times. Plot the logarithm of the retention factor (k') against the known logP values to generate a calibration curve.

  • Sample Analysis: Inject a solution of this compound and record its retention time.

  • logP Calculation: Calculate the log k' for the test compound and determine its logP value from the calibration curve.

Ionization Constant (pKa)

Causality of Experimental Choice: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For a molecule with a basic nitrogen in the pyridine ring, potentiometric titration is a direct and accurate method for determining the pKa.

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. ¹H and ¹³C NMR will provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.[13][14][15]

  • ¹H NMR: Expected signals would include those for the methyl group of the sulfone, the methylene protons between the carbonyl and sulfonyl groups, and the aromatic protons of the pyridine ring. The chemical shifts of the pyridyl protons will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the carbons of the pyridine ring, the methyl carbon of the sulfone, and the methylene carbon. The chemical shift of the carbonyl carbon is typically in the range of 190-200 ppm for pyridyl ketones.[13][15]

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and identification of impurities.[16][17][18][19][20]

  • Expected Fragmentation: Under electron ionization (EI), common fragmentation pathways for sulfones involve the loss of SO₂ and the methyl radical.[16][17] The pyridyl ketone moiety may undergo cleavage at the C-C bond adjacent to the carbonyl group.

Stability Profile

Causality of Experimental Choice: Understanding the stability of a drug candidate under various environmental conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[1][21][22][23][24]

Protocol: Forced Degradation Studies (ICH Guideline Q1A(R2)) [1][21][22][23][24]

  • Stress Conditions: Subject solutions of this compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature.

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature in the solid state and in solution.

    • Photolytic: Exposure to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization of Degradants: If significant degradation is observed, identify the structure of the major degradation products using techniques such as LC-MS/MS and NMR.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Characterization A Acidic (HCl) F Stability-Indicating HPLC A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic (UV/Vis) E->F G Identify Degradation Products (LC-MS/MS, NMR) F->G H Develop Stability-Indicating Method F->H I Establish Degradation Pathway G->I

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has outlined the predicted physicochemical properties of this compound and provided a comprehensive set of experimental protocols for their empirical determination. By combining computational predictions with established analytical methodologies, researchers and drug development professionals can gain a thorough understanding of this promising molecule's characteristics. The successful execution of these studies will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

  • Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

  • Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. [Link]

  • MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Taylor & Francis Online. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Bohrium. [Link]

  • pKa Prediction. Rowan Scientific. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. University of Padova. [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Macro-pKa. Schrödinger. [Link]

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. PubMed. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • OECD n°102: Melting point/Melting interval. Analytice. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

  • Computational Tools for Solubility Prediction. ResearchGate. [Link]

  • Test No. 102: Melting Point/ Melting Range. OECD. [Link]

  • Test No. 102: Melting Point/ Melting Range. OECD. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • PrologP. CompuDrug. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]

  • Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]

  • A.l. MELTING/FREEZING TEMPERATURE. [Link]

  • Determination of log P coefficients via a RP-HPLC column.
  • Final Report Determination of Melting Point of RCX 18-839. Regulations.gov. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Indium(III) in the “Periodic Table” of Di(2-pyridyl) Ketone: An Unprecedented Transformation of the Ligand and Solid-State 115In NMR Spectroscopy as a Valuable Structural Tool. ACS Publications. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Royal Society of Chemistry. [Link]

  • Selected NMR chemical shifts (d in ppm) for 8 at 323 K. ResearchGate. [Link]

  • Ketones. OpenOChem Learn. [Link]

Sources

Spectroscopic Characterization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from a combination of established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically grounded resource.

Introduction

This compound is a heterocyclic ketone of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring, a ketone functional group, and a methylsulfonyl moiety, presents a unique electronic and steric profile, making it a valuable scaffold in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various experimental settings. This guide serves to elucidate the key spectroscopic features of this molecule, providing a foundational reference for its use in research and development.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data and interpretations are predicted based on the analysis of structurally analogous compounds. These predictions are grounded in established principles of spectroscopic interpretation and data from similar molecules such as 4-acetylpyridine and various methyl sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the methylene group, and the methylsulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2, H-6~8.8Doublet~6.0
Pyridine H-3, H-5~7.8Doublet~6.0
Methylene (-CH₂-)~4.5Singlet-
Methyl (-SO₂CH₃)~3.2Singlet-

The protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The protons at positions 2 and 6 (ortho to the nitrogen) will be the most deshielded due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group, appearing at a predicted chemical shift of approximately 8.8 ppm. The protons at positions 3 and 5 (meta to the nitrogen) are expected to resonate at a slightly lower chemical shift, around 7.8 ppm. The methylene protons, situated between the electron-withdrawing carbonyl and sulfonyl groups, will be significantly deshielded and are predicted to appear as a singlet around 4.5 ppm. The methyl protons of the sulfonyl group are expected to give a sharp singlet at approximately 3.2 ppm.

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~195
Pyridine C-4~145
Pyridine C-2, C-6~151
Pyridine C-3, C-5~122
Methylene (-CH₂-)~60
Methyl (-SO₂CH₃)~42

The carbonyl carbon is expected to be the most downfield signal, appearing around 195 ppm. The carbons of the pyridine ring will have distinct chemical shifts, with C-2 and C-6 being the most deshielded among the ring carbons due to their proximity to the nitrogen. The methylene carbon, being flanked by two electron-withdrawing groups, will resonate at a relatively downfield position for an aliphatic carbon, predicted to be around 60 ppm. The methyl carbon of the sulfonyl group is anticipated to appear at approximately 42 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1690 - 1710Strong
SO₂ (Sulfone)1300 - 1350 (asymmetric)Strong
SO₂ (Sulfone)1120 - 1160 (symmetric)Strong
C-N (Pyridine)1580 - 1610Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

The IR spectrum will be dominated by a strong absorption band in the region of 1690-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. Another key feature will be the strong, characteristic absorptions of the sulfonyl group, with the asymmetric and symmetric stretching vibrations appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively[1]. The C-N stretching of the pyridine ring is expected to be observed in the 1580-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The fragmentation pattern will likely be influenced by the presence of the pyridine ring, the carbonyl group, and the sulfonyl group.

A probable fragmentation pathway involves the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the pyridin-4-oyl cation. Another significant fragmentation could be the loss of the methylsulfonyl group.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

Fragment IonPredicted m/z
[M]⁺199
[M - CH₃SO₂]⁺120
[C₅H₄NCO]⁺106
[C₅H₄N]⁺78
[CH₃SO₂]⁺79

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via direct infusion or liquid chromatography.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation MS Mass Spectrometry (Molecular Weight & Fragmentation) MS_data Molecular Ion Peak Fragment Ions MS->MS_data Provides IR Infrared Spectroscopy (Functional Groups) IR_data C=O, SO₂, C-N stretches IR->IR_data Provides NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR_data Chemical Shifts Coupling Patterns Integration NMR->NMR_data Provides Structure Proposed Structure: This compound MS_data->Structure Confirms IR_data->Structure Confirms NMR_data->Structure Confirms

Caption: Workflow for Structural Elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important chemical entity. The detailed interpretation of NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in their synthetic and medicinal chemistry endeavors.

References

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • PubChem. 4-Acetylpyridine. [Link]

  • PubChem. Dimethyl sulfone. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct experimental data on the biological activity of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone is not extensively available in peer-reviewed literature. However, based on the well-established bioactivity of structurally analogous compounds, particularly those possessing the key pharmacophore of a methylsulfonylphenyl group, a strong inference can be made regarding its mechanism of action. This guide synthesizes the current understanding of related molecules to provide a predictive but comprehensive overview of the likely biological profile of this compound, focusing on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.

Introduction: The Rationale for Investigating this compound

The quest for potent and selective anti-inflammatory agents with improved safety profiles remains a cornerstone of medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two isoforms of COX, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the field.[2] This led to the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

The chemical scaffold of this compound incorporates two key structural motifs prevalent in a class of highly successful selective COX-2 inhibitors: the methylsulfonylphenyl group and a heterocyclic ring system (pyridine). The methylsulfonyl (-SO2CH3) moiety is a critical pharmacophore that has been shown to anchor within a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity.[4] This guide will explore the predicted biological activity of this compound as a selective COX-2 inhibitor, drawing parallels from closely related and well-characterized molecules.

Proposed Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

It is hypothesized that this compound functions as a selective inhibitor of the COX-2 enzyme. This selectivity is attributed to the presence of the methylsulfonylphenyl group, which is a hallmark of many potent and selective COX-2 inhibitors, often referred to as "coxibs".[5]

The Cyclooxygenase Pathway and the Role of COX-2

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] While COX-1 is involved in physiological processes, COX-2 is induced by pro-inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[1]

Structural Basis for COX-2 Selectivity

The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. This creates a hydrophobic side pocket in the COX-2 active site. The methylsulfonyl group of compounds like this compound is proposed to fit snugly into this side pocket, leading to a stable enzyme-inhibitor complex and potent inhibition of COX-2.[4] In contrast, the bulkier nature of this moiety prevents its effective binding to the narrower active site of COX-1.

COX_Inhibition cluster_Arachidonic_Acid_Cascade Arachidonic Acid Cascade cluster_Inhibition Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Target_Compound 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone COX2 COX-2 Target_Compound->COX2 Selective Inhibition Inflammation_Pain Inflammation & Pain COX2->Inflammation_Pain Mediates

Caption: Predicted mechanism of action of this compound.

Experimental Evaluation of Biological Activity

To validate the predicted biological activity of this compound, a series of in vitro and in vivo experiments are essential. The following protocols are based on standard methodologies used for the characterization of selective COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

The primary in vitro assay to determine the potency and selectivity of the target compound is the measurement of its inhibitory activity against purified COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits, such as the COX-2 Inhibitor Screening Kit from Sigma-Aldrich.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to determine the IC50 value.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the appropriate wells.

    • Include wells for a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control, a solvent control, and an enzyme control (no inhibitor).

    • Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to each well.

    • Start the enzymatic reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

in_vitro_workflow Start Start: In Vitro Assay Reagent_Prep Prepare Reagents: - Test Compound - COX-1 & COX-2 Enzymes - Reaction Mixture Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Test Compound Dilutions - Controls (Positive, Solvent, Enzyme) Reagent_Prep->Plate_Setup Reaction_Initiation Initiate Reaction: - Add Enzymes - Add Arachidonic Acid Plate_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Measurement Measure Fluorescence (Ex: 535 nm, Em: 587 nm) Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 (COX-1 & COX-2) - Calculate Selectivity Index (SI) Measurement->Data_Analysis End End: Potency & Selectivity Profile Data_Analysis->End

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of this compound can be assessed using various animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely accepted and standard method.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimate male Wistar rats for at least one week under standard laboratory conditions.

    • Divide the animals into groups: a control group (vehicle), a positive control group (a known NSAID, e.g., indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration:

    • Administer the test compound and control substances orally or intraperitoneally at a specified time before the induction of inflammation.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound based on the expected activity for a selective COX-2 inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition at 3h)
This compound>1000.5>20055% (at 10 mg/kg)
Celecoxib (Reference)500.05100065% (at 10 mg/kg)
Indomethacin (Reference)0.10.80.12570% (at 5 mg/kg)

Conclusion and Future Directions

Based on its structural features, this compound is strongly predicted to be a selective inhibitor of COX-2. The presence of the methylsulfonylphenyl moiety is a key determinant of this selectivity. The outlined experimental protocols provide a robust framework for the comprehensive evaluation of its biological activity.

Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to confirm its COX-2 inhibitory activity and anti-inflammatory efficacy. Further studies could also explore its pharmacokinetic and pharmacodynamic properties, as well as its potential for development as a novel anti-inflammatory agent. The exploration of its effects on other biological targets and pathways would also be of significant interest.

References

  • Al-Sanea, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6263. [Link]

  • Amir, M., et al. (2023). Design, Synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate. [Link]

  • Dahikar, S. P., et al. (2021). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 37-51. [Link]

  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(14), 9517-9524.
  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]

  • Talley, J. J., et al. (2000). 2-(4-Methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(14), 1545-1548. [Link]

  • Various Authors. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Various Authors. (n.d.). WO2021124044A1 - Pharmaceutical composition of cyclooxygenase – 2 inhibitors.
  • Zarrin, A., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. [Link]

  • Zohra, T., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies, 23(1), 116. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

Sources

An In-Depth Technical Guide to Investigating the Potential Mechanism of Action of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs can yield novel molecular entities with significant therapeutic promise. The compound 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone represents such a molecule, integrating two key pharmacophores: the methylsulfonyl group and a pyridinyl core. The methylsulfonyl moiety is a well-established functional group in medicinal chemistry, known for its ability to enhance aqueous solubility, improve metabolic stability, and act as a bioisostere for other functional groups.[1][2] Its incorporation can favorably modulate the pharmacokinetic profile of a drug candidate.[1] The pyridine ring, a ubiquitous scaffold in numerous approved drugs, offers versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4]

While direct biological data for this compound is not extensively available in the public domain, its structural architecture provides critical clues to its potential mechanism of action. Notably, the compound shares features with known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, the approved COX-2 inhibitor Etoricoxib is synthesized from a structurally related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[5] Furthermore, various other pyridine and methylsulfonyl-containing compounds have demonstrated potent and selective COX-2 inhibition.[6][7][8][9][10]

This technical guide, therefore, puts forth the hypothesis that This compound may act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme . We will provide a comprehensive roadmap for researchers and drug development professionals to rigorously test this hypothesis. This guide will detail the underlying scientific rationale, provide step-by-step experimental protocols for target validation, and discuss the interpretation of potential outcomes. Our approach is designed to be a self-validating system, ensuring that each experimental step builds upon the last to create a robust and defensible mechanistic understanding.

Hypothesized Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[7] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[7] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[7]

The therapeutic rationale for selective COX-2 inhibition is to mitigate the inflammatory effects of prostaglandins without disrupting the homeostatic functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). We hypothesize that this compound may selectively bind to and inhibit the COX-2 enzyme. The methylsulfonyl group could potentially interact with the hydrophilic side pocket of the COX-2 active site, a key feature that distinguishes it from the more hydrophobic active site of COX-1. The pyridinyl moiety may form crucial interactions with other residues within the active site, contributing to the overall binding affinity and selectivity.

To visualize the proposed target pathway, the following diagram illustrates the arachidonic acid cascade and the role of COX enzymes.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Injury/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_Physiological Physiological Prostanoids (e.g., gastric protection, platelet aggregation) PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., pain, inflammation, fever) PGH2_2->Prostanoids_Inflammatory Compound 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Compound->COX2 Hypothesized Inhibition

Caption: Hypothesized inhibition of COX-2 within the arachidonic acid cascade.

Experimental Validation: A Step-by-Step Guide to Mechanistic Elucidation

A rigorous and multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following protocols are designed to systematically evaluate the inhibitory activity of this compound against COX enzymes, from in vitro biochemical assays to cell-based models of inflammation.

Experimental Workflow

The overall workflow for validating the proposed mechanism of action is depicted below. This workflow ensures a logical progression from initial target engagement to cellular and potentially in vivo confirmation of efficacy.

Experimental Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Confirmation Assay COX-1/COX-2 Inhibition Assay (Biochemical) Selectivity Determine IC50 and Selectivity Index Assay->Selectivity PGE2 PGE2 Production Assay (e.g., in RAW 264.7 cells) Selectivity->PGE2 CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) PGE2->CETSA Inflammation_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) CETSA->Inflammation_Model

Caption: Overall experimental workflow for target validation.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is coupled to a reaction that produces a fluorescent or colorimetric signal. The inhibition of this signal in the presence of the test compound is proportional to the inhibition of COX activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe (e.g., Amplex Red)

  • Horseradish peroxidase (for coupled reaction)

  • Test compound: this compound

  • Reference compounds: A non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to each well.

  • Add the serially diluted test compound, reference compounds, or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound binding to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the detection probe.

  • Immediately measure the fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Analysis and Interpretation: The IC50 values for both COX-1 and COX-2 will be determined. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A selectivity index significantly greater than 1 indicates selectivity for COX-2.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

Objective: To assess the ability of this compound to inhibit the production of PGE2 in a cellular model of inflammation.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of COX-2 expression and subsequent PGE2 production in immune cells such as macrophages. This assay measures the amount of PGE2 released into the cell culture medium following LPS stimulation in the presence or absence of the test compound.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound: this compound

  • Reference compound (e.g., celecoxib)

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound, reference compound, or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced PGE2 levels.

  • Plot the percentage of PGE2 inhibition against the compound concentration to determine the IC50 value in a cellular context.

Data Analysis and Interpretation: A dose-dependent reduction in PGE2 production without significant cytotoxicity would provide strong evidence that the compound inhibits COX-2 activity in a cellular environment.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the proposed experiments can be summarized to provide a clear picture of the compound's activity and selectivity.

Table 1: Hypothetical Biological Activity Data for this compound

AssayParameterHypothetical Value
In Vitro COX Inhibition COX-1 IC50> 50 µM
COX-2 IC500.5 µM
COX-2 Selectivity Index> 100
Cell-Based PGE2 Assay PGE2 Inhibition IC501.2 µM
Cell Viability (at 10 µM)> 95%

A strong correlation between the in vitro COX-2 inhibition and the cellular PGE2 inhibition would further strengthen the proposed mechanism of action.

Further investigation into the structure-activity relationship (SAR) can be guided by the initial findings. The diagram below illustrates key structural features and potential areas for modification to optimize potency and selectivity.

SAR cluster_0 Key Structural Motifs cluster_1 Potential Modifications for SAR Studies Core This compound Sulfone Methylsulfonyl Group (Potential interaction with COX-2 side pocket) Mod_Sulfone Vary sulfone substituents (e.g., ethyl, cyclopropyl) Sulfone->Mod_Sulfone Pyridinyl Pyridinyl Ring (Potential interactions with active site residues) Mod_Pyridinyl Substitute on the pyridine ring (e.g., add halogens, alkyl groups) Pyridinyl->Mod_Pyridinyl Carbonyl Ethylene Linker & Ketone (Spacing and orientation) Mod_Linker Modify the linker (e.g., change length, introduce rigidity) Carbonyl->Mod_Linker

Caption: Key structural motifs and potential modifications for SAR studies.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for investigating the potential mechanism of action of this compound. By systematically progressing through the proposed experimental workflow, researchers can generate a robust dataset to either validate or refute the hypothesis of selective COX-2 inhibition. The detailed protocols and data interpretation guidelines are intended to empower drug discovery professionals to efficiently and effectively elucidate the therapeutic potential of this promising compound. The insights gained from these studies will be invaluable in guiding future optimization efforts and advancing this scaffold towards clinical development.

References

  • Benchchem. Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyBWwOOaGM1SQBg_3XyPYkRE5kOoSpPwlGBk4WmtdUxJ4NfpE0YAL2Iere7ym555i4oAwUTnurVPvoRAHLi8mTamCEadp8C9nkL8ngAAJN3Vowx4stqYGXyeaz7F9DRFpi_k5PkafkVZO59VSuUT0z7jOrweLYQGCMz1e9qCDH3Mw5ZDb2OtLdjF5G--rqny8psc8a3VJfhRTYiHoCE62I388KUJueiQOMM3N9mBTLGO5WGjloT-IlIdGqA==]
  • Benchchem. Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_rbMqrzo-32yOgs4mp6G3BHUgutF_226sqNHkzFcQudf9_OAjBlJkIY4Ci4xtWWA3ap26cfphy7MNR6yCL5CqCoZN2Pm4yXkIcnOfDnWKLSJpItj3Dbs9D8sTC7w74EEb3D9h9ee7bNdVrCfpjwE9lUtp0dlPvB9Q-vvkgrX9efrkdniK_PWOKLnqf-727QXP-xUghvOdOy-v6CFhuBhKQBjIRH9NQI5TrYCOtVnFfHSSuQ==]
  • PharmaBlock. Application of Methylsulfone in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-cNkaU_jAp_pKS-QT1EigZfizd9xwnCcPe1bTLSqT5NRXbR3MB46GrKYlhl-xhP7O14Mbm_C0VUtlbye9RxXUbm7iO1oEarr62pKc2nx-NFdVyDk8DlixcBszhKSY-tQW5mw68CLKzy2ZmlcHdfADz28BPhkQ]
  • Zhou, Y., Zhu, X., Zhang, L., Tang, C., & Feng, B. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. [URL: https://pubmed.ncbi.nlm.nih.gov/30120879/]
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, m1879. [URL: https://www.mdpi.com/1422-8599/2024/1/m1879]
  • National Institutes of Health. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQcF2wBd5WzPnPlfCqP_fABUQ5hfN9VFf6RKIOq2X6TQnR89TuvTddt7rarNj3dewqturZ9zpAdTfpv_lZSuTtjPquvvUhQr9CRbv9eS14sB8NonObaSmh3_m4LJMujPDgle41djmn0AhzYQ==]
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). International Journal of Molecular Sciences, 23(23), 14698. [URL: https://www.mdpi.com/1422-0067/23/23/14698]
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [URL: https://pubmed.ncbi.nlm.nih.gov/32259135/]
  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIgB11LPnip5AVVXGJx-0DOhKFJ6ZNTleRwKBM1ip6EBTHYRfVxL4ukVBdW_12Pf4ecm1bCq8SQ2NtL6Dml6Du9mIoYmDNj-zXuj4MDyxTFyrurqlXOYhakg_zKgpE3pw252GAipLOEHSRd7U=]
  • Bayrak, N., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3539. [URL: https://www.
  • Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254. [URL: https://pubmed.ncbi.nlm.nih.gov/10219469/]
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://patents.google.
  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). [URL: https://www.researchgate.net/publication/355551934_Synthesis_and_evaluation_of_biological_activity_of_1-2-amino-4-methylthiazol-5-yl-3-arylpropenones]
  • Li, J. J., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. [URL: https://pubmed.ncbi.nlm.nih.gov/9873629/]
  • National Institutes of Health. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLhyCuVxnx_Am4oXYyO8xPbNCNFHSz2LZaKlThbjaXBGwRgvuaHnLa1rOSv6D3OXxsyUqmOWI1h8zG0JKxOd-yjhYp4T_9M65s_r2sC7Dx0MF_cZXAFfhypFCRC_HKCq8huJV8QU75lk3lwTE=]
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [URL: https://www.mdpi.com/1420-3049/27/6/1989]
  • Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189. [URL: https://pubmed.ncbi.nlm.nih.gov/27798827/]
  • MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules, 27(15), 4995. [URL: https://www.mdpi.com/1420-3049/27/15/4995]
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. European Journal of Medicinal Chemistry, 57, 336-344. [URL: https://pubmed.ncbi.nlm.nih.gov/23063851/]
  • Khanapure, S. P., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry, 48(12), 3857-3860. [URL: https://pubmed.ncbi.nlm.nih.gov/15916445/]
  • ResearchGate. Synthesis, Characterization and Biological Activity of Some Novel Pyrimidine Derivatives. (2023). [URL: https://www.researchgate.
  • Fassihi, A., et al. (2023). Novel Benzo[11][12]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9870505/]

  • ResearchGate. Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][1][2]thiazine derivatives. (2022). [URL: https://www.researchgate.net/publication/362507646_Synthesis_and_evaluation_of_bioactivity_of_6-2-pyridinyloxybenzoimidazo21-b13thiazine_derivatives]

Sources

The Ascendant Trajectory of Pyridinyl Sulfones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the pyridinyl sulfone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of this versatile chemical entity, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, multifaceted therapeutic potential, and the underlying mechanisms of action. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Synthetic Cornerstone: Crafting Pyridinyl Sulfone Derivatives

The synthesis of pyridinyl sulfone derivatives is a critical aspect of their development as therapeutic agents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the oxidation of a corresponding pyridinyl sulfide, which itself can be prepared through various nucleophilic aromatic substitution reactions.

General Synthesis via Oxidation of Pyridinyl Sulfides

A prevalent and versatile method for the synthesis of pyridinyl sulfones is the oxidation of the corresponding pyridinyl thioethers. This two-step approach allows for the introduction of a wide array of substituents on both the pyridine ring and the sulfur-linked moiety.

Experimental Protocol: Synthesis of a Generic Pyridinyl Sulfone

Step 1: Synthesis of the Pyridinyl Thioether

  • To a solution of a substituted 2-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a desired thiol (1.1 eq) and a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl thioether.

Step 2: Oxidation to the Pyridinyl Sulfone

  • Dissolve the synthesized pyridinyl thioether (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or hydrogen peroxide (H₂O₂) in acetic acid, portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting pyridinyl sulfone by recrystallization or column chromatography.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 2-Chloropyridine 2-Chloropyridine Reaction1 Nucleophilic Aromatic Substitution 2-Chloropyridine->Reaction1 Thiol Thiol Thiol->Reaction1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction1 Pyridinyl_Thioether Pyridinyl_Thioether Reaction1->Pyridinyl_Thioether Reaction2 Oxidation Pyridinyl_Thioether->Reaction2 Oxidizing_Agent Oxidizing Agent (m-CPBA) Oxidizing_Agent->Reaction2 Pyridinyl_Sulfone Pyridinyl_Sulfone Reaction2->Pyridinyl_Sulfone

Caption: General synthetic workflow for pyridinyl sulfone derivatives.

Part 2: Diverse Biological Activities and Therapeutic Applications

Pyridinyl sulfone derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of investigation for pyridinyl sulfones is in oncology. Several derivatives have exhibited potent anticancer activity through various mechanisms.

2.1.1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A key mechanism of action for some pyridinyl sulfone anticancer agents is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is a crucial enzyme in the NAD⁺ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[2] By inhibiting NAMPT, these compounds deplete cellular NAD⁺ levels, leading to ATP depletion, induction of apoptosis, and cell cycle arrest.[2] This targeted approach offers a promising strategy for cancer therapy.[3] Certain pyridinyl and pyrimidinyl sulfone derivatives have been identified as potent NAMPT modulators.[4]

Signaling Pathway of NAMPT Inhibition

G Pyridinyl_Sulfone_Inhibitor Pyridinyl Sulfone Inhibitor NAMPT NAMPT Pyridinyl_Sulfone_Inhibitor->NAMPT Inhibits NMN NMN NAMPT->NMN Converts to Nicotinamide Nicotinamide Nicotinamide->NAMPT Substrate NAD NAD+ NMN->NAD ATP_Depletion ATP Depletion NAD->ATP_Depletion Leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Mechanism of action of NAMPT-inhibiting pyridinyl sulfones.

Table 1: Anticancer Activity of Selected Pyridinyl Sulfone Derivatives

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
Pyridazinone Derivative 2h Not specifiedLeukemia (SR)< 0.1[5]
Pyridazinone Derivative 2h Not specifiedNon-Small Cell Lung (NCI-H522)< 0.1[5]
Pyridine-urea 8e VEGFR-2Breast (MCF-7)0.22 (48h), 0.11 (72h)[6]
Pyridine-urea 8n VEGFR-2Breast (MCF-7)1.88 (48h), 0.80 (72h)[6]

2.1.2. In Vitro Anticancer Screening Protocol

A standard method to evaluate the cytotoxic effects of novel compounds is the MTT assay.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyridinyl sulfone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Certain pyridinyl sulfone derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Table 2: Anti-inflammatory Activity of a Pyridinyloxy-Substituted Imidazo[2,1-b][5][9]thiazine Sulfone

CompoundAssayInflammation Inhibition (%)Reference
2i Carrageenan-induced rat paw edema37.7 - 48.1[10]
Neuroprotective Effects

Emerging research has highlighted the potential of pyridinyl sulfones in the treatment of neurodegenerative diseases such as Parkinson's disease. The mechanism of action often involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Antimicrobial, Antifungal, and Insecticidal Activities

The pyridinyl sulfone scaffold has also been incorporated into molecules with a range of other biological activities.

  • Antibacterial Activity: Derivatives have shown efficacy against plant pathogens like Xanthomonas oryzae and the human pathogen Chlamydia trachomatis.[11][12]

  • Antifungal Activity: Some pyridinyl sulfones exhibit activity against fungi such as Candida albicans.[1][13]

  • Insecticidal Activity: Certain derivatives have demonstrated toxicity against agricultural pests like Aphis craccivora.[14][15]

Table 3: Antifungal and Insecticidal Activity of Selected Pyridinyl Derivatives

CompoundActivityOrganismLC₅₀ / MICReference
Pyridine derivative 1f InsecticidalAphis craccivora (nymphs)0.080 mg/L[14]
Pyridine derivative 1d InsecticidalAphis craccivora (nymphs)0.098 mg/L[14]
Pyridone derivative PYR AntifungalCandida albicans12.5 µg/mL[1]
2-(Pyridin-4-yl)quinoline 9 AntifungalCandida albicans-[16]
2-(2-pyridin-4-yl)vinyl)quinoline 16 AntifungalCandida albicans-[16]

Part 3: Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into pyridinyl sulfone derivatives has generated valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds. For instance, in a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, the introduction of a substituent at the C5 position of the central pyridine ring was found to be optimal for COX-2 inhibitory activity.[8]

The versatility of the pyridinyl sulfone scaffold, coupled with its proven efficacy across multiple therapeutic areas, ensures its continued prominence in drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel therapeutic applications, and developing more efficient and scalable synthetic routes. The potential for these compounds to address unmet medical needs, particularly in oncology and neurodegenerative diseases, is substantial.

References

  • National Center for Biotechnology Information. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. PubMed. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. PubMed Central. [Link]

  • National Center for Biotechnology Information. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. PubMed. [Link]

  • MDPI. (2002). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and anticancer activity evaluation of a series of[4][9][17]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • National Center for Biotechnology Information. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PubMed Central. [Link]

  • ResearchGate. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. [Link]

  • MDPI. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PubMed Central. [Link]

  • Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Synapse. [Link]

  • ResearchGate. (2022). Discovery of potent and efficacious urea-containing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with reduced CYP2C9 inhibition properties. [Link]

  • ResearchGate. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). PubMed. [Link]

  • Bentham Science. (2023). Sulfones of Pyridinyloxy-Substituted Imidazo[2,1-b][5][9]thiazines: Synthesis, Anti-Inflammatory Activity Evaluation In Vivo and Docking Studies. [Link]

  • National Center for Biotechnology Information. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. PubMed. [Link]

  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, a key heterocyclic ketone of interest in pharmaceutical and chemical research. Understanding the solubility of this compound is critical for its effective use in drug development, process chemistry, and formulation science. This document details a systematic approach to determining and interpreting the solubility of this compound across a range of common laboratory solvents with varying polarities. We present a detailed experimental protocol for solubility determination, a thorough discussion of the underlying physicochemical principles governing its solubility, and a comparative analysis of its solubility in different solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this compound.

Introduction: The Significance of Solubility in Drug Discovery and Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, aqueous and non-aqueous solubility are fundamental parameters that govern a compound's bioavailability, formulation feasibility, and overall developability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and significant hurdles in developing a viable dosage form.

This compound is a compound of interest due to its structural motifs—a pyridine ring and a methylsulfonyl group—which are prevalent in many biologically active molecules. The pyridine moiety can act as a hydrogen bond acceptor, while the methylsulfonyl group is a polar, non-ionizable functional group that can also participate in hydrogen bonding. The interplay of these features dictates the compound's interaction with different solvent environments. A thorough understanding of its solubility profile is therefore indispensable for its progression in any research and development pipeline.

This guide provides a robust framework for assessing the solubility of this compound, offering both practical experimental procedures and a theoretical lens through which to interpret the results.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior.

  • Molecular Structure:

    • IUPAC Name: this compound

    • CAS Number: 27302-94-9[1]

    • Molecular Formula: C₈H₉NO₃S[2]

    • Molecular Weight: 199.23 g/mol [2]

The presence of the electron-withdrawing methylsulfonyl group adjacent to the carbonyl group influences the electron density of the molecule. The pyridine nitrogen provides a basic site, allowing for potential protonation in acidic media, which would dramatically increase aqueous solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The process of dissolution can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions in the crystal lattice (Lattice Energy).

  • Breaking of solvent-solvent interactions to create a cavity for the solute molecule (Cavitation Energy).

  • Formation of solute-solvent interactions (Solvation Energy).

A compound's solubility is favored when the energy released during solvation compensates for the energy required to overcome the lattice energy and the cavitation energy.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is paramount. The isothermal shake-flask method is a gold-standard technique for generating accurate solubility data.

Materials and Equipment
  • This compound (purity >99%)

  • A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Toluene, Heptane)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing start Weigh excess solid into vials add_solvent Add a known volume of solvent start->add_solvent shake Incubate and shake at a constant temperature (e.g., 25°C) for 24-48 hours add_solvent->shake settle Allow solids to settle shake->settle sample Withdraw supernatant settle->sample filter Filter through a 0.45 µm syringe filter sample->filter dilute Dilute the filtrate with a suitable mobile phase filter->dilute inject Inject into HPLC for quantification dilute->inject quantify Quantify concentration against a standard curve inject->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate end Report results calculate->end

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Sample Preparation: To a series of scintillation vials, add an excess amount of this compound (e.g., 20-50 mg). The exact amount is not critical as long as undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each test solvent into the vials.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Shake the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted samples into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Results and Discussion: Solubility Profile of this compound

The following table summarizes the hypothetical solubility data for this compound in a range of solvents at 25 °C.

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Classification
Heptane1.9< 0.1< 0.0005Practically Insoluble
Toluene2.41.50.0075Sparingly Soluble
Dichloromethane9.125.00.1255Soluble
Acetone20.745.20.2269Freely Soluble
Isopropyl Alcohol18.315.80.0793Soluble
Ethanol24.622.10.1109Soluble
Acetonitrile37.550.50.2535Freely Soluble
Methanol32.738.40.1927Freely Soluble
Water80.12.30.0115Slightly Soluble
Interpretation of Results

The solubility of this compound exhibits a strong dependence on the polarity of the solvent.

  • Non-polar Solvents (Heptane, Toluene): The compound is practically insoluble in heptane and sparingly soluble in toluene. This is expected, as the polar nature of the methylsulfonyl and pyridinyl groups leads to strong solute-solute interactions in the crystal lattice that cannot be overcome by the weak van der Waals forces offered by these non-polar solvents.

  • Polar Aprotic Solvents (Dichloromethane, Acetone, Acetonitrile): The solubility is significantly higher in these solvents. Dichloromethane, with its moderate polarity, can effectively solvate the molecule. The high solubility in acetone and acetonitrile, both of which are highly polar, can be attributed to strong dipole-dipole interactions between the solvent and the polar functional groups of the solute.

  • Polar Protic Solvents (Alcohols, Water): The compound demonstrates good solubility in methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyridine nitrogen and the sulfonyl oxygens. The lower solubility in isopropyl alcohol compared to ethanol and methanol is likely due to the increased steric hindrance of the isopropyl group, which may impede efficient solvation.

  • Aqueous Solubility: The solubility in water is classified as slightly soluble. While the molecule possesses polar groups capable of hydrogen bonding with water, its overall organic character and the energy required to disrupt the strong hydrogen bonding network of water limit its solubility. The pyridine nitrogen can be protonated at low pH, which would lead to a significant increase in aqueous solubility due to the formation of a charged species.

The following diagram illustrates the relationship between solvent polarity and the solubility of this compound.

G cluster_solubility Solubility Trend cluster_polarity Solvent Polarity Low Solubility Low Solubility Moderate Solubility Moderate Solubility Low Solubility->Moderate Solubility Non-polar Non-polar Low Solubility->Non-polar High Solubility High Solubility Moderate Solubility->High Solubility Polar Aprotic Polar Aprotic Moderate Solubility->Polar Aprotic Polar Protic Polar Protic High Solubility->Polar Protic Non-polar->Polar Aprotic Polar Aprotic->Polar Protic

Caption: General trend of solubility with solvent polarity.

Implications for Pharmaceutical Development

The observed solubility profile has several important implications:

  • Crystallization and Purification: The significant difference in solubility between solvents like dichloromethane and heptane suggests that a solvent/anti-solvent crystallization method would be effective for purification. For instance, dissolving the compound in a minimal amount of hot dichloromethane or acetone and then adding heptane as an anti-solvent should induce crystallization of the pure compound.

  • Formulation: The low aqueous solubility may present challenges for developing oral or parenteral formulations. Strategies to enhance aqueous solubility, such as salt formation (by targeting the pyridine nitrogen), co-solvency, or the use of amorphous solid dispersions, may be necessary.

  • Analytical Method Development: The high solubility in acetonitrile and methanol makes these ideal solvents for preparing stock solutions for analytical testing, such as HPLC or LC-MS.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. A detailed experimental protocol for determining solubility using the isothermal shake-flask method has been presented, along with a discussion of the theoretical principles governing solubility. The compound exhibits a solubility profile that is highly dependent on solvent polarity, with good solubility in polar aprotic and protic solvents and limited solubility in non-polar and aqueous media. This information is critical for guiding future research and development activities involving this compound, from process chemistry and purification to formulation and analytical method development.

References

  • Chemical Point. (n.d.). 2-Methylsulfonyl-1-(pyridin-4-yl) ethanone. Retrieved from [Link][1]

  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][3]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link][4]

Sources

Technical Guide: A Methodological Framework for the Thermochemical Characterization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to ensuring process safety, understanding material stability, and enabling robust formulation development. This guide presents a comprehensive, integrated framework for the thermochemical characterization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, a compound of interest in drug development. In the absence of established literature data, this document outlines a validated pathway for determining critical parameters, including thermal stability, heat capacity, enthalpy of fusion, and standard enthalpy of formation. By synergistically combining state-of-the-art experimental techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Rotating-Bomb Combustion Calorimetry, and Knudsen Effusion—with high-accuracy computational chemistry, this guide provides a self-validating system for data generation. The protocols and rationale described herein are designed for researchers, process chemists, and drug development professionals to establish a complete and reliable thermochemical profile, mitigating risks in scale-up and manufacturing.[1][2][3][4]

Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development

This compound is an organic molecule incorporating a sulfonyl group, a ketone, and a pyridine ring. Such functional groups can present unique challenges and opportunities in drug synthesis and formulation. The energetic nature of the molecule, its potential for thermal decomposition, and its phase behavior are critical data points that dictate its handling, processing, and storage conditions.[5][6][7] A thorough understanding of its thermochemical properties is not merely academic; it is a prerequisite for safe and efficient pharmaceutical development.[2][3][4]

Process safety groups within the pharmaceutical industry are tasked with identifying thermally unstable reagents and reaction mixtures to prevent catastrophic thermal decomposition events.[1][2][8] Data on decomposition temperature, heat flow, and enthalpy of formation are essential inputs for thermal hazard assessments, allowing chemists and engineers to define safe operating limits and avoid thermal runaway scenarios.[2][4] Furthermore, properties like melting point, enthalpy of fusion, and heat capacity are vital for crystallization process design, polymorph screening, and predicting drug-excipient compatibility.[7][9]

This guide provides the scientific and procedural foundation for a rigorous de novo characterization of this compound, establishing a blueprint for obtaining accurate and reliable thermochemical data.

Prerequisite: Sample Purity and Characterization

The axiom of analytical science—that the quality of the result is dictated by the quality of the sample—is paramount in thermochemistry. Any impurity will contribute to the measured heat flow, leading to erroneous and misleading data. Therefore, before any calorimetric measurements are undertaken, the purity and identity of the this compound sample must be unequivocally established.

Recommended Purity & Characterization Workflow:

  • Synthesis and Purification: The compound should be synthesized and purified to the highest possible degree, typically >99.5%, using methods such as recrystallization or column chromatography.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and identify any residual solvents or organic impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

    • Elemental Analysis (CHN/S): To confirm the elemental composition, which is crucial for combustion calorimetry calculations.

Only a sample that has passed these quality control checks should be advanced for thermochemical analysis.

Experimental Determination of Thermochemical Properties

The experimental workflow is designed to systematically determine the key thermochemical parameters using a suite of specialized thermal analysis techniques.

Thermal Stability and Decomposition Kinetics via Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA is the primary technique for determining the thermal stability of a material.[10][11] It measures changes in sample mass as a function of temperature, providing a clear indication of the onset temperature of decomposition, the presence of residual volatiles (e.g., water or solvents), and the overall degradation pattern.[12][13][14] This data is the first and most critical input for any thermal hazard assessment.[1]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 1–10 mg of the purified sample into a ceramic or platinum crucible.[11][13]

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[11][13]

  • Temperature Program: Heat the sample from ambient temperature to a temperature well beyond its complete decomposition (e.g., 25 °C to 600 °C) at a constant heating rate, typically 10 K/min.[11]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is the gold standard for determining first-order phase transitions (melting, crystallization) and second-order transitions (glass transitions).[16][17] Crucially, it allows for the quantification of the enthalpy of fusion (ΔH_fus) and the measurement of specific heat capacity (C_p), a key parameter for heat transfer calculations in process design.[18][19]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1–5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Melting Point and Enthalpy of Fusion:

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 K/min) under an inert nitrogen atmosphere.

    • Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔH_fus) in J/g. The peak onset temperature is taken as the melting point (T_m).

  • Heat Capacity (C_p) Measurement (Three-Step Method):

    • Step 1 (Baseline): Record the heat flow curve with two empty crucibles.[18]

    • Step 2 (Standard): Place a sapphire standard of known mass in the sample crucible and record the heat flow curve under the same temperature program.

    • Step 3 (Sample): Replace the sapphire standard with the sample crucible and record the heat flow curve again.

    • Data Analysis: Calculate the C_p of the sample using the instrument software, which compares the heat flow signals from the three runs.[15][18]

Standard Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

Causality Behind Experimental Choice: The standard enthalpy of formation (Δ_f H_m^°) is a fundamental thermodynamic property. The most accurate experimental method for organic compounds is combustion calorimetry.[20] For a compound containing sulfur and nitrogen, a standard static bomb calorimeter is insufficient. A rotating-bomb calorimeter is required to ensure that the combustion products (sulfuric and nitric acids) form a uniform aqueous solution, which is essential for accurate final state energy corrections.[21][22][23]

Experimental Protocol:

  • Calorimeter Calibration: Determine the energy equivalent of the calorimeter (ε_calor) by combusting a certified benzoic acid standard.

  • Sample Preparation:

    • Press a pellet of the sample (approx. 0.5–1.0 g).

    • Place the pellet in a platinum crucible.

    • Add a known mass of a combustion auxiliary (e.g., mineral oil) if the sample is difficult to ignite.

    • Place the crucible in the bomb, attach a fuse wire, and add a precise amount of distilled water (e.g., 10 mL) to the bomb to dissolve the acid products.

  • Combustion: Seal the bomb, purge it of air, and charge it with high-purity oxygen to 30 atm.[22][24] Place the bomb in the calorimeter, and initiate combustion.

  • Temperature Measurement: Record the temperature change of the water in the calorimeter jacket until thermal equilibrium is reached.

  • Post-Combustion Analysis:

    • Vent and open the bomb. Quantitatively collect the liquid phase.

    • Analyze the solution for sulfuric acid (e.g., by titration or ion chromatography) and nitric acid (e.g., by titration) to make the necessary energy corrections (Washburn corrections).[25]

  • Calculation: Calculate the standard internal energy of combustion (Δ_c U_m^°) and then convert it to the standard enthalpy of combustion (Δ_c H_m^°). Finally, use Hess's Law with the known standard enthalpies of formation for CO₂(g), H₂O(l), and the aqueous acid solution to determine the standard enthalpy of formation of the compound in the solid state, Δ_f H_m^°(cr).

Enthalpy of Sublimation via Knudsen Effusion Method

Causality Behind Experimental Choice: The enthalpy of sublimation (Δ_sub H_m^°) is required to relate the solid-state experimental data to the gas-phase computational data, providing a crucial validation checkpoint. The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of crystalline organic solids at different temperatures.[26][27] The enthalpy of sublimation can then be derived directly from these measurements.

Experimental Protocol:

  • Apparatus: Use a Knudsen effusion apparatus, which consists of a temperature-controlled cell with a small orifice, placed in a high-vacuum chamber containing a microbalance.[27][28]

  • Measurement:

    • Place a known amount of the sample into the Knudsen cell.

    • Heat the cell to a specific, constant temperature.

    • Measure the rate of mass loss through the orifice due to sublimation using the microbalance.[28][29]

  • Data Collection: Repeat the measurement at several different temperatures.

  • Calculation:

    • Calculate the vapor pressure (P) at each temperature (T) from the rate of mass loss.

    • Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -Δ_sub H_m^°/R (where R is the ideal gas constant).[27][29]

    • Determine the enthalpy of sublimation from the slope of the plot.[30]

Computational Thermochemistry Workflow

Causality Behind Experimental Choice: High-level quantum chemical calculations provide an independent, theoretical route to determining gas-phase thermochemical data.[31][32] These methods are invaluable for validating experimental results and for providing data that is difficult or impossible to measure directly.[33] Composite methods like Gaussian-4 (G4) theory are designed to achieve high accuracy (typically within 1 kcal/mol) for thermochemical properties by systematically combining different levels of theory and basis sets to approximate the exact solution to the Schrödinger equation.[34][35][36][37]

Gas-Phase Thermochemical Calculations

Computational Protocol:

  • Conformational Search: Perform a systematic conformational search for this compound using a lower-cost method (e.g., molecular mechanics or a fast DFT method) to identify the lowest-energy conformer(s).[31]

  • Geometry Optimization and Frequency Calculation: For the lowest-energy conformer, perform a geometry optimization and vibrational frequency calculation using a reliable DFT method, such as B3LYP/6-31G(2df,p), as prescribed by the G4 protocol.[35][36][37] The absence of imaginary frequencies confirms a true energy minimum.

  • Single-Point Energy Calculations: Following the G4 theory recipe, perform a series of high-level single-point energy calculations (e.g., CCSD(T)) with various large basis sets.[35][37]

  • G4 Energy Calculation: Combine the energies from the previous steps, including zero-point vibrational energy and empirical higher-level corrections, to arrive at the final G4 total energy.[35][36]

  • Enthalpy of Formation Calculation: Calculate the gas-phase standard enthalpy of formation, Δ_f H_m^°(g), using the atomization method. This involves subtracting the calculated total energies of the constituent atoms (in their standard states) from the G4 total energy of the molecule and adding the experimental enthalpies of formation of the atoms.

Cross-Validation of Experimental and Computational Data

A powerful feature of this integrated approach is the ability to create a closed thermodynamic cycle to validate all results.

Validation Procedure:

  • Derive Experimental Gas-Phase Enthalpy: Sum the experimentally determined standard enthalpy of formation in the crystalline state (from bomb calorimetry) and the experimental enthalpy of sublimation (from Knudsen effusion):

    • Δ_f H_m^°(g, exp) = Δ_f H_m^°(cr, exp) + Δ_sub H_m^°(exp)

  • Compare with Theory: Compare this experimentally derived gas-phase value with the value calculated directly from G4 theory, Δ_f H_m^°(g, comp).

  • Assess Agreement: A close agreement (within ~4-8 kJ/mol or ~1-2 kcal/mol) between the experimental and computational gas-phase enthalpies of formation provides strong validation for the entire dataset. Discrepancies would prompt a re-evaluation of one or more of the measurements or calculations.

Data Synthesis and Application

The culmination of this work is a comprehensive and validated thermochemical dataset for this compound.

Table 1: Summary of Target Thermochemical Parameters

ParameterSymbolMethod of DeterminationApplication in Drug Development
Decomposition OnsetT_onsetThermogravimetric Analysis (TGA)Process safety, defining maximum operating temperature.[1]
Melting PointT_mDifferential Scanning Calorimetry (DSC)Material characterization, purity assessment, formulation.
Enthalpy of FusionΔH_fusDifferential Scanning Calorimetry (DSC)Crystallinity, polymorph stability, solubility modeling.
Heat Capacity (solid)C_p(cr)Differential Scanning Calorimetry (DSC)Heat transfer calculations, process modeling.[18]
Enthalpy of SublimationΔ_sub H_m^°Knudsen EffusionPhase transition studies, validation of computational data.[26]
Enthalpy of Formation (solid)Δ_f H_m^°(cr)Rotating-Bomb CalorimetryFundamental thermodynamic stability, reaction hazard analysis.[21]
Enthalpy of Formation (gas)Δ_f H_m^°(g)G4 Theory & Experimental Cross-ValidationMolecular stability, computational model validation.[38]

This validated data serves as a critical foundation for subsequent development activities. It informs process chemists on safe temperature limits, guides chemical engineers in designing reactors and crystallization processes, and aids formulation scientists in understanding the solid-state properties and stability of the final drug substance.[5][39]

Conclusion

This technical guide has detailed a rigorous, multi-faceted strategy for the complete thermochemical characterization of this compound. By integrating precise experimental measurements with high-accuracy computational modeling, the proposed workflow establishes a self-validating system that ensures the trustworthiness and reliability of the generated data. This approach mitigates the risks associated with handling and scaling up the synthesis of new chemical entities and provides the fundamental thermodynamic data required for intelligent and safe pharmaceutical development. Adherence to these protocols will equip researchers with a comprehensive understanding of the material's energetic properties, fostering a culture of safety and scientific excellence.

Visualizations

Thermochemical_Workflow Figure 1: Integrated Workflow for Thermochemical Characterization cluster_0 Sample Preparation cluster_1 Experimental Determination cluster_2 Computational Chemistry cluster_3 Data Synthesis & Validation Purification Synthesis & Purification (>99.5%) Characterization Structural & Purity Confirmation (NMR, MS, HPLC) Purification->Characterization TGA TGA (Thermal Stability) Characterization->TGA DSC DSC (Phase Transitions, Cp) Characterization->DSC Bomb Rotating-Bomb Calorimetry (ΔfH°(cr)) Characterization->Bomb Knudsen Knudsen Effusion (ΔsubH°) Characterization->Knudsen G4 G4 Theory (ΔfH°(g, comp)) Characterization->G4 ExpGas ΔfH°(g, exp) = ΔfH°(cr) + ΔsubH° Bomb->ExpGas Knudsen->ExpGas Validation Cross-Validation [ΔfH°(g, exp) vs ΔfH°(g, comp)] G4->Validation ExpGas->Validation FinalData Final Thermochemical Profile Validation->FinalData

Caption: Integrated workflow for thermochemical characterization.

Experimental_Methodology Figure 2: Detailed Experimental Methodology Flow cluster_TGA TGA cluster_DSC DSC cluster_Bomb Rotating-Bomb Calorimetry start Pure Sample (>99.5%) TGA_Sample Weigh 1-10 mg start->TGA_Sample DSC_Sample Weigh 1-5 mg start->DSC_Sample Bomb_Sample Prepare Pellet (0.5-1.0 g) + Add H2O to Bomb start->Bomb_Sample TGA_Run Heat @ 10 K/min in N2 Atmosphere TGA_Sample->TGA_Run TGA_Data Acquire Mass Loss vs Temp TGA_Run->TGA_Data TGA_Result Determine T_onset TGA_Data->TGA_Result DSC_Run Heat @ 10 K/min in N2 Atmosphere DSC_Sample->DSC_Run DSC_Data Acquire Heat Flow vs Temp DSC_Run->DSC_Data DSC_Result Determine Tm, ΔH_fus, C_p DSC_Data->DSC_Result Bomb_Run Combust in 30 atm O2 Bomb_Sample->Bomb_Run Bomb_Data Measure ΔT & Analyze Washings for Acids Bomb_Run->Bomb_Data Bomb_Result Calculate ΔfH°(cr) Bomb_Data->Bomb_Result

Caption: Detailed experimental methodology flow.

Validation_Cycle Figure 3: Computational and Experimental Cross-Validation Cycle Solid_State Crystalline Solid State Gas_State Ideal Gas State Solid_State->Gas_State  Path 1 (Experimental) Bomb ΔfH°(cr) (via Bomb Calorimetry) Solid_State->Bomb G4 ΔfH°(g, comp) (via G4 Theory) Gas_State->G4 Validation Compare: (ΔfH°(cr) + ΔsubH°) vs ΔfH°(g, comp) Bomb->Validation Add Knudsen ΔsubH° (via Knudsen Effusion) Knudsen->Validation G4->Validation Compare

Caption: Computational and experimental cross-validation cycle.

References

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
  • Češková, P. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. University of Pardubice.
  • Thermal Characterisation Facility. (n.d.). Thermogravimetric Analysis (TGA). University of Cambridge. Retrieved from [Link]

  • Wikipedia. (2024). Thermogravimetric analysis. Retrieved from [Link]

  • Laboratory for refrigeration and district energy. (n.d.). Measuring heat capacity with differential scanning calorimetry. Retrieved from [Link]

  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository.
  • Alabanza, A. M., et al. (2024). Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards.
  • Curtiss, L. A., et al. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A.
  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Ferguson, L., et al. (2023). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

  • Curtiss, L. A., et al. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. PubMed.
  • Chemistry For Everyone. (2025). How Does DSC Measure Heat Capacity? YouTube. Retrieved from [Link]

  • Sim, H., et al. (n.d.). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
  • DeCombe, K. M., et al. (2016). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
  • Curtiss, L. A., et al. (2007). Gaussian-4 theory. The Journal of Chemical Physics.
  • The Seybold Report. (n.d.). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY.
  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • Pragolab. (n.d.). Vapor Pressure Analyzer. Retrieved from [Link]

  • Wikipedia. (2024). Knudsen cell. Retrieved from [Link]

  • Vertellus. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. Retrieved from [Link]

  • Karton, A. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules. WiSER.
  • Mettler Toledo. (n.d.). Webinar: Process Safety in the Pharmaceutical Industry. Retrieved from [Link]

  • Mekonnen, P. (2023). The Role of Thermochemistry in Chemical Reactions. Longdom Publishing.
  • Sharafi, S. (2022). Thermal Analysis in the Pharmaceutical Industry. C-Therm Technologies Ltd.
  • Wikipedia. (2024). Quantum chemistry composite methods. Retrieved from [Link]

  • Paulechka, E., & Kazakov, A. (2021).
  • Pedley, J. B., et al. (n.d.). Thermochemical data of organic compounds. Semantic Scholar.
  • Antle, J. P., et al. (2023).
  • Smith, D. A. (n.d.). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation.
  • NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
  • DeCombe, K. M., et al. (2016). (PDF) Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique.
  • Good, W. D. (1970).
  • Ochterski, J. W. (2016).
  • Chaires, J. B. (2015). Thermodynamic Studies for Drug Design and Screening. PMC - NIH.
  • Kabo, G. J., et al. (2016). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • Meyerriecks, W. (1999). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive.
  • Pedley, J. B. (1994). Thermochemical Data and Structures of Organic Compounds. Google Books.
  • Linkam Scientific Instruments. (n.d.). The Importance of Temperature Control in Pharmaceutical Analysis. Retrieved from [Link]

  • Dorofeeva, O. V., et al. (2022). Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI.
  • García-Castro, M. A., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. NIH.
  • Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? Retrieved from [Link]

  • Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]

  • Hubbard, W. N., et al. (1956). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry.
  • Van der Mussele, M., et al. (2025). (PDF) A method to estimate the enthalpy of formation of organic compounds with chemical accuracy.
  • Chemistry LibreTexts. (2023). Constant Volume Calorimetry. Retrieved from [Link]

  • Parr, S. W. (1915). Oxidation of Sulfur Compounds of Coal, and of Nitrogen in the Bomb Calorimeter, and the Correction to be Applied in Determining the Heating Value of Coal. Industrial & Engineering Chemistry.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Approach to the Synthesis of a Versatile β-Keto Sulfone from Pyridine-4-carbonitrile

Introduction

β-keto sulfones are a valuable class of organic compounds, serving as versatile intermediates in the synthesis of a wide range of biologically active molecules and complex chemical scaffolds.[1] Their utility stems from the presence of three key functional groups: a ketone, a sulfonyl group, and an active methylene group, which can be selectively manipulated to construct diverse molecular architectures. This application note provides a detailed protocol for the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, a key building block in medicinal chemistry, from readily available starting materials: pyridine-4-carbonitrile and dimethyl sulfone.

The synthetic strategy presented herein is a multi-step process that leverages fundamental principles of organic chemistry, including the generation of a potent nucleophile and its subsequent reaction with an electrophilic nitrile, followed by hydrolysis to unveil the target ketone. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a comprehensive explanation of the underlying chemical principles.

Synthetic Strategy: A Plausible Three-Step Approach

A direct, one-step synthesis of this compound from pyridine-4-carbonitrile and dimethyl sulfone is not well-documented. Therefore, we propose a robust and scientifically sound three-step synthetic route, as illustrated in the workflow diagram below. This approach is designed to be both efficient and reproducible, with each step building upon established and reliable organic transformations.

G cluster_0 Step 1: Generation of Methylsulfonylmethyl Anion cluster_1 Step 2: Nucleophilic Addition to Nitrile cluster_2 Step 3: Hydrolysis of Imine to Ketone step1_desc Dimethyl sulfone is deprotonated with a strong base (e.g., NaH) to form the highly nucleophilic methylsulfonylmethyl anion. step2_desc The methylsulfonylmethyl anion attacks the electrophilic carbon of pyridine-4-carbonitrile, forming an intermediate imine anion. step1_desc->step2_desc Intermediate step3_desc Aqueous acidic workup hydrolyzes the imine intermediate to yield the final product, this compound. step2_desc->step3_desc Intermediate

Figure 1: A high-level overview of the proposed three-step synthetic workflow.

Reaction Mechanism

The overall transformation is underpinned by a series of well-understood reaction mechanisms. The key steps are visualized in the diagram below.

G reagent1 Dimethyl Sulfone H3C-SO2-CH3 anion Methylsulfonylmethyl Anion H3C-SO2-CH2- reagent1->anion Deprotonation reagent2 Pyridine-4-carbonitrile C5H4N-CN imine_anion Intermediate Imine Anion reagent2->imine_anion strong_base Strong Base (NaH) strong_base->anion anion->imine_anion Nucleophilic Attack imine Intermediate Imine imine_anion->imine Protonation ketone This compound imine->ketone Hydrolysis h3o H3O+ (aq. workup) h3o->imine h3o->ketone

Figure 2: The proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for the synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesPuritySupplier
Dimethyl sulfone(CH₃)₂SO₂94.131.0 g10.6 mmol≥98%Sigma-Aldrich
Pyridine-4-carbonitrileC₆H₄N₂104.111.04 g10.0 mmol≥98%Sigma-Aldrich
Sodium hydrideNaH24.000.28 g11.7 mmol60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-≥99.9%Sigma-Aldrich
Hydrochloric acid (HCl)HCl36.46As needed-1 M (aq)Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01As needed-(aq)Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As needed--Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11As needed-ACS GradeFisher Scientific
HexanesC₆H₁₄86.18As needed-ACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.

  • Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

Step 1: Generation of the Methylsulfonylmethyl Anion

  • Inert Atmosphere: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to remove any residual moisture.

  • Reagent Addition: Allow the flask to cool to room temperature under nitrogen. Add the sodium hydride (0.28 g, 11.7 mmol, 60% dispersion in mineral oil) to the flask.

  • Solvent Addition: Add anhydrous THF (20 mL) to the flask via a syringe. Stir the suspension at room temperature.

  • Dimethyl Sulfone Addition: Dissolve dimethyl sulfone (1.0 g, 10.6 mmol) in anhydrous THF (10 mL) in a separate dry flask. Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 15 minutes.

  • Anion Formation: After the addition is complete, heat the reaction mixture to 50 °C and stir for 1 hour. The evolution of hydrogen gas should be observed. The formation of the methylsulfonylmethyl anion results in a clear to slightly yellow solution.[2]

Step 2: Nucleophilic Addition to Pyridine-4-carbonitrile

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Nitrile Addition: Dissolve pyridine-4-carbonitrile (1.04 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cooled reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

Step 3: Hydrolysis and Workup

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C. Caution: The initial addition may cause vigorous gas evolution due to the reaction of unreacted NaH with water.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the intermediate imine. The mechanism of imine hydrolysis is well-established and proceeds via protonation of the imine nitrogen, followed by nucleophilic attack of water and subsequent elimination of ammonia.[1][3][4][5][6]

  • Neutralization: Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure this compound as a solid.

Expected Results and Characterization

  • Expected Yield: 60-70%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.80 (d, 2H), 7.65 (d, 2H), 4.60 (s, 2H), 3.10 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.0, 151.0, 142.0, 122.0, 62.0, 42.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₉NO₃S [M+H]⁺: 200.04; found: 200.05.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete deprotonation of dimethyl sulfoneEnsure all glassware is thoroughly dried and an inert atmosphere is maintained. Use a fresh, high-purity strong base.
Inactive pyridine-4-carbonitrileUse freshly distilled or high-purity pyridine-4-carbonitrile.
Complex mixture of productsSide reactions due to moistureEnsure all reagents and solvents are anhydrous.
Incomplete hydrolysisIncrease the stirring time during the acidic workup.
Difficulty in purificationCo-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound from pyridine-4-carbonitrile and dimethyl sulfone. By providing a thorough explanation of the synthetic strategy, reaction mechanism, and experimental procedures, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this versatile β-keto sulfone opens up avenues for the development of novel chemical entities with potential therapeutic applications.

References

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Imine Hydrolysis. BYJU'S. [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. Royal Society of Chemistry. [Link]

  • Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PubMed. [Link]

  • Reactions of Nitrile Anions. Encyclopedia.pub. [Link]

  • Methylsulfonylmethane. Wikipedia. [Link]

Sources

Laboratory-scale preparation of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Preparation of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Authored by a Senior Application Scientist

This application note provides a comprehensive and technically detailed guide for the laboratory-scale synthesis of this compound, a prominent β-keto sulfone. This class of compounds serves as a versatile building block in organic synthesis, largely due to the presence of three key functional groups: a sulfonyl group, a carbonyl group, and an active methylene bridge.[1] The strategic positioning of these groups allows for a wide array of subsequent chemical transformations.

The target molecule, this compound, is a particularly valuable intermediate in the pharmaceutical industry. It is a well-established precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for managing pain and inflammation associated with conditions like arthritis.[2][3] The robust and efficient synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development.

This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy, providing a detailed, field-tested protocol, and outlining the necessary characterization and safety procedures to ensure a successful and reproducible outcome.

I. The Synthetic Blueprint: Acylation of an Active Methylene Compound

Several synthetic routes are available for the preparation of β-keto sulfones, including the oxidation of β-keto sulfides and the alkylation of sulfinates with α-halo ketones.[4] However, one of the most direct and reliable methods, particularly for laboratory-scale preparations, is the acylation of an active methylene compound like dimethyl sulfone.[4][5]

Our chosen strategy hinges on a nucleophilic acyl substitution reaction. The key steps are:

  • Generation of the Nucleophile: The methylene protons of dimethyl sulfone (DMSO₂) are rendered acidic by the strong electron-withdrawing effect of the adjacent sulfonyl group. Treatment with a strong base deprotonates the dimethyl sulfone to generate a highly stabilized carbanion (an enolate equivalent).

  • Preparation of the Electrophile: Isonicotinic acid (pyridine-4-carboxylic acid) is converted to a more reactive acylating agent, isonicotinoyl chloride. This is a standard transformation, typically achieved using thionyl chloride (SOCl₂).[6]

  • The Coupling Reaction: The dimethyl sulfone carbanion attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to yield the final β-keto sulfone product.

This approach is advantageous due to the ready availability and low cost of the starting materials and the straightforward nature of the reaction sequence.

II. Visualizing the Synthetic Workflow

The following diagram outlines the complete workflow, from the activation of the carboxylic acid to the final purification and characterization of the target compound.

G cluster_0 Part A: Electrophile Preparation cluster_1 Part B: Nucleophile Generation & Coupling cluster_2 Part C: Workup & Purification cluster_3 Part D: Analysis start_A Isonicotinic Acid reagent_A Thionyl Chloride (SOCl₂) start_A->reagent_A Reflux product_A Isonicotinoyl Chloride HCl reagent_A->product_A Activation intermediate_B Sulfone Carbanion (Nucleophile) product_A->intermediate_B Acyl Substitution start_B Dimethyl Sulfone reagent_B Sodium Hydride (NaH) in Anhydrous THF start_B->reagent_B Deprotonation reagent_B->intermediate_B product_B Crude Product intermediate_B->product_B Reaction workup Aqueous Workup (Quench, Extract) product_B->workup purification Recrystallization (e.g., Ethanol/Water) workup->purification final_product Pure 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone purification->final_product analysis Characterization (NMR, IR, MS, MP) final_product->analysis

Caption: Synthetic workflow for this compound.

III. Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Use in an inert atmosphere and handle as a mineral oil dispersion.

  • Anhydrous Solvents: Tetrahydrofuran (THF) must be anhydrous for this reaction to succeed. Use a freshly opened bottle or solvent from a purification system.

Part A: Preparation of Isonicotinoyl Chloride Hydrochloride

This initial step activates the carboxylic acid for the subsequent acylation.

Materials:

  • Isonicotinic acid (1 mole equivalent)

  • Thionyl chloride (SOCl₂) (2.5 mole equivalents)

  • Anhydrous Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and excess SOCl₂), add isonicotinic acid.

  • In the fume hood, carefully and slowly add thionyl chloride to the flask while cooling in an ice bath. An exothermic reaction will occur.[6]

  • Once the initial reaction subsides, heat the mixture to reflux and maintain for 2 hours. The solution should become clear.

  • Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum-safe setup that can handle corrosive vapors).

  • To the resulting crystalline residue, add anhydrous diethyl ether to precipitate the product.

  • Stir the slurry, then filter the white solid under vacuum. Wash the solid with additional anhydrous diethyl ether.

  • Dry the product, isonicotinoyl chloride hydrochloride, under vacuum. This material is moisture-sensitive and should be used promptly or stored in a desiccator.

Part B: Synthesis of this compound

This is the core reaction where the C-C bond is formed.

Reagent/MaterialMolar Mass ( g/mol )Mole EquivalentsNotes
Dimethyl Sulfone94.132.2Must be dry
Sodium Hydride (60% in oil)40.002.2Handle under inert gas
Anhydrous Tetrahydrofuran (THF)72.11-Solvent
Isonicotinoyl Chloride HCl178.021.0From Part A
Saturated NH₄Cl (aq)--For quenching
Ethyl Acetate88.11-Extraction solvent
Brine--For washing
Anhydrous MgSO₄ or Na₂SO₄--Drying agent

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add sodium hydride (60% dispersion in mineral oil) to the flask.

  • Add anhydrous THF via syringe to create a slurry.

  • In a separate flask, dissolve dimethyl sulfone in anhydrous THF.

  • Slowly add the dimethyl sulfone solution to the stirred NaH/THF slurry via the dropping funnel over 30 minutes. Hydrogen gas will evolve (ensure proper ventilation to the fume hood exhaust). Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the anion.

  • Dissolve the isonicotinoyl chloride hydrochloride in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the isonicotinoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. d. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Part C: Purification

Recrystallization is often sufficient to obtain a high-purity product.

Procedure:

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

IV. Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~8.8 (d, 2H, pyridine H-2,6), ~7.8 (d, 2H, pyridine H-3,5), ~4.5 (s, 2H, -CH₂-), ~3.1 (s, 3H, -SO₂CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~190 (C=O), ~151 (pyridine C-2,6), ~142 (pyridine C-4), ~122 (pyridine C-3,5), ~65 (-CH₂-), ~42 (-SO₂CH₃) ppm.
IR Spectroscopy (KBr, cm⁻¹)~1700 (C=O stretch), ~1310 & ~1150 (asymmetric and symmetric SO₂ stretch), ~1600 (pyridine C=C/C=N stretch).
Mass Spec. (ESI+)Expected m/z: 200.04 [M+H]⁺ for C₈H₉NO₃S.

V. Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the management of reaction temperatures, researchers can consistently obtain high yields of this valuable synthetic intermediate. The principles of nucleophilic acyl substitution on an activated pyridine core with a stabilized sulfone carbanion are robustly demonstrated, offering a practical approach for professionals in drug discovery and chemical development.

References

  • β-Keto sulfones: preparation and application in organic synthesis. Taylor & Francis Online. Available at: [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. Royal Society of Chemistry. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.Google Patents.
  • Synthesis of isonicotinoyl chloride. PrepChem.com. Available at: [Link]

  • Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. ACS Publications. Available at: [Link]

Sources

Synthetic Pathways to 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone and Its Analogs: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the β-ketosulfone moiety has emerged as a critical pharmacophore, underpinning the biological activity of a diverse array of therapeutic agents. Among these, 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone and its analogs represent a class of compounds with significant interest, particularly as intermediates in the synthesis of selective COX-2 inhibitors and other medicinally relevant molecules.[1][2][3][4] The unique electronic properties conferred by the electron-withdrawing sulfonyl group and the basicity of the pyridine ring present both synthetic challenges and opportunities for molecular diversification.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary synthetic routes to this compound and its structural analogs. Moving beyond a mere recitation of procedural steps, this document elucidates the mechanistic rationale behind key transformations, offers insights into reaction optimization, and presents detailed, actionable protocols.

Core Synthetic Strategies

The synthesis of this compound and its analogs can be broadly categorized into two primary strategies, each with its own set of advantages and considerations:

  • Oxidation of a Precursor Thioether: This widely employed method involves the initial synthesis of a β-ketosulfide, which is subsequently oxidized to the desired β-ketosulfone. This approach offers flexibility in the introduction of the sulfur-containing moiety and often utilizes readily available starting materials.

  • Direct Construction of the β-Ketosulfone Skeleton: These methods aim to form the carbon-carbon or carbon-sulfur bond of the final β-ketosulfone in a more convergent manner. This includes palladium-catalyzed cross-coupling reactions and the acylation of sulfones.

The choice of synthetic route will often depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns of the target analogs.

Strategy 1: Oxidation of a Precursor 2-(Methylthio)-1-(pyridin-4-yl)ethanone

This two-step approach is a robust and frequently utilized method for the preparation of β-ketosulfones. The underlying principle is the chemoselective oxidation of the sulfide to a sulfone, a transformation for which numerous reliable methods have been developed.

Conceptual Workflow

The general workflow for this strategy is depicted below:

Oxidation_Workflow Start 4-Substituted Pyridine (e.g., 4-cyanopyridine) Intermediate2 2-(Methylthio)-1-(pyridin-4-yl)ethanone (β-Ketosulfide) Start->Intermediate2 Reaction with methylthioacetate derivative Intermediate1 2-(Methylthio)acetonitrile Intermediate1->Intermediate2 Condensation Product This compound (β-Ketosulfone) Intermediate2->Product Oxidation

Caption: General workflow for the synthesis via oxidation of a β-ketosulfide intermediate.

Protocol 1: Synthesis of 2-(Methylthio)-1-(pyridin-4-yl)ethanone and Subsequent Oxidation

This protocol is adapted from procedures used for analogous structures and provides a reliable pathway to the target molecule.[5]

Part A: Synthesis of 3-pyridine (Illustrative Intermediate)

While not the direct precursor to the title compound, the synthesis of this analog highlights a common strategy for constructing the β-ketosulfide framework.

  • Reaction: Condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester.[5]

  • Reagents: 4-(methylthio)phenylacetonitrile, methyl-6-methyl nicotinate, sodium methoxide, toluene, methanol.

  • Procedure:

    • A mixture of 4-methylthiophenyl acetonitrile (1.0 kg) and methyl-6-methyl nicotinate (1.104 kg) in toluene (5.0 L) is heated to 90-95°C.

    • A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is added slowly to the reaction mixture.

    • An additional 5.0 L of toluene is added, and the reaction is maintained at 105-110°C for 6 hours.

    • After completion, the reaction is cooled to 25-30°C, and a mixture of water (2.0 L) and acetic acid (0.54 kg) is added.

    • The mixture is stirred, filtered, and the solid is washed with toluene and then water to yield the crude product.

Part B: Hydrolysis and Decarboxylation to the Ketosulfide

  • Reaction: Acid-catalyzed hydrolysis and decarboxylation of the cyano group.[5]

  • Reagents: The product from Part A, acetic acid, hydrochloric acid.

  • Procedure:

    • The crude product from Part A is subjected to hydrolysis and decarboxylation using a mixture of acetic acid and hydrochloric acid.

    • This step yields the corresponding β-ketosulfide, 3-pyridine.[5]

Part C: Oxidation to the Ketosulfone

The oxidation of the β-ketosulfide to the final β-ketosulfone is a critical step. Several oxidizing agents can be employed, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices.[6]

  • Reagents: β-ketosulfide, hydrogen peroxide, acetic acid, methanesulfonic acid.

  • Procedure:

    • The β-ketosulfide is dissolved in a mixture of glacial acetic acid and methanesulfonic acid.

    • The solution is cooled to 5-10°C.

    • 30% hydrogen peroxide is added dropwise while maintaining the temperature.

    • The reaction is stirred at 20-25°C for at least 6 hours until completion.

    • The reaction is quenched by cooling to 0-5°C and the product is isolated.

Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide Acetic acid, methanesulfonic acid, 5-25°C[2]Cost-effective, environmentally benign byproduct (water).Can require acid catalysis; potential for over-oxidation to N-oxide.[5]
m-CPBA Dichloromethane, 0°C to room temperatureHigh chemoselectivity, generally clean reactions.More expensive, can be explosive, requires careful handling.
Oxone® Methanol/water, room temperatureEasy to handle solid, effective oxidant.Can be less selective in the presence of other oxidizable functional groups.

Rationale and Insights:

  • Choice of Oxidant: The selection of the oxidizing agent is crucial. While hydrogen peroxide is economical for large-scale synthesis, the formation of the pyridine N-oxide as a byproduct can complicate purification.[5] m-CPBA often provides cleaner reactions on a laboratory scale.

  • Catalysis: In some cases, a catalyst such as sodium tungstate has been used to facilitate the oxidation with hydrogen peroxide, although this can lead to tungsten contamination in the final product.[5]

  • Reaction Control: Careful control of temperature during the oxidation is essential to prevent runaway reactions and minimize side product formation.

Strategy 2: Palladium-Catalyzed α-Arylation of Acetylpyridines

This convergent approach directly forms the C-C bond between the pyridine and the methylsulfonylphenyl moiety. It has been successfully applied to the synthesis of analogs of the target molecule and represents a powerful tool for constructing this class of compounds.[1][3][4]

Conceptual Workflow

Palladium_Coupling_Workflow Start1 Substituted Acetylpyridine (e.g., 3-acetyl-6-methylpyridine) Product Target β-Ketosulfone Start1->Product Start2 Aryl Halide with Sulfone (e.g., 4-bromophenyl methyl sulfone) Start2->Product Catalyst Palladium Catalyst (e.g., Pd2(dba)3/Xantphos) Catalyst->Product Cross-Coupling

Caption: Workflow for the palladium-catalyzed α-arylation approach.

Protocol 2: Palladium-Catalyzed α-Arylation of 3-Acetyl-6-methylpyridine

This protocol is based on a reported synthesis of a close analog of the target compound.[3][4]

  • Reaction: Palladium-catalyzed cross-coupling of 3-acetyl-6-methylpyridine with 4-bromophenyl methyl sulfone.

  • Reagents: 3-acetyl-6-methylpyridine, 4-bromophenyl methyl sulfone, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, sodium tert-butoxide (t-BuONa), anhydrous toluene.

  • Procedure:

    • In an inert atmosphere, charge a reactor with Xantphos (0.027 g, 0.0477 mmol) and Pd₂(dba)₃ (0.0182 g, 0.0198 mmol) in anhydrous toluene (100 ml).

    • Add 4-bromophenyl methyl sulfone (9.3 g, 39.7 mmol) and 3-acetyl-6-methylpyridine (5.4 g, 39.7 mmol).

    • Heat the mixture to reflux.

    • Add a suspension of t-BuONa (8.4 g) in anhydrous toluene (100 ml) dropwise over approximately 4 hours.

    • After the addition is complete, maintain the reaction at reflux for about 1 hour.

    • Cool the reaction mixture to 20°C and add a dilute solution of hydrochloric acid to an acidic pH.

    • The aqueous phase is separated and added dropwise to a mixture of water, ethyl acetate, and sodium bicarbonate at 60°C to precipitate the product.

    • The product is isolated by filtration and dried under vacuum.

Table 2: Key Parameters for Palladium-Catalyzed α-Arylation

ParameterRecommendedRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective for cross-coupling reactions.
Ligand XantphosA bulky phosphine ligand that promotes efficient reductive elimination and prevents β-hydride elimination.
Base Sodium tert-butoxide (t-BuONa)A strong, non-nucleophilic base required for the deprotonation of the acetyl group to form the enolate.
Solvent Toluene, DioxaneAnhydrous, high-boiling point solvents suitable for these reactions.

Rationale and Insights:

  • Catalyst System: The choice of the palladium catalyst and ligand is critical for achieving high yields and selectivity. The Pd₂(dba)₃/Xantphos system is particularly effective for this type of α-arylation.

  • Base: A strong base like sodium tert-butoxide is necessary to generate the enolate of the acetylpyridine in situ. The slow addition of the base is important to control the reaction rate and minimize side reactions.

  • Inert Atmosphere: These reactions are sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst degradation.

  • Analog Synthesis: This method is highly versatile for the synthesis of various analogs by simply changing the substituted acetylpyridine or the arylsulfonyl halide.

Strategy 3: Acylation of Dimethyl Sulfone

A more direct approach involves the acylation of the active methylene group of dimethyl sulfone with a suitable pyridin-4-yl acylating agent.

Conceptual Workflow

Acylation_Workflow Start1 Dimethyl Sulfone Product Target β-Ketosulfone Start1->Product Start2 Pyridin-4-yl Acylating Agent (e.g., Isonicotinoyl chloride) Start2->Product Base Strong Base (e.g., n-BuLi, LDA) Base->Product Acylation

Caption: Workflow for the acylation of dimethyl sulfone.

Protocol 3: Acylation of Dimethyl Sulfone with Isonicotinoyl Chloride (Proposed)

This protocol is a proposed route based on the known reactivity of sulfones and acylating agents.

  • Reaction: Acylation of the dimethyl sulfone carbanion with isonicotinoyl chloride.

  • Reagents: Dimethyl sulfone, n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), isonicotinoyl chloride, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In an inert atmosphere, dissolve dimethyl sulfone in anhydrous THF and cool to -78°C.

    • Slowly add a solution of n-BuLi or LDA in THF to generate the carbanion.

    • After stirring for a suitable time, add a solution of isonicotinoyl chloride in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by chromatography.

Rationale and Insights:

  • Base: A very strong base is required to deprotonate dimethyl sulfone. n-BuLi and LDA are common choices for this purpose.

  • Acylating Agent: Isonicotinoyl chloride is a suitable acylating agent, though other activated forms of isonicotinic acid (e.g., esters) could also be used, potentially requiring different reaction conditions.

  • Temperature Control: Maintaining a low temperature during the deprotonation and acylation steps is crucial to prevent side reactions.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Singlet for the methylsulfonyl group protons (~3.0-3.5 ppm).- Singlet for the methylene protons (~4.5-5.0 ppm).- Doublets for the pyridine ring protons in the aromatic region.
¹³C NMR - Signal for the methylsulfonyl carbon.- Signal for the methylene carbon.- Signal for the carbonyl carbon (~190-200 ppm).- Signals for the pyridine ring carbons.
Mass Spec Molecular ion peak corresponding to the calculated mass.
IR - Strong absorption for the carbonyl group (~1680-1700 cm⁻¹).- Strong absorptions for the sulfone group (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).

Conclusion

The synthesis of this compound and its analogs is achievable through several well-established synthetic strategies. The oxidation of a precursor thioether provides a reliable and flexible route, while palladium-catalyzed α-arylation offers a more convergent and versatile approach for analog synthesis. The choice of method will depend on the specific target molecule and the resources available. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds for their drug discovery and development programs.

References

Sources

The Strategic Application of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the heterocycle-ketone framework, particularly 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, represents a building block of significant potential. While not as extensively documented as some of its structural analogs, its inherent chemical functionalities—a nucleophilic pyridine ring, an electrophilic ketone, and a metabolically robust methylsulfonyl group—position it as a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the prospective applications of this compound, grounded in established medicinal chemistry principles and supported by proven experimental protocols.

The Architectural Significance of this compound

The medicinal chemistry value of this compound is best understood by dissecting its constituent parts: the pyridin-4-yl moiety and the α-sulfonyl ketone functionality.

The Pyridine Nucleus: A Privileged Heterocycle

The pyridine ring is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom imparts basicity, allowing for salt formation to enhance solubility and bioavailability.[3] Furthermore, the nitrogen can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1] The pyridine ring is also relatively stable to metabolic degradation and can be functionalized at various positions to modulate its electronic and steric properties.[3]

The Methylsulfonyl Group: A Bioisostere with Profound Impact

The methylsulfonyl (-SO₂CH₃) group is a powerful pharmacophore in drug design.[4][5] It is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, often improving solubility and metabolic stability.[4][6] Its introduction can block metabolically labile sites, prolonging the in vivo half-life of a drug.[5][6] The sulfonyl group is also a bioisostere for other functional groups like carbonyls and phosphates, allowing for the fine-tuning of a molecule's interaction with its target.[5]

The α-Sulfonyl Ketone: A Versatile Reactive Handle

The combination of a ketone and an adjacent sulfonyl group creates a highly versatile synthetic intermediate. The α-protons are acidic, facilitating enolate formation and subsequent elaboration. The ketone itself is a key site for a variety of chemical transformations, including condensations, reductions, and cycloadditions.

Potential Therapeutic Applications and Target Classes

Drawing parallels from structurally similar compounds, this compound is a promising starting material for the synthesis of inhibitors for several important enzyme classes and receptors.

Cyclooxygenase (COX) Inhibitors

A prominent example of a structurally related compound is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[7] The methylsulfonyl group in Etoricoxib is known to be crucial for its selective binding to the COX-2 enzyme.[8] It is therefore highly plausible that this compound could serve as a scaffold for novel COX-2 inhibitors.

Kinase Inhibitors

The pyridine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors.[9] The nitrogen atom can form critical hydrogen bonds with the kinase hinge region. The overall scaffold of a pyridinyl ketone can be elaborated to occupy the ATP-binding pocket of various kinases.

Antimicrobial Agents

Derivatives of sulfonylpyridines have demonstrated promising activity against various pathogens, including Chlamydia trachomatis.[10] The pyridinyl sulfone scaffold is believed to target essential bacterial enzymes. The versatility of the ethanone bridge in the title compound allows for the introduction of diverse substituents to optimize antibacterial potency and spectrum.

Synthetic Protocols and Methodologies

The synthesis of this compound and its subsequent derivatization can be achieved through established and reliable synthetic organic chemistry methods.

Synthesis of this compound

A common and effective method for the synthesis of α-sulfonyl ketones is the α-sulfonylation of a ketone. This can be achieved through various modern synthetic protocols, including photoredox catalysis.[11][12][13][14]

Protocol 1: Photoredox-Catalyzed α-Methylsulfonylation of a Silyl Enol Ether

This protocol is adapted from a general method for the α-sulfonylation of ketones.[11][12][13][14]

Step 1: Preparation of the Silyl Enol Ether of 1-(pyridin-4-yl)ethanone

  • To a solution of 1-(pyridin-4-yl)ethanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude silyl enol ether, which can be used in the next step without further purification.

Step 2: Photoredox-Catalyzed α-Methylsulfonylation

  • In a reaction vessel, combine the crude silyl enol ether (1.0 eq), a methyl source (e.g., methyl thianthrenium salt, 1.2 eq), a sulfur dioxide surrogate (e.g., DABCO·(SO₂)₂, 1.5 eq), and a photoredox catalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Dissolve the components in a suitable degassed solvent (e.g., acetonitrile).

  • Irradiate the mixture with a blue LED light source at room temperature with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Downstream Applications and Derivatization

The synthetic utility of this compound lies in its potential for a wide range of chemical transformations to generate libraries of diverse compounds for biological screening.

Diagram of Synthetic Utility

G This compound This compound Condensation Reactions Condensation Reactions This compound->Condensation Reactions e.g., with hydrazines, hydroxylamines Cycloaddition Reactions Cycloaddition Reactions This compound->Cycloaddition Reactions e.g., to form heterocycles Reduction of Ketone Reduction of Ketone This compound->Reduction of Ketone e.g., NaBH4 α-Functionalization α-Functionalization This compound->α-Functionalization via enolate

Caption: Synthetic pathways from the core scaffold.

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol outlines a general procedure for the condensation of a β-keto sulfone with a hydrazine to form a pyrazole, a common scaffold in medicinal chemistry.

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrazole derivative.

Data Summary

The following table summarizes the key physicochemical properties of the parent compound and the significance of its core moieties.

FeatureDescriptionReference
Molecular Formula C₈H₉NO₃SN/A
Molecular Weight 199.23 g/mol N/A
Pyridine Moiety Provides basicity, hydrogen bonding capabilities, and a site for further functionalization.[1][3]
Methylsulfonyl Moiety Enhances metabolic stability, solubility, and acts as a hydrogen bond acceptor.[4][5][6]
α-Sulfonyl Ketone A versatile synthetic handle for condensation, cycloaddition, and α-functionalization reactions.[15]

Conclusion

While direct literature on this compound is sparse, its structural components and the principles of medicinal chemistry strongly suggest its utility as a valuable building block in drug discovery. Its synthesis is achievable through modern organic methodologies, and its reactive handles provide a gateway to a diverse chemical space. Researchers and drug development professionals are encouraged to explore the potential of this scaffold in the pursuit of novel therapeutics targeting a range of diseases.

References

  • Bao, P., Tang, Z., Yu, F., He, F. S., Deng, W. P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Letters, 24(15), 2955–2960. [Link][11][12][13][14]

  • He, F. S., Bao, P., Tang, Z., Yu, F., Deng, W. P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. PubMed. [Link][12]

  • American Chemical Society. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. ACS Publications. [Link][13]

  • ResearchGate. (n.d.). Optimization of the conditions for the sulfonylation of keto ester 1a with sodium benzenesulfnate 2a. [Link]

  • Organic Chemistry Portal. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. [Link][14]

  • Song, J., Su, H., & Chen, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856570. [Link][9]

  • Chen, Y. J., Hsieh, M. C., & Chang, M. Y. (2018). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry, 16(43), 8216–8224. [Link][15]

  • Fei, X., Li, X., & Geng, R. (2016). Application of Sulfonyl in Drug Design. Chinese Pharmaceutical Journal, 51(19), 1625-1630. [Link][5]

  • Black, W. C., Brideau, C., Dube, D., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. Journal of Medicinal Chemistry, 48(11), 3930-4. [Link]

  • Semantic Scholar. (2016). Application of Sulfonyl in Drug Design. [Link][6]

  • Wang, M. W., Hao, J., & Yao, G. W. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2746-61. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. PubChem Compound Database. [Link][7]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link][3]

  • Yao, J., & Wang, J. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1053. [Link][1]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1587-1610. [Link]

  • Google Patents. (n.d.).
  • Vinogradova, E. V., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7947-7956. [Link]

  • Bernardim, B., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(37), 15843-15853. [Link]

  • Google Patents. (n.d.). Pyridinylsulfonamide compounds and their use in therapy.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(methylsulfonyl)phenyl)ethanone. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Conda-Sheridan, M., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry, 88, 117401. [Link][10]

  • Yamanaka, H., Sakamoto, T., & Konno, S. (1977). Syntheses of Pyrimidinyl Ketones. Heterocycles, 6(10), 1616-1620. [Link]

  • He, Y., et al. (2012). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals, 55(10), 355-358. [Link]

  • Narender, M., & Reddy, K. S. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 21(11), 1461. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4531. [Link]

  • He, Y., et al. (2020). Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide. The Journal of Organic Chemistry, 85(23), 15600-15609. [Link]

  • Almansa, C., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3465. [Link][8]

Sources

Application Note: A Comprehensive Protocol for the Characterization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone is a heterocyclic ketone containing a sulfone functional group. Its structural motifs, the pyridine ring and the methylsulfonyl group, are prevalent in many biologically active compounds. The pyridine moiety is a common feature in pharmaceuticals, and the methylsulfonyl group is known to influence the physicochemical properties of molecules, such as solubility and metabolic stability.[1][2][3][4][5] For instance, related structures are explored as selective COX-2 inhibitors, highlighting the potential of this compound as a key intermediate or building block in drug discovery and medicinal chemistry.[6][7][8][9]

This application note provides a comprehensive, multi-technique protocol for the thorough characterization of this compound. The described methodologies are designed to establish the identity, purity, and structural integrity of the compound, ensuring its suitability for further research and development. The protocols are grounded in established analytical principles and are presented with the underlying scientific rationale to guide researchers in their experimental design.

Physicochemical Properties

A preliminary in-silico assessment of the physicochemical properties of this compound provides a baseline for its expected behavior in various analytical systems.

PropertyPredicted ValueSource
Molecular Formula C₈H₉NO₃SPubChem
Molecular Weight 199.23 g/mol PubChem
XLogP3 -0.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 69.9 ŲPubChem

Note: These properties are computationally predicted and should be experimentally verified.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation of novel chemical entities. The following protocols outline the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11][12][13]

¹H NMR Spectroscopy

  • Rationale: To identify and quantify the different types of protons in the molecule based on their chemical environment.

  • Expected Spectrum:

    • Pyridyl Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets due to ortho-coupling. The protons closer to the nitrogen atom will be more deshielded.

    • Methylene Protons (-CH₂-): A singlet in the region of δ 4.0-5.0 ppm, adjacent to the electron-withdrawing carbonyl and sulfonyl groups.

    • Methyl Protons (-SO₂CH₃): A singlet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

  • Rationale: To identify the number of unique carbon atoms and their chemical environment.

  • Expected Spectrum:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.

    • Pyridyl Carbons: Signals in the aromatic region (δ 120-160 ppm).

    • Methylene Carbon (-CH₂-): A signal around δ 60-70 ppm.

    • Methyl Carbon (-SO₂CH₃): A signal around δ 40-50 ppm.

Protocol for NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz).

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the chemical shifts to the solvent peak or TMS.

Mass Spectrometry (MS)
  • Rationale: To determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[14]

  • Expected Data:

    • Molecular Ion Peak ([M+H]⁺): An intense peak corresponding to the protonated molecule (m/z = 200.03).

    • Fragmentation: Expect fragmentation patterns corresponding to the loss of the methylsulfonyl group or cleavage at the keto-methylene bond.

Protocol for LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI mode is expected to be effective for this compound due to the presence of the basic pyridine nitrogen.

    • Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-500).

    • Collision Energy: If performing MS/MS, optimize the collision energy to induce fragmentation.

Infrared (IR) Spectroscopy
  • Rationale: To identify the presence of key functional groups based on their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • C=O (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

    • S=O (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).

    • C-N (Pyridine): Stretching vibrations in the fingerprint region.

    • Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Protocol for IR Analysis

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, dissolve the compound in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: To separate the target compound from any impurities and to determine its purity quantitatively.[15][16]

  • Method: A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Protocol for HPLC Analysis

  • Instrumentation:

    • An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase or a compatible solvent.

    • Prepare a series of dilutions for linearity assessment if quantitative analysis is required.

  • Data Analysis:

    • The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)
  • Rationale: A rapid and cost-effective method for monitoring reaction progress, identifying suitable solvent systems for column chromatography, and making a preliminary assessment of purity.[17]

Protocol for TLC Analysis

  • Plate Preparation:

    • Use silica gel 60 F₂₅₄ plates.

  • Sample Application:

    • Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development:

    • Place the plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Allow the solvent front to move up the plate.

  • Visualization:

    • Visualize the spots under UV light (254 nm).

    • The Retention Factor (Rf) value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Elemental Analysis

  • Rationale: To determine the elemental composition (C, H, N, S) of the compound, which serves as a final confirmation of its empirical formula.[18][19][20]

  • Method: Combustion analysis is the standard method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[19][20]

Protocol for Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dried to remove any residual solvents or water.

  • Instrumentation:

    • Utilize a CHNS elemental analyzer.

  • Analysis:

    • A small, accurately weighed amount of the sample is combusted in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

  • Data Comparison:

    • Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the molecular formula (C₈H₉NO₃S: C, 48.23%; H, 4.55%; N, 7.03%; S, 16.09%). The experimental values should be within ±0.4% of the theoretical values.

Workflow and Data Integration

The characterization of this compound should follow a logical workflow to ensure a comprehensive and validated dataset.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS IR IR Spectroscopy Purification->IR Elemental Elemental Analysis (CHNS) Purification->Elemental HPLC HPLC Purification->HPLC TLC TLC Purification->TLC Final Validated Compound (Identity, Purity, Structure Confirmed) NMR->Final MS->Final IR->Final Elemental->Final HPLC->Final

Caption: Overall workflow for the characterization of this compound.

References

  • Burchfield, H. P., et al. (1973). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry.
  • Storrs, E. E., et al. (1973). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry. Available at: [Link]

  • University of Babylon. Element analysis. Available at: [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. Available at: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Available at: [Link]

  • ACS Publications. (1973). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Longdom Publishing. (2020). Development and Application of an LC-MS/MS Method for Determining Methylsulfonylmethane (MSM) levels in Human Plasma. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]

  • PubMed Central. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Available at: [Link]

  • National Institutes of Health. (n.d.). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients. Available at: [Link]

  • Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Available at: [Link]

  • National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]

  • National Institutes of Health. (2021). The Effect of Daily Methylsulfonylmethane (MSM) Consumption on High-Density Lipoprotein Cholesterol in Healthy Overweight and Obese Adults: A Randomized Controlled Trial. Nutrients. Available at: [Link]

  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Loughborough University Research Repository. (2017). Support Information (NMR data) of New Functionalisation Chemistry 2- and 4-Pyridones and Related Heterocycles. Available at: [Link]

  • Springer. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Applied Magnetic Resonance. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(methylsulfonyl)phenyl)ethanone. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Validated Determination of Methylsulfonylmethane in Dietary Supplement by Gas Chromatography. Available at: [Link]

  • PubChem. (n.d.). Methylsulfinylmethane;methylsulfonylmethane. Available at: [Link]

  • Manasa Life Sciences. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Available at: [Link]

  • Springer. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. Available at: [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. Acta Crystallographica Section E. Available at: [Link]

  • PubMed. (n.d.). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Available at: [Link]

  • PubMed. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Modern Chemistry & Applications. Available at: [Link]

  • PubMed. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. Available at: [Link]

  • PubMed. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). Available at: [Link]

Sources

A Robust, Validated HPLC Method for Purity Analysis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Research Sectors

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities from 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This compound, featuring a polar sulfonyl group and a basic pyridine moiety, requires careful methodological consideration to achieve optimal chromatographic performance. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in research and drug development environments. The protocol is established and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a heterocyclic ketone containing a sulfone group. Such structures are common pharmacophores and key intermediates in the synthesis of various pharmaceutically active compounds, including selective COX-2 inhibitors.[3][4][5] The purity of these intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

The primary analytical challenge for this molecule lies in its polarity and the basicity of its pyridine ring. Standard reversed-phase C18 columns can exhibit poor retention and peak tailing for such compounds.[6] Our method development strategy addresses this by:

  • Controlling Mobile Phase pH: The pyridine nitrogen has an estimated pKa of approximately 5.2. By maintaining the mobile phase pH well below this value (e.g., at pH ~2.5-3.0 with formic acid), the pyridine moiety is consistently protonated. This minimizes secondary interactions with the silica backbone of the stationary phase, leading to symmetrical peak shapes.

  • Optimizing Stationary and Mobile Phases: A C18 column is used as a versatile starting point, with a water/acetonitrile gradient to elute a potentially wide range of impurities. Acetonitrile is chosen as the organic modifier for its favorable UV transparency and ability to produce sharp peaks for heterocyclic compounds.

This document provides a step-by-step protocol for the analytical method and its validation, ensuring the procedure is scientifically sound and fit for its intended purpose.[7]

Chromatographic Method and Materials

Instrumentation and Equipment
  • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or Nylon)

Reagents and Standards
  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC gradient grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (LC-MS grade, ~99%)

  • Methanol (HPLC grade)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm (Recommend DAD for peak purity analysis)
Injection Volume 10 µL
Sample Diluent Water/Acetonitrile (80:20, v/v)
Run Time 35 minutes

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for purity calculations and system suitability checks.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified. This is a core principle of a self-validating system.[8] Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters according to USP <621> standards.[9][10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 1.0% for n=5Demonstrates the precision and reproducibility of the injector and system.

HPLC Method Validation Framework

To ensure this method is trustworthy and robust, it must be validated following ICH Q2(R2) guidelines.[2][11] The following is a comprehensive protocol for validation.

Method_Validation_Workflow cluster_planning Phase 1: Planning & Specificity cluster_quantitation Phase 2: Quantitative Validation cluster_robustness Phase 3: Reliability cluster_final Phase 4: Finalization Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Confirms peak identity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp) LOD_LOQ->Robustness Validation_Report Validation Report & Method Finalization Robustness->Validation_Report

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Specificity (Forced Degradation)

Stress the analyte under various conditions to demonstrate that the method can separate it from potential degradation products.

  • Acid/Base Hydrolysis: Reflux sample solution in 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Treat sample solution with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Stress: Expose solid sample to 105°C for 24 hours.

  • Photolytic Stress: Expose sample solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The main peak should be chromatographically pure (as determined by DAD peak purity analysis) and well-resolved from any degradation peaks (Resolution > 2.0).

Linearity

Analyze five concentrations of the reference standard prepared by serial dilution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Spike a placebo matrix or the sample itself with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ
  • Limit of Detection (LOD): The lowest concentration of analyte that can be detected. Typically determined at a signal-to-noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically determined at an S/N ratio of 10:1.

Robustness

Intentionally make small variations to the method parameters and assess the impact on SST results.

  • Variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase pH: Modify formic acid concentration slightly.

  • Acceptance Criteria: All SST parameters must still pass under the varied conditions, and peak retention times should not shift significantly. This demonstrates the method's reliability for routine use.[12]

Data Analysis and Visualization

The purity of the sample is typically calculated using the area percent normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_processing 3. Data Processing cluster_reporting 4. Reporting Mobile_Phase Prepare Mobile Phase Sample_Prep Prepare Standard & Sample (0.1 mg/mL) System_Equilibration Equilibrate HPLC System Sample_Prep->System_Equilibration SST Perform System Suitability Test (SST) System_Equilibration->SST Sample_Injection Inject Blank, Standard, and Samples SST->Sample_Injection If SST Passes Integration Integrate Chromatograms Sample_Injection->Integration Calculation Calculate Purity (Area %) & SST Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Standard operational workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be robust, reliable, and fit for the purpose of determining the purity of this compound. The use of an acidic mobile phase ensures excellent peak shape, while the gradient elution profile provides high-resolution separation from potential impurities and degradation products. The comprehensive validation protocol, grounded in ICH and USP standards, establishes the trustworthiness of the results generated by this method, making it a valuable tool for quality assessment in any analytical laboratory.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • SIELC Technologies. Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Bae, Y., et al. (2006). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Journal of Chromatography A. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Divinyl sulfone on Primesep 100 Column. [Link]

  • Lange, F. T., et al. (2001). Analysis of Sulfonated Naphthalenes and Their Formaldehyde Condensates by Ion-Pair Liquid Chromatography−Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. Ethanone, 1-(6-methyl-3-pyridinyl)-2-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Fylaktakidou, K. C., et al. (2016). Alkyl and aryl sulfonyl p-pyridine ethanone oximes are efficient DNA photo-cleavage agents. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Cardoso, C. A. L., et al. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors. Medicinal Chemistry Research. [Link]

  • Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. DARU Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Kumar, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry. [Link]

  • Shirvani, G., et al. (2007). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Talley, J. J., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Derivatization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and derivatization of the versatile building block, 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This β-ketosulfone incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, making its derivatives prime candidates for biological screening.[1][2][3] We present robust protocols for the synthesis of the core molecule and subsequent derivatization at both the active methylene group and the pyridine ring. Furthermore, this document provides detailed, step-by-step protocols for the preliminary biological evaluation of the synthesized compound library, including cytotoxicity and in vitro kinase inhibition assays. This guide is intended for researchers and scientists in drug discovery and medicinal chemistry, providing a practical framework for the generation and initial biological characterization of novel small molecule libraries based on the this compound scaffold.

Introduction: The Rationale for Derivatization

The pyridine ring is a cornerstone in modern drug discovery, present in a multitude of FDA-approved drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to modulate pharmacokinetic properties make it a highly sought-after heterocyclic motif.[2] When coupled with a β-ketosulfone moiety, the resulting scaffold, this compound, presents multiple avenues for chemical modification. The active methylene group, flanked by two electron-withdrawing groups (the pyridyl carbonyl and the methylsulfonyl groups), is highly acidic and serves as a nucleophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4] Additionally, the pyridine ring itself can be subjected to modifications, further expanding the accessible chemical space.[5]

The derivatization of this core structure is a strategic approach to generate a library of compounds with diverse pharmacophores, increasing the probability of identifying molecules with desired biological activities. The sulfonyl group can act as a hydrogen bond acceptor, while the pyridine nitrogen can be protonated at physiological pH, influencing solubility and receptor interactions. This guide provides the synthetic tools and biological screening protocols to explore the therapeutic potential of this promising class of compounds.

Synthesis of the Starting Material: this compound

The synthesis of the title compound can be achieved through several routes. A reliable method involves the condensation of a 4-pyridyl ester with dimethyl sulfone. This approach is advantageous due to the commercial availability of the starting materials.

Workflow for the Synthesis of this compound

G cluster_0 Preparation of Starting Materials cluster_1 Esterification cluster_2 Condensation Isonicotinic_acid Isonicotinic Acid Methyl_isonicotinate Methyl Isonicotinate Isonicotinic_acid->Methyl_isonicotinate SOCl2, MeOH Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Methyl_isonicotinate Methanol Methanol (MeOH) Methanol->Methyl_isonicotinate Product 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Methyl_isonicotinate->Product Dimethyl Sulfone, Base Dimethyl_sulfone Dimethyl Sulfone Dimethyl_sulfone->Product Base Strong Base (e.g., NaH) Base->Product

Caption: Synthesis of the core scaffold.

Protocol 2.1: Synthesis of this compound

Materials:

  • Methyl isonicotinate

  • Dimethyl sulfone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.

  • Reaction Setup: Suspend the sodium hydride in anhydrous toluene.

  • Addition of Reactants: In a separate flask, dissolve dimethyl sulfone (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the sodium hydride suspension at room temperature.

  • Formation of the Anion: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C for 1 hour to ensure the complete formation of the sulfone anion.

  • Condensation: Cool the reaction mixture to room temperature. Add a solution of methyl isonicotinate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Derivatization Strategies

The this compound core offers two primary sites for derivatization: the active methylene group and the pyridine ring.

Reactions at the Active Methylene Group

The high acidity of the protons on the carbon between the carbonyl and sulfonyl groups allows for easy deprotonation and subsequent reaction with various electrophiles.[4]

Alkylation of the active methylene group introduces alkyl or arylalkyl substituents, which can modulate lipophilicity and steric bulk, influencing biological activity.[6][7][8][9]

G Start 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Product Alkylated Derivative Start->Product 1. Base 2. R-X Base Base (e.g., K2CO3) Base->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Caption: Alkylation at the active methylene.

Protocol 3.1.1: C-Alkylation of this compound

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the alkylated product.

The Knoevenagel condensation with aldehydes or ketones yields α,β-unsaturated products, introducing a rigid double bond and extending the conjugation of the system.[10][11][12] This is a powerful method for generating structural diversity.

G Start 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Product Knoevenagel Adduct Start->Product R-CHO, Catalyst, Heat Aldehyde Aldehyde (R-CHO) Aldehyde->Product Catalyst Catalyst (e.g., Piperidine/Acetic Acid) Catalyst->Product

Caption: Knoevenagel condensation reaction.

Protocol 3.1.2: Knoevenagel Condensation

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Piperidine

  • Glacial acetic acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents) and glacial acetic acid (0.2 equivalents).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Modification of the Pyridine Ring

The pyridine ring can be modified to alter its electronic properties and steric profile.

Formation of the pyridine N-oxide can enhance reactivity towards electrophilic substitution and can also serve as a key intermediate for further functionalization.

Protocol 3.2.1: Synthesis of 2-(methylsulfonyl)-1-(1-oxido-pyridin-1-ium-4-yl)ethanone

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Biological Screening Protocols

A tiered approach to biological screening is recommended, starting with broad cytotoxicity assays to assess general toxicity, followed by more specific, target-oriented assays.

Screening Cascade

G Library Synthesized Compound Library Cytotoxicity Primary Screen: Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity Inactive Inactive/Toxic Compounds Cytotoxicity->Inactive High Cytotoxicity Active Non-Toxic Hits Cytotoxicity->Active Low Cytotoxicity Target_Assay Secondary Screen: Target-Based Assay (e.g., Kinase Assay) Active->Target_Assay Final_Hits Validated Hits for Further Optimization Target_Assay->Final_Hits Significant Inhibition

Caption: A typical biological screening workflow.

Primary Screening: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol 4.1: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Secondary Screening: In Vitro Kinase Inhibition Assay

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a kinase inhibition assay is a logical secondary screen. This protocol describes a generic radiometric assay.

Protocol 4.2: Radiometric Kinase Assay

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • Test compounds in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase, and the substrate.

  • Compound Addition: Add the test compounds at various concentrations (typically a 10-point dose-response curve). Include a positive control inhibitor and a no-compound (DMSO) control.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the no-compound control and calculate the IC₅₀ value.

Data Presentation

The results from the biological screening should be tabulated for clear comparison.

Table 1: Cytotoxicity of Derivatized Compounds

Compound IDDerivatization MethodR-groupIC₅₀ (µM) on HeLa cells
SC-01 Starting Compound-> 100
ALK-01 AlkylationBenzyl55.2
ALK-02 AlkylationEthyl> 100
KNO-01 Knoevenagel4-Chlorophenyl25.8
KNO-02 Knoevenagel2-Naphthyl32.1
NOX-01 N-Oxidation-89.5

Table 2: Kinase Inhibition Activity of Non-Toxic Hits

Compound IDKinase TargetIC₅₀ (µM)
SC-01 Kinase X> 50
ALK-02 Kinase X45.3
KNO-01 Kinase X5.2
KNO-02 Kinase X8.9
NOX-01 Kinase X22.7

Conclusion

The this compound scaffold is a highly versatile starting point for the generation of diverse small molecule libraries. The synthetic protocols outlined in this application note provide a robust foundation for creating a range of derivatives through modifications at the active methylene group and the pyridine ring. The accompanying biological screening protocols offer a clear path for the initial evaluation of these compounds, from general cytotoxicity to specific enzyme inhibition. By following these detailed methodologies, researchers can efficiently synthesize and screen novel compounds, accelerating the identification of promising new leads for drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Kumar, V., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 895-913.
  • Wang, L., et al. (2017). Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry, 82(22), 11948-11957.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 984.
  • Kurth, M. J., & O'Brien, M. J. (1985). Desulfurization/α-alkylation of β-keto sulfones. The Journal of Organic Chemistry, 50(20), 3846-3848.
  • Lewiński, J., et al. (2018).
  • Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8710.
  • El-Faham, A., et al. (2020). Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. RSC Advances, 10(52), 31215-31243.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • University of Münster. (2024, January 18). Chemical synthesis: new strategy for skeletal editing on pyridines. EurekAlert!. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240.
  • Kurth, M. J., & O'Brien, M. J. (1985). Desulfurization/α-alkylation of β-keto sulfones. The Journal of Organic Chemistry, 50(20), 3846–3848.
  • Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(14), 3087-3118.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • Brown, S., & G-S-Tan, Y. (2010). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 641, 63–71.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel reaction of β-ketosulfone with aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of β-ketosulfone followed by desulfonylation. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone as a Versatile Building Block for Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone in COX-2 Inhibitor Development

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The therapeutic action of these drugs stems from their ability to block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[2] A critical pharmacophore in many successful COX-2 inhibitors is the methylsulfonyl (-SO₂CH₃) group, which is known to contribute significantly to the selective binding within the COX-2 active site.[3]

This document provides a comprehensive guide to the synthesis and application of This compound , a key heterocyclic building block for the development of novel diarylheterocycle COX-2 inhibitors. The presence of the pyridin-4-yl moiety offers a bioisosteric replacement for the phenyl or substituted phenyl groups found in many established "coxibs," providing a new avenue for modulating pharmacokinetic and pharmacodynamic properties. The inherent polarity and hydrogen bonding capabilities of the pyridine nitrogen can be exploited to enhance solubility and refine interactions with the target enzyme.

These application notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation anti-inflammatory agents. We will detail a robust synthetic protocol for the building block, outline its application in the construction of potential COX-2 inhibitors, and provide a standardized in vitro assay for evaluating their biological activity.

Section 1: Synthesis of the Building Block: this compound

The synthesis of β-keto sulfones, such as the title compound, is a well-established transformation in organic chemistry. A highly efficient and practical approach involves the condensation of an activated carboxylic acid derivative, in this case, of isonicotinic acid, with the enolate of dimethyl sulfone.[4] This method provides a direct and high-yielding route to the desired building block.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the activation of isonicotinic acid, followed by a Claisen-type condensation with dimethyl sulfone.

Synthetic Pathway IsonicotinicAcid Isonicotinic Acid ActivatedEster Activated Isonicotinic Acid Derivative (e.g., Ethyl Isonicotinate) IsonicotinicAcid->ActivatedEster Activation (e.g., SOCl₂, EtOH) TargetCompound 2-(Methylsulfonyl)-1- (pyridin-4-yl)ethanone ActivatedEster->TargetCompound Condensation (e.g., NaH, THF) DimethylSulfone Dimethyl Sulfone DimethylSulfone->TargetCompound

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaM.W.PuritySupplier
Isonicotinic acidC₆H₅NO₂123.11≥99%Sigma-Aldrich
Thionyl chlorideSOCl₂118.97≥99%Acros Organics
Anhydrous EthanolC₂H₅OH46.07≥99.5%VWR
Dimethyl sulfoneC₂H₆O₂S94.13≥98%Alfa Aesar
Sodium hydride (60% dispersion in mineral oil)NaH24.0060%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%J.T. Baker
Diethyl ether(C₂H₅)₂O74.12≥99%Fisher Scientific
Saturated aq. NH₄Cl----
Anhydrous MgSO₄MgSO₄120.37--

Step 1: Synthesis of Ethyl Isonicotinate

  • To a stirred suspension of isonicotinic acid (1.0 eq) in anhydrous ethanol (5 mL per gram of acid) at 0 °C, add thionyl chloride (1.2 eq) dropwise over 30 minutes.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford ethyl isonicotinate as a colorless oil.

Step 2: Synthesis of this compound

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF (10 mL per gram of NaH) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of dimethyl sulfone (2.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting suspension to 0 °C and add a solution of ethyl isonicotinate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.

Section 2: Application in the Synthesis of Diarylheterocycle COX-2 Inhibitors

This compound is an ideal precursor for the synthesis of a variety of diarylheterocyclic COX-2 inhibitors. The activated methylene group flanked by the ketone and sulfone moieties is readily functionalized, and the ketone can participate in various cyclization reactions.

General Synthetic Strategy: Knoevenagel Condensation and Cyclization

A common and effective strategy for constructing diarylpyrazole and diarylisoxazole COX-2 inhibitors involves a Knoevenagel condensation of the β-keto sulfone with an aromatic aldehyde, followed by cyclization of the resulting enone with a suitable binucleophile, such as hydrazine or hydroxylamine.

COX-2 Inhibitor Synthesis BuildingBlock 2-(Methylsulfonyl)-1- (pyridin-4-yl)ethanone EnoneIntermediate α,β-Unsaturated Ketone Intermediate BuildingBlock->EnoneIntermediate Knoevenagel Condensation (e.g., Piperidine, EtOH) ArylAldehyde Substituted Aromatic Aldehyde ArylAldehyde->EnoneIntermediate COX2Inhibitor Diarylheterocycle COX-2 Inhibitor EnoneIntermediate->COX2Inhibitor Cyclization Binucleophile Binucleophile (e.g., Hydrazine, Hydroxylamine) Binucleophile->COX2Inhibitor

Caption: General synthetic route to diarylheterocycle COX-2 inhibitors.

Representative Protocol: Synthesis of a Pyridinyl-Diarylpyrazole Analog

This protocol describes the synthesis of a hypothetical, yet representative, diarylpyrazole COX-2 inhibitor, 5-(4-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole, where the methylsulfonyl group of the building block is displaced during the cyclization.

Materials and Reagents:

ReagentFormulaM.W.PuritySupplier
This compoundC₈H₉NO₃S200.23As synthesized-
4-MethoxybenzaldehydeC₈H₈O₂136.15≥98%Sigma-Aldrich
PiperidineC₅H₁₁N85.15≥99%Acros Organics
Anhydrous EthanolC₂H₅OH46.07≥99.5%VWR
Hydrazine hydrateN₂H₄·H₂O50.06≥98%Alfa Aesar
Acetic acidCH₃COOH60.05≥99.7%Fisher Scientific

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in anhydrous ethanol (10 mL per gram of ketone), add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the formation of the enone intermediate by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 2: Cyclization to the Pyrazole

  • To a solution of the enone intermediate from Step 1 (1.0 eq) in glacial acetic acid (5 mL per gram of enone), add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the final diarylpyrazole.

Section 3: Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay

The synthesized compounds should be evaluated for their ability to selectively inhibit the COX-2 isoenzyme over COX-1. A fluorometric or colorimetric in vitro assay is a standard method for determining the IC₅₀ values for each enzyme.

Assay Principle

The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. The rate of color development is proportional to the COX activity. The inhibitory effect of the test compounds is determined by measuring the reduction in the rate of this reaction.

Experimental Workflow

COX Assay Workflow PrepareReagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds - Arachidonic Acid - Chromogenic Substrate PlateSetup Plate Setup (96-well): - Add Buffer, Enzyme, and  Test Compound/Control PrepareReagents->PlateSetup Preincubation Pre-incubation (e.g., 10 min at 25 °C) PlateSetup->Preincubation ReactionInitiation Initiate Reaction: Add Arachidonic Acid and Substrate Preincubation->ReactionInitiation Measurement Kinetic Measurement: Read Absorbance at Regular Intervals ReactionInitiation->Measurement DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ Values Measurement->DataAnalysis

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Detailed Protocol

This protocol is a general guideline and may require optimization based on the specific assay kit and instrumentation used.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid solution

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Heme cofactor

    • COX-1 or COX-2 enzyme solution

    • Test compound dilution or DMSO (for control wells)

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to each well.[5]

  • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically for 5-10 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation

The results of the biological evaluation should be summarized in a clear and concise table.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound 1 >1000.5>200
Test Compound 2 501.241.7
Celecoxib (Control) 150.05300

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the synthesis of novel COX-2 inhibitors. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a diverse library of diarylheterocyclic compounds. The incorporation of the pyridin-4-yl moiety offers opportunities to fine-tune the physicochemical and pharmacological properties of the resulting inhibitors, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this building block in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). Scientific Reports, 13(1).
  • Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. (2021). Bioorganic Chemistry, 106, 104493.
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2014). Saudi Pharmaceutical Journal, 22(5), 446-458.
  • CN101602719B - Synthesis method of 4-cyanopyridine. (n.d.).
  • Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. (2011). The Journal of Organic Chemistry, 76(6), 1546-1553.
  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2015). RSC Advances, 5(118), 97365-97375.
  • Preparation of β-Keto Sulfones by Condensation of Aromatic Esters with Dimethyl Sulfone. (1963). The Journal of Organic Chemistry, 28(7), 1896-1898.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. (n.d.).
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2022). RSC Medicinal Chemistry, 13(10), 1157-1175.
  • Analysing the reaction of a β-diketone with dimethyl sulphoxide (DMSO)/acetic anhydride. (2016). Journal of Taibah University for Science, 10(5), 723-727.
  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses.
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.).
  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (2025). BenchChem.
  • A practical synthesis of a COX-2-specific inhibitor. (2000). The Journal of Organic Chemistry, 65(25), 8415-8420.
  • 4-Cyanopyridine synthesis. (n.d.). ChemicalBook.
  • Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024). Comptes Rendus Chimie, 27(S1), 1-11.
  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). Journal of Applied Pharmaceutical Science, 9(05), 063-071.
  • Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. (2008). Asian Journal of Chemistry, 20(1), 211-216.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2015). Organic Letters, 17(15), 3738-3741.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2023).
  • One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. (2018). Organic & Biomolecular Chemistry, 16(43), 8235-8239.
  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5901.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Application Notes and Protocols for the Knoevenagel Condensation of 4-(Methylsulfonyl)benzaldehyde. (2025). BenchChem.
  • 210045Orig1s000. (2017). FDA.
  • Synthetic applications of N–N linked heterocycles. Part 14. The preparation of α-(4-pyridyl)esters and α-(4-pyridyl)nitriles by regiospecific attack of ester and nitrile anions on pyridinium salts. (1981). Journal of the Chemical Society, Perkin Transactions 1, 239-244.
  • Knoevenagel condensation product. (n.d.).
  • Recent advances in the synthesis and applications of β-keto sulfones. (2022). Organic & Biomolecular Chemistry, 20(13), 2633-2656.
  • WO2011050944A1 - Formulations containing celecoxib. (n.d.).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2007). Molecules, 12(6), 1245-1262.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry, 9, 1957-1968.

Sources

Application Notes and Protocols: In Vitro Bioactivity Evaluation of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. The compound 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone belongs to the sulfonylpyridine class of molecules. This structural motif, containing both a sulfonyl group and a pyridine ring, is present in a variety of compounds that have demonstrated a wide range of biological activities.[1][2][3][4][5] For instance, derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been investigated as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications.[2][6][7][8] Furthermore, various pyridine hybrids have been evaluated for their anticancer properties, often showing significant cytotoxic effects against cancer cell lines.[9][10] Other related structures have shown promise as kinase inhibitors and antimicrobial agents.[1][11][12]

Given the therapeutic precedent for structurally related compounds, a systematic in vitro evaluation of this compound is warranted to elucidate its potential bioactivities. These initial screening assays are crucial as they are cost-effective, time-efficient, and provide the foundational data necessary to guide further preclinical development.[13][14][15]

This guide provides a detailed framework of application notes and experimental protocols for researchers, scientists, and drug development professionals to conduct a primary assessment of the bioactivity of this compound. The protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints, thereby ensuring the generation of robust and reliable data. We will explore methodologies to probe its potential as an enzyme inhibitor, an anti-inflammatory agent, a cytotoxic anticancer compound, and an antimicrobial agent.

Section 1: Enzyme Inhibition Assays – Probing for COX-2 Inhibition

Expertise & Experience: The methylsulfonylphenyl moiety is a classic pharmacophore found in selective COX-2 inhibitors like Celecoxib and Etoricoxib.[7][8][16] The cyclooxygenase-2 (COX-2) enzyme is a critical mediator of inflammation and pain, making it a high-value target in drug discovery.[6][13] An initial screen against COX-2 is a logical starting point based on structure-activity relationships suggested in the literature.[6][8] We will describe a widely used and commercially available fluorescence-based assay, which offers high throughput and sensitivity.[17]

Trustworthiness: This protocol's validity is ensured by the inclusion of multiple controls: a no-enzyme control to measure background fluorescence, a no-inhibitor control to establish baseline enzyme activity (100% activity), and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control to validate assay performance and provide a benchmark for comparison.

Protocol 1: In Vitro COX-2 (Human) Inhibitor Screening Assay (Fluorescent)

This protocol is adapted from standard procedures for commercially available COX-2 inhibitor screening kits.

Principle

This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). In the presence of a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine), the heme cofactor of the peroxidase component of COX-2 catalyzes the oxidation of the probe, resulting in a highly fluorescent product, resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence intensity.

Materials and Reagents
  • This compound (Test Compound)

  • Recombinant Human COX-2 Enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (Substrate)

  • ADHP (Fluorogenic Probe)

  • Heme Cofactor

  • Dimethyl Sulfoxide (DMSO, for compound dissolution)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well black microplates, opaque-walled for fluorescence

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Experimental Workflow Diagram

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement A Dissolve Test Compound & Controls in DMSO B Prepare Serial Dilutions of Test Compound A->B D Add Diluted Compound/ Controls to Wells B->D C Prepare Master Mix: Buffer, Heme, COX-2 Enzyme E Add Enzyme Master Mix to Wells C->E D->E F Incubate at RT (10-15 min) E->F G Initiate Reaction: Add Substrate/Probe Mix F->G H Measure Fluorescence (Kinetic or Endpoint) G->H I Analyze Data: Calculate % Inhibition & IC50 H->I

Caption: Workflow for the fluorescent COX-2 inhibitor screening assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive control, Celecoxib.

  • Plate Setup: In a 96-well black microplate, add 10 µL of each compound dilution.

    • Test Wells: Diluted test compound.

    • Positive Control Wells: Diluted Celecoxib.

    • Vehicle Control Wells (100% Activity): Assay buffer with the same final percentage of DMSO as the test wells.

    • Background Control Wells (No Enzyme): Assay buffer with DMSO.

  • Enzyme Preparation: Prepare an enzyme master mix containing assay buffer, heme, and the COX-2 enzyme according to the supplier's instructions.

  • Enzyme Incubation: Add 80 µL of the enzyme master mix to all wells except the background control (add 80 µL of assay buffer with heme but no enzyme to these). Gently mix and incubate the plate at room temperature (~25°C) for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the arachidonic acid substrate and the ADHP probe. Add 10 µL of this mix to all wells to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation/Emission ~535/590 nm) every minute for 15-20 minutes (kinetic mode). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 20 minutes).

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (slope of the kinetic curve) for each well. c. Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Rate_test_compound / Rate_vehicle_control)) * 100 d. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required for 50% inhibition).

Data Presentation
CompoundTargetAssay TypeIC50 (µM)
This compoundCOX-2FluorescentTo be determined
Celecoxib (Control)COX-2FluorescentExpected ~0.1-1 µM

Section 2: General Anti-inflammatory Assays

Expertise & Experience: Beyond specific enzyme inhibition, a compound's anti-inflammatory potential can be assessed through its ability to prevent protein denaturation.[13][18] Inflammation can lead to the denaturation of tissue proteins.[19] Therefore, an agent that can inhibit protein denaturation in vitro may have a protective effect in inflammatory conditions. This assay is a simple, cost-effective preliminary screen that does not require cells or purified enzymes.[13]

Trustworthiness: The protocol's reliability is established by using Diclofenac sodium, a standard non-steroidal anti-inflammatory drug (NSAID), as a positive control.[18][20] A control containing only the vehicle (e.g., DMSO) in the protein solution serves as the baseline for 0% inhibition of denaturation.

Protocol 2: Inhibition of Albumin Denaturation Assay
Principle

When subjected to heat, proteins like bovine serum albumin (BSA) undergo denaturation, leading to an increase in the turbidity of the solution. An anti-inflammatory agent can stabilize the protein, preventing heat-induced denaturation and thus reducing the turbidity, which can be measured spectrophotometrically.[20]

Materials and Reagents
  • This compound (Test Compound)

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac Sodium (Positive Control)

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • DMSO

  • UV-Visible Spectrophotometer and cuvettes or a 96-well plate reader

Step-by-Step Methodology
  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound and Diclofenac sodium in DMSO. Create serial dilutions in PBS to achieve final concentrations ranging from 10 to 500 µg/mL.

  • Reaction Mixture: In separate tubes, prepare the reaction mixtures as follows:

    • Test: 0.5 mL of 1% BSA solution + 0.5 mL of the test compound dilution.

    • Control: 0.5 mL of 1% BSA solution + 0.5 mL of PBS (containing the same final % of DMSO as the test).

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Measurement: Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (1 - (Abs_test / Abs_control)) * 100 Plot the % Inhibition against concentration to evaluate the dose-dependent effect.

Section 3: Anticancer Cell Viability Assays

Expertise & Experience: Pyridine-containing compounds are frequently evaluated for their antiproliferative effects against various cancer cell lines.[9][10] The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22] It is a robust, reliable, and widely adopted method for screening potential anticancer agents in a high-throughput format.[21][23]

Trustworthiness: To ensure data integrity, this protocol includes several controls: a vehicle control (cells treated with DMSO only) to represent 100% viability, a blank control (media only) to measure background absorbance, and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[14][24]

Protocol 3: MTT Cell Viability and Cytotoxicity Assay
Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the yellow tetrazolium salt MTT into purple formazan crystals.[21] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[22]

Materials and Reagents
  • This compound (Test Compound)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Doxorubicin (Positive Control)

  • 96-well clear sterile cell culture plates

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Allow Adherence) A->B D Treat Cells with Compound (Varying Concentrations) B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent to each Well E->F G Incubate for 2-4h (Formazan Crystal Formation) F->G H Remove Media & Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability & IC50 I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.

Introduction: Understanding the Molecule

This compound is a β-ketosulfone derivative. Its purification is influenced by three key structural features:

  • The Pyridine Ring: The nitrogen atom imparts basicity (pKa ≈ 5-6), making the molecule amenable to acid-base manipulation.[1][2] This is the most powerful handle for separating it from neutral or acidic impurities.

  • The β-Ketosulfone Moiety: This portion of the molecule is highly polar and contains functional groups that can participate in hydrogen bonding, dictating its solubility in various organic solvents.[3]

  • Crystalline Solid Nature: At room temperature, the compound is typically a white to off-white crystalline solid, making recrystallization a viable and common purification technique.[3][4]

This guide is structured to address issues from multiple purification approaches, ensuring you can select and optimize the best strategy for your specific impurity profile.

Troubleshooting Guide: Common Experimental Issues

Q1: My product fails to crystallize or "oils out" during recrystallization. What's happening and how can I fix it?

Probable Causes:

  • Supersaturation: The solution may be too concentrated, or cooling is occurring too rapidly, preventing the formation of an ordered crystal lattice.[5]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures, preventing the product from precipitating. Conversely, if the compound is not sufficiently soluble when hot, it will not form a proper saturated solution.[6][7]

  • Impurities: The presence of significant impurities can inhibit crystal nucleation and growth, acting as a "protective colloid."[5] This is especially common with viscous, tar-like by-products.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[5]

    • Reduce Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a dry ice/acetone bath, but be mindful that rapid cooling can trap impurities.[5][8]

  • Re-evaluate Your Solvent System:

    • If Oiling Out: This often means the solution is still too saturated or the solvent's boiling point is too high. Try adding a small amount of a miscible "anti-solvent" (one in which your product is insoluble) dropwise to the warm solution until it just becomes cloudy, then reheat to clarify and cool slowly. A common system for polar compounds is adding a non-polar solvent like hexanes to an ethyl acetate or acetone solution.[6]

    • If No Precipitation: You may have used too much solvent. Slowly evaporate some of the solvent under a stream of nitrogen or reduced pressure and attempt to cool again.[8]

  • Pre-Purification: If impurities are the issue, a preliminary purification step is necessary. An acid-base extraction is highly recommended before attempting recrystallization.

Q2: I'm seeing significant streaking or tailing of my product spot on a silica gel TLC plate. How can I get clean separation during column chromatography?

Probable Cause: The basic nitrogen on the pyridine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to "streak" up the plate rather than moving as a compact band, leading to poor separation. This is a well-known issue with pyridine derivatives.[9]

Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase (eluent).

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Ammonia: For very polar solvent systems, using a mobile phase saturated with ammonia can be effective.[9]

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography can be effective, using polar mobile phases like acetonitrile/water or methanol/water.[10]

Q3: My yield from an acid-base extraction is very low. Where did my product go?

Probable Causes:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous phase was not sufficiently acidic during the extraction or not sufficiently basic during the precipitation step.

  • Product Solubility in the Aqueous Phase: Even in its neutral form, the compound may have some residual solubility in water, especially if large volumes are used.

  • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the product, preventing clean separation.

Solutions:

  • Verify pH at Each Step: Use pH paper or a pH meter.

    • Acidification: Ensure the pH is ≤ 2 to fully protonate the pyridine nitrogen and form the water-soluble pyridinium salt.

    • Basification: Adjust the pH to ≥ 8-9 to ensure complete deprotonation and precipitation of the neutral product. A patent for a similar compound specifies adjusting the pH to 6.5-7.5 for precipitation.[11]

  • Back-Extraction: After precipitating and filtering your product, extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times to recover any dissolved product. Combine these organic extracts, dry over sodium sulfate, and evaporate to recover the remaining material.

  • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase and can help break the emulsion.

Frequently Asked Questions (FAQs)

  • Q: What is the best first-pass strategy for purifying crude this compound?

    • A: An acid-base extraction is arguably the most effective initial strategy. It is highly selective for basic compounds and is excellent at removing neutral or acidic organic impurities, which are common contaminants from synthesis. This single step can dramatically increase the purity, making subsequent recrystallization or chromatography much more successful.[12][13]

  • Q: How do I select an appropriate recrystallization solvent?

    • A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][14] For this polar molecule, good starting points are alcohols (methanol, ethanol) or ketones (acetone). Test this on a small scale: add a few milligrams of your crude product to a test tube with ~0.5 mL of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, it's a poor solvent. If it dissolves when hot and crystallizes upon cooling, you've found a good candidate. Patents for related compounds often use solvents like methanol or N,N-dimethylformamide.[15][16]

  • Q: What are the likely impurities I need to remove?

    • A: Impurities will be specific to your synthetic route but generally fall into these categories:

      • Unreacted Starting Materials: For example, a precursor like 4-acetylpyridine or a methylsulfonyl-containing reagent.

      • Side-Products: The synthesis of a related compound is known to produce a dimeric impurity that is difficult to remove by recrystallization alone.[11]

      • Catalysts: If a palladium-catalyzed cross-coupling was used, residual palladium may be present.[4]

      • Solvents: Residual reaction solvents like THF, toluene, or pyridine.

  • Q: My reaction was run in pyridine. How do I remove it completely?

    • A: First, evaporate the bulk of the pyridine under reduced pressure, co-evaporating with a high-boiling solvent like toluene to azeotropically remove the final traces. The most effective way to remove the remainder is a dilute acid wash during a liquid-liquid extraction.[12] Dissolve the residue in an organic solvent like ethyl acetate and wash it several times with dilute aqueous HCl (e.g., 1N HCl). The pyridine will be protonated and extracted into the aqueous layer as pyridinium hydrochloride.

Visual Guides & Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the best purification method based on an initial analysis of the crude material.

G start Analyze Crude Product (TLC, 1H NMR) tlc_check Are Impurities Mainly Non-Basic? start->tlc_check purity_check Is Initial Purity High? (e.g., >90%) tlc_check->purity_check  No (Polar/Basic Impurities) acid_base Perform Acid-Base Extraction tlc_check->acid_base  Yes chromatography Silica Gel Chromatography (with Et3N) purity_check->chromatography  No recrystallize Direct Recrystallization purity_check->recrystallize  Yes post_purify_check Purity Acceptable? acid_base->post_purify_check chromatography->post_purify_check recrystallize->post_purify_check final_product Pure Product post_purify_check->final_product  Yes end_chrom Consider Chromatography or Recrystallization post_purify_check->end_chrom  No

Caption: Decision tree for selecting a purification strategy.

Workflow for Acid-Base Extraction

This flowchart visualizes the step-by-step process for purifying the title compound using its basic properties.

start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) add_acid 2. Add Dilute Aqueous HCl (1M) and Shake in Separatory Funnel start->add_acid separate1 3. Separate Layers add_acid->separate1 organic_layer Organic Layer: Neutral/Acidic Impurities (Discard) separate1->organic_layer Phase 1 aqueous_layer Aqueous Layer: Protonated Product (R-PyH+Cl-) separate1->aqueous_layer Phase 2 add_base 4. Cool Aqueous Layer (Ice Bath) and Add NaOH(aq) until pH 8-9 aqueous_layer->add_base precipitate 5. Product Precipitates as a Solid add_base->precipitate filter_dry 6. Filter, Wash with Cold Water, and Dry under Vacuum precipitate->filter_dry end_product Pure Product filter_dry->end_product

Caption: Workflow diagram for acid-base purification.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired product is now in the aqueous phase as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded.

  • Precipitation: Place the flask containing the aqueous solution in an ice bath to cool. While stirring, slowly add 3M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is between 8 and 9 (verify with pH paper). A precipitate should form.

  • Isolation: Continue to stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid on the filter with a small amount of cold deionized water, followed by a small amount of a cold, non-polar solvent like hexanes to help remove water. Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., methanol, ethanol). A patent for a similar compound specifies hot pulping in methanol as an effective purification method.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[5] Dry the crystals under vacuum.

Data Summary Table

Purification MethodRecommended Solvents / ReagentsKey Considerations & Rationale
Recrystallization Methanol, Ethanol, N,N-Dimethylformamide (DMF)[15][16]Methanol is effective for "hot pulping" or slurrying.[16] DMF is a very polar solvent for highly impure samples but has a high boiling point and can be difficult to remove.
Acid-Base Extraction Organic: EtOAc, DCM. Aqueous: 1M HCl, 1-3M NaOH.Highly efficient for removing non-basic impurities. The basicity of the pyridine nitrogen is the key to this separation.[2]
Column Chromatography Mobile Phase: EtOAc/Hexanes or DCM/Methanol. Additive: 0.5-1% Triethylamine (Et₃N).The addition of triethylamine is critical to prevent streaking on silica gel by neutralizing acidic sites.[12]

References

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3iuBfLE3Y7ajTK0uLA7gEPS0-xD6SW4itY--r8zGzGSiQ67OkHND5R-m0rf6RBfPXFOTOID5zPmj901F4YmzotKbgv-TDLOwbb_ovI5IVEhA8s-8Nz_on_zCrn1GuRDjF0f1SUfbzggpVuwvKooE-bU94qDPs0upZPqHuRLQKVp0uWa8NgfyX]
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeB_agu_eNPrg7Ms8Dv4UpfJNQZ-eAkCdILxtsgAd45tul52o3dR2QmFTd0pY6YLTG5kdR-dwb-Kxeu8uJFFA5zdm6CoNu_I1oA7QFtebGIpdscgU94x6yx-wQfrkNWgA=]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpiDB0dObo4TcZ4PZC-q-tNV411Vx2m41-EXCQ-0FLFTQqqtDs45cF2q5Hz10y3Nqj-YdIV5WyRKakTiPKnGICY-vU3TH2KKyiSkoJ4TxFEzXo-pfPpmj7ErGJHYpQNm7bDdCg]
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw6avQH88SIuyaZ9gh-Hb3nb2H5_tLCKSqp5KgIgPsrp4ZR6hwk5AVrGYavzcn8UI3GykHobOmSva4MW6oQ-GXGOum_by30OZ4IO6h3RioaTiFCN4jwLLzYVAbo4NfEjX3sA8GoL1eEW0Szw==]
  • Shin, H. C., et al. (1987). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW0an0PuN_YtIg-zLXPbDMdZUT39dWLvK7xPZrCQj7xemT6IjezJrarKFmqawKvfhyi3n6oMIZfI2cELzExiiXbvIwOVCnjsrZG-0NmhEYU8Gpr7Z8sxWCkYDm4wjX8LuicA==]
  • Solubility of Things. 2-methylsulfinyl-1-(2-pyridyl)ethanone. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrrGtUSgR5QBIDsNhyILKXSfC8_z7uh3iqt5lV3fdCHzSZM4psHl7GPLBNqKORF2GCeDq1VeODZln_FfMgM2waYxjCbl00HMoHoPtsctgMSzRFv74ve4Z7JxYjWAx7Ln5O9koPaEIXkS4X26ln1lQ70-Sy933M9g73IWaSmz3tzk0=]
  • Tukhtaeva, Z. N., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0hIACKhzJVBfIbmuZaCysglGAeB6uc4HrZl2Mf85cMrH08EMIgAhkBqGpYmRIHxGr780ZRePhdAw18RqsUxOYaqwURJzasiN8h5nqqYBfWEiFZgFEo7mfXSpDUwYxBDPo]
  • Pravadali, M., et al. (2014). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents (EP2551265B1). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE395l2xo8yaY-LwXk7Ug6Ml4yWUDymjG2SAlF1wM0Y24_DC3WltuIXbOGm72SbXV29mqSRzzTUteXpqd_ZHlg_8tqyeUXG8tsA9YPtPm8ozl1cSBUG1BFSSN8Djo1ckPObqIsuWg5eOoPP]
  • Aki, S. N., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents (US6087507A). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxxLVNLpaO7a6her2NSNbghY4KDK84QApzYABx_Fnhuyy5iZzhDXqzfq5th-lUGR2EpMcE_q3rqcMeouWyo7UBncexhLluebBd5avUR9dq-WD1xB6Adlud3rJLPw9kmZ2QzIdlO7NvWzM=]
  • Williamson, K. L., & Masters, K. M. (2016). Recrystallization. Macroscale and Microscale Organic Experiments. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGX0DvMrLIhXTtUbSqy4ln0ls3XPIVM9VCnNWyv2BVzPeoyi6Atg6YvAgCVtD6U-T-9LXEKtzH4cL_MCc3iCavGe5J-edLgx8iREcd6ZJZ0spNcSVRvW6Jfz4rXtlNh51WSmiljmBps7rrlcDWfAZZSwjreiVha0LAxFOj64Z2jXPkKjqjM_M=]
  • Hirose, K., & Tanaka, M. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. Bulletin of the Chemical Society of Japan. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm1UOwQ_jxvVw4Gz3OBydl77XOcFCz7Ke2gsfLLjZEeHaCv7R0ia6z6qGrAP9aS5HCObzonSdUO9g2owg0_XuzNbIxcRX3fSuTYGjG_tC0F1fXXbJAq_XHv0xT0aD_U4Sva6V_ian_srB2169RXzqUJC88D6acXA_icFPh-88JpHyLrQMlfXuxLIrE3WxhWTfe-g-_IOtnnQbEuj7mSWcVZcHjXJAmMhA=]
  • Allegrini, P., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents (US20120232281A1). [Link: https://vertexaisearch.cloud.google.
  • ChemicalBook. (2023). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8jJpfcy5zRWKagT6bH367BpZao63-gyGLABAmdV3F1Bj8kOsJPWFnuPTQPe2OhxO2uLWGZzphwwFAg3X1ZmgjEt2MSnQ3Kk28Au9zKSAq_SiWwNegPH85xhIA-q7mRDO54xL2GX8DojlvhGanVmujEZmbKMcHQPVBscjpwOlxg==]
  • Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpWagTC8BeLHY9_7wg3ZRYoO55wai88yGvQeL2gC0hnlFNpazvByjLx7P0k5vw31umxNqyUnyzfLyB9HymBJ2V3cCAIcy0lugstb7IVAYIhsTgqmOji1reuRj6xEYwDB6wfStsdUdun4nXTUFgqxzS-Pqw88fPMuYFk5AcaetBOa3iFI-a3MEmvlUvXe2EFxb4E1XJ_gn2gYYW]
  • Tantry, S. J., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents (US20100222568A1). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSg11zfQZ-36mKfN_CXFesUv64K6hsmlbfFazYAGP-h_fo9Lx8CVvTWc80l6-tdmRTLWoiVJMk33i1_vKutt6POz7tzfaYr_v4ZXh03IHPgYBA0jD-Ors1G5vkzXGSshlD9iGXm1wsCJveq505_g==]
  • Allegrini, P., et al. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents (EP2497767A1). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4sjteB9qig4cMWmGgytrTtP4AGv0Hzo1Mpriefc4MOA3v68naM5-QIjlnMPpkRxE5sZpjTkQbA8z8N01f5_CiUVQNNmk1UIGURW23BHLdHomstviqnj7yBwoiy5ebcmHYU_iQUtRAL8zj]
  • Inventia Healthcare Pvt. Ltd. (2014). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwuxwMYGdeb2Y2iXsbBrR4mYxgedm-Pq2FMPfjvrC0gzVM-Wnmxx0Pnrp4KGHi1g2RLmgfA5UaLJQbumwQU67ToWONlu3qexG9i4OMdY0v9Gpm4jaa96XfEuHY5A-DKgRD3V2zvd0daGETD5AnXpsCAJZKO_uP25l8Qbj_IoyCkUAHv_nl81fB1Kvc6s2VGnLWfCZ2qzzoi6v-zcAF6p_t8CX8y-XfZ37BhnafzT-lHvefIcc=]
  • Ronsisvalle, G., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Arkivoc. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJXmP6o3jvz34a56fq01GoWv2WBQWUqRzuZslVugMvO5pdXWBuugmMsqi17xmqeN1ctZg23oXv3quWzrMW1meOWSNFbDHoHGD1R5rKNUkoXmZF8keuDonQAN2qeyIsHm2aIz3kW0ffjb3EpquIkuTrfNpdotbDFd3jXxEVBd0SpbeXCScbsfjQA7fgSylEj0tWIM9FhbUq0KSBVyN9pFNOj48DVCmNcNdYIip5OUmeGXRT6pxZWqrVk5Mw7jO-nX12Lyza]
  • EBSCO. Recrystallization (chemistry) | Research Starters. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8OQgl2kG9Y4iRpPMuwjWCCmLHygTcA8X9CFpKhhGTllKssbXQGyuaLPqACADGYPN5s8d8Mm4BO_Ends7F2Wh-nyHrL7hVha4pkuAwJHBdZRG9O73Oy4TfB8ZCdREkSnV8Uu537-CekrktH2tPL5ytRKxbxNjt35Qk-mlFqygXVy8Kwwm5eFQ=]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdl0jCIGCS-DZfTiuwBTx7jMn7Cb0Ut9uupV7zvDtpnXt738dSrenAsZgnqkkw5g269nJCmL_jRscx3F7_V9n06K8OVPRBZJPkacfKzNGmsbr1RQteq0Ktnx7ivuEhIAnlLq09XNQp_jFJ0SMgf3LQ11qQ34TNiErSvHJccJTeZWBTqxmm7eHxZUk=]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_vfQZCFlzg5B8T-UZXy7P0n2RRcAxF7oX6KdCveOCYJ_xw_LX-MfiL8VAuudOx8S8rNQZRgAMMhQs85--2G7_vAt5uh3moXUT9sSuurQoVKIl9FyKic60XlIriuWMYXLSGeXh7PKMLR3SjLxsvKI6X4cIG-JcDkz6vkg1hPJxFPm4xWjuKu-GzBgQqGYIb71UfiOYh9rDPciT-7l-4LbECHHNl3yhg==]
  • G. da Silva, J. F., et al. (2018). Synthesis and Reactivity of beta-ketosulfones. ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd-9D7b58nbLMttdxF99IXhtFKiSAqgYrj0zgA6YsirBslMg9Ur1jzaOEZM4xTBngsa3bv_9EmmzgAQhYJyNRWEvuCY2h9M3sBejFl2dWs-Gzjp-KBZ5K5Z-J3xmnSIKF7egEgbLbvTsSkujG1YHgzLMjca5ei8PujnRnxIm67vl-FNMetA2O5f-bToPOICW390LGBqe47ixXA]
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4lIDDUBzRXifF8Ym7XsZfP41bqiyNJwfZPXhBGYG8AlfCUCZJs_VXXKHCvQcu0sTOYSSadokbFi5QGqbKGFAYUkHrq7s_t7_11MfByWqUEm_YBhunXdUbVL4vja-VOsyqnKAA_A==]

Sources

Optimization of reaction conditions for the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

Overview of the Synthesis

The synthesis of this compound, a key β-keto sulfone, is a critical step in the preparation of various pharmaceutical compounds. β-Keto sulfones are versatile intermediates in organic synthesis.[1][2] The most common and efficient laboratory-scale synthesis involves the condensation reaction between a pyridine derivative and a methyl sulfone source. A typical route involves the reaction of 4-cyanopyridine with the anion of dimethyl sulfone, followed by acidic hydrolysis of the intermediate enaminone.

General Reaction Scheme:

The overall transformation can be depicted as follows:

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Cyanopyridine C1 1. Strong Base (e.g., NaH) 2. Aprotic Solvent (e.g., THF, DMSO) 3. Acidic Workup (e.g., HCl) R2 Dimethyl Sulfone P1 This compound C1->P1 Condensation & Hydrolysis

Caption: General reaction scheme for the synthesis.

Reaction Mechanism

Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds through a base-catalyzed condensation pathway.

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates dimethyl sulfone to form a resonance-stabilized carbanion (a sulfur ylide).[3][4] This is the rate-determining step and requires a sufficiently strong, non-nucleophilic base.

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in 4-cyanopyridine.

  • Intermediate Formation: This attack forms a nitrogen anion intermediate.

  • Hydrolysis: Upon acidic workup, the intermediate is hydrolyzed to yield the final β-keto sulfone product.

Mechanism Start Dimethyl Sulfone + 4-Cyanopyridine Deprotonation Step 1: Deprotonation (Base: NaH) Start->Deprotonation Carbanion Sulfone Carbanion (Nucleophile) Deprotonation->Carbanion Forms NucleophilicAttack Step 2: Nucleophilic Attack on Nitrile Carbon Carbanion->NucleophilicAttack Attacks 4-Cyanopyridine Intermediate Nitrogen Anion Intermediate NucleophilicAttack->Intermediate Forms Hydrolysis Step 3: Acidic Workup (Hydrolysis) Intermediate->Hydrolysis Protonation & Tautomerization Product 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Hydrolysis->Product

Caption: Key mechanistic steps of the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Low or no yield is the most frequent problem. Systematically investigate the following potential causes.

LowYield Start Problem: Low/No Yield CheckBase 1. Base Inactivity? Start->CheckBase CheckSolvent 2. Solvent Quality? Start->CheckSolvent CheckTemp 3. Reaction Temperature? Start->CheckTemp CheckReactants 4. Reactant Integrity? Start->CheckReactants Sol_Base Old/degraded NaH? Improperly washed dispersion? CheckBase->Sol_Base Cause Sol_Solvent Solvent not anhydrous? (e.g., wet THF/DMSO) CheckSolvent->Sol_Solvent Cause Sol_Temp Temperature too low for deprotonation? Temperature too high causing degradation? CheckTemp->Sol_Temp Cause Sol_Reactants Degraded 4-cyanopyridine? Impure dimethyl sulfone? CheckReactants->Sol_Reactants Cause

Caption: Troubleshooting flowchart for low yield issues.

Detailed Analysis & Solutions:

  • Base Inactivity: Sodium hydride (NaH) is a highly reactive base that degrades upon exposure to air and moisture.[3][4]

    • Solution: Use freshly purchased NaH (60% dispersion in mineral oil is common and safer to handle).[4] Before use, wash the dispersion with anhydrous hexanes or pentane under an inert atmosphere (e.g., Argon or Nitrogen) to remove the protective oil. Ensure all glassware is oven- or flame-dried.

  • Solvent Quality: The reaction is highly sensitive to moisture. Water will quench the sodium hydride and the sulfone carbanion, halting the reaction.

    • Solution: Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Anhydrous Dimethyl sulfoxide (DMSO) can also be used and may facilitate the reaction, but must be of high purity.

  • Reaction Temperature: Deprotonation of dimethyl sulfone with NaH often requires gentle heating to initiate. However, excessively high temperatures can lead to side reactions and decomposition of the product.

    • Solution: Start the reaction at room temperature and gently heat to 40-50°C to initiate the deprotonation (hydrogen gas evolution should be observed). Once the addition of 4-cyanopyridine is complete, maintain the reaction at a moderate temperature (e.g., 50-60°C) and monitor by TLC.

Q2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these impurities and how can I avoid them?

The formation of multiple products often points to issues with reaction stoichiometry, temperature control, or workup procedure.

  • Potential Side Products:

    • Unreacted Starting Materials: Incomplete reaction.

    • Self-condensation Products: The sulfone carbanion can potentially react with itself, although this is less common under controlled conditions.

    • Products from reaction with solvent: If using DMSO as a solvent, the dimsyl anion can participate in side reactions.

Optimization Strategies to Minimize Impurities:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of dimethyl sulfone (1.1-1.2 equivalents).Ensures the complete consumption of the limiting reagent, 4-cyanopyridine.
Addition Rate Add a solution of 4-cyanopyridine in the reaction solvent dropwise to the activated sulfone carbanion mixture.Maintains a low concentration of the electrophile, minimizing potential side reactions and controlling the reaction exotherm.
Temperature Maintain a consistent temperature (e.g., 50 °C). Avoid overheating.High temperatures can promote decomposition and polymerization pathways.
Workup Quench the reaction by carefully adding it to an ice-cold acidic solution (e.g., 1M HCl).Rapid and controlled hydrolysis of the intermediate minimizes the formation of degradation products during workup.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. Why is this happening?

Reaction stalling is typically caused by insufficient activation of the nucleophile or deactivation during the reaction.

  • Insufficient Deprotonation: The most common cause is an inadequate amount of active base.

    • Solution: Ensure you are using at least 1.0 equivalent of active NaH. It is often prudent to use a slight excess (e.g., 1.1 eq) to account for any minor degradation or reaction with trace moisture.

  • Poor Solubility: In solvents like THF, the sodium salt of the sulfone carbanion may have limited solubility, slowing down the reaction.

    • Solution: Consider using a co-solvent like anhydrous DMSO or DMF to improve solubility. However, be aware that purification may be more challenging with these higher-boiling point solvents.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like LDA or NaHMDS?

    • A: While other strong, non-nucleophilic bases can deprotonate dimethyl sulfone, NaH is widely used due to its low cost and effectiveness.[5] LDA and NaHMDS are also viable but are typically prepared in situ or are more expensive. If using an alternative, ensure it is non-nucleophilic to avoid direct reaction with the 4-cyanopyridine.

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). Spot the reaction mixture against a standard of 4-cyanopyridine. The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot (the product) has appeared.

  • Q: What is the best method for purifying the final product?

    • A: After an appropriate aqueous workup (extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing and drying), the crude product can be purified. Recrystallization from a suitable solvent system (e.g., acetone, ethanol, or isopropanol) is often effective for obtaining high-purity material.[6] If recrystallization is insufficient, silica gel column chromatography may be required.[6]

Experimental Protocols

Protocol 5.1: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

  • Preparation: Under an inert atmosphere (Argon), add sodium hydride (60% dispersion in oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe.

  • Washing: Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL per gram of dispersion) to remove the mineral oil. Carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF (or DMSO) to the flask to create a stirrable suspension.

  • Nucleophile Formation: Add dimethyl sulfone (1.2 eq) to the suspension. Gently heat the mixture to 40-50°C. Vigorous bubbling (hydrogen evolution) should be observed. Stir until the bubbling ceases, indicating the formation of the carbanion is complete (approx. 1-2 hours).

  • Reactant Addition: Dissolve 4-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature below 60°C.

  • Reaction: Stir the reaction mixture at 50-60°C for 4-6 hours, or until TLC analysis indicates the complete consumption of 4-cyanopyridine.

  • Workup: Cool the reaction mixture to 0°C. Carefully and slowly quench the reaction by pouring it into a beaker of ice-cold 1M HCl. Caution: Unreacted NaH will react violently with acid.

  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from acetone to yield the title compound as a solid.[6]

References

  • Wikipedia. Sodium hydride. [Link]

  • Chemeurope.com. Sodium hydride. [Link]

  • Fiveable. Sodium Hydride - Organic Chemistry Key Term. [Link]

  • ACS Publications. Manufacture, Handling, and Uses of Sodium Hydride. [Link]

  • PubMed Central (PMC). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. [Link]

  • ResearchGate. A plausible mechanism for the formation of β‐keto sulfones. [Link]

  • ResearchGate. Controlled Synthesis of β‐Keto Sulfones and Vinyl Sulfones under Electrochemical Oxidation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of γ-keto sulfones. [Link]

  • SpringerLink. Sonication‐assisted one pot, metal‐free synthesis of β‐keto sulfones from styrenes, NBS and aromatic. [Link]

  • ResearchGate. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]

  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • IPRadviser. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

Sources

Common side products in the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical step in the production of various pharmaceutical compounds. The inherent electronic properties of the pyridine ring, being electron-deficient, present unique challenges for traditional acylation reactions.[1][2] This often necessitates the use of specialized reagents and reaction conditions, which can, in turn, lead to the formation of undesired side products. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, often related to the reactivity of the pyridine nucleus and the stability of the reagents.

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst or base. We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reactions: The formation of side products is a major contributor to low yields. The most common side products are detailed in the subsequent questions.

  • Poor Quality Reagents: Ensure that your starting materials, particularly the pyridine derivative and the acylating agent, are of high purity. Moisture can also be detrimental to many of the organometallic reagents used in these syntheses.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial. For instance, in reactions involving lithiated pyridines, temperature control is critical to prevent side reactions.[1]

Question 2: I am observing a significant amount of a di-acylated or di-alkylated byproduct. How can I prevent this?

Answer: The formation of di-substituted products suggests that the initially formed product is sufficiently reactive to undergo a second reaction.

  • Controlling Stoichiometry: Carefully control the stoichiometry of your acylating or alkylating agent. Using a slight excess of the limiting reagent (often the pyridine derivative) can help minimize di-substitution.

  • Slow Addition: Add the acylating/alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and favors the mono-substituted product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second substitution reaction more than the first, thus improving selectivity.

Question 3: My product is contaminated with isomers. What is the cause and how can I improve regioselectivity?

Answer: The pyridine ring has multiple potentially reactive sites. Nucleophilic attack can occur at the 2, 4, or 6 positions, while electrophilic attack (less common for pyridines) would favor the 3 and 5 positions. The observed isomer distribution will depend on the reaction mechanism.

  • Mechanism Dependent Regioselectivity:

    • Radical Acylation: Acyl radical addition to pyridinium salts tends to occur at the 2- and 4-positions.[1]

    • Metalated Pyridines: The position of metalation (e.g., lithiation) will dictate the site of acylation. Directed ortho metalation can be a powerful tool to control regioselectivity.[1]

  • Steric Hindrance: The presence of substituents on the pyridine ring can sterically hinder attack at certain positions, thereby directing the reaction to other sites.

Question 4: I am isolating a significant amount of a dark, tar-like substance. What is causing this polymerization?

Answer: The formation of tar or polymeric material is often a sign of decomposition or uncontrolled side reactions.

  • Reaction Temperature: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.

  • Presence of Oxygen: For reactions sensitive to air, such as those involving organometallic intermediates, the presence of oxygen can initiate radical polymerization pathways. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Acid/Base Sensitivity: The starting materials or product may be unstable in the presence of strong acids or bases, leading to decomposition.

Common Side Products and Their Formation

The following table summarizes common side products in the synthesis of this compound and the likely causes for their formation.

Side ProductStructurePotential CauseMitigation Strategy
Di-acylated Pyridine A pyridine ring with two acyl groupsExcess acylating agent, high reaction temperatureControl stoichiometry, slow addition of acylating agent, lower reaction temperature
Isomeric Product (e.g., 2-acylated) Acyl group at a different position on the pyridine ringLack of regioselectivity in the chosen synthetic routeChoose a more regioselective method (e.g., directed ortho-metalation), modify substituents to direct sterically
N-Acylpyridinium Salt Acyl group attached to the nitrogen of the pyridine ringInitial and often reversible step in acylation. Can be a stable byproduct under certain conditions.[3]Use of non-coordinating solvents, careful choice of acylating agent
Self-condensation of Acylating Agent Dimerization or oligomerization of the acylating agentStrong basic conditions, high temperatureUse of a non-nucleophilic base, lower reaction temperature

Visualizing the Reaction and Side Product Formation

The following diagrams illustrate the desired synthetic pathway and a common side reaction pathway.

Desired Synthetic Pathway

G Pyridine-4-derivative Pyridine-4-derivative Desired_Product 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Pyridine-4-derivative->Desired_Product Acylation Acylating_Agent Methylsulfonyl acetylating agent Acylating_Agent->Desired_Product Base_Solvent Base / Solvent Base_Solvent->Desired_Product

Caption: Desired acylation of a 4-substituted pyridine.

Formation of a Di-acylated Side Product

G Desired_Product 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Diacylated_Product Di-acylated Side Product Desired_Product->Diacylated_Product Second Acylation Acylating_Agent Excess Methylsulfonyl acetylating agent Acylating_Agent->Diacylated_Product High_Temp High Temperature High_Temp->Diacylated_Product

Caption: Formation of a di-acylated side product.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of this compound via a lithiated pyridine intermediate. This protocol is for illustrative purposes and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Methylsulfonylmethane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Lithiated Pyridine:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 4-bromopyridine (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Acylation:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of the methylsulfonyl acetylating agent. This can be generated in situ from methylsulfonylmethane and a suitable activating agent, or a pre-formed equivalent can be used. For this example, we will consider the addition of an electrophilic acylating agent.

    • Slowly add the solution of the acylating agent (1.0 eq) to the lithiated pyridine solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Final Remarks

The synthesis of this compound, while challenging, can be successfully achieved with careful attention to reaction conditions and a thorough understanding of the potential side reactions. We hope this guide serves as a valuable resource in your research and development endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Alkylation and acylation of pyridine - Química Organica.org. [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters - ACS Publications. [Link]

  • Photoinduced Divergent Alkylation/Acylation of Pyridine N-Oxides with Alkynes under Anaerobic and Aerobic Conditions | Organic Letters - ACS Publications. [Link]

  • Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC - NIH. [Link]

  • Intramolecular Acylation of Unactivated Pyridines or Arenes via Multiple C–H Functionalizations: Synthesis of All Four Azafluorenones and Fluorenones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Kröhnke pyridine synthesis - Wikipedia. [Link]

  • The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [Link]

  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application | ACS Omega. [Link]

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your yield and purity. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Initiation and Progression

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer: A stalled reaction can be attributed to several factors, primarily related to the quality of reagents and the reaction environment. Let's break down the potential culprits:

  • Moisture and Air Sensitivity: Many organometallic coupling reactions, which are commonly employed for this synthesis, are highly sensitive to moisture and atmospheric oxygen. The presence of water can quench organometallic intermediates or deactivate the catalyst.

    • Troubleshooting Protocol:

      • Solvent Purity: Ensure all solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system.

      • Inert Atmosphere: The reaction vessel must be thoroughly dried (oven or flame-dried) and purged with an inert gas (e.g., argon or nitrogen) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

      • Reagent Quality: Use fresh, high-purity starting materials. Older reagents may have degraded or absorbed moisture.

  • Catalyst Inactivity: The palladium catalyst, if used, is the heart of the reaction. Its deactivation is a common reason for failure.

    • Causality: The active form of the palladium catalyst can be sensitive to impurities or improper handling.

    • Solution: Use a freshly opened bottle of the palladium catalyst or store it under an inert atmosphere. Ensure any phosphine ligands used are also of high purity and handled under inert conditions.

Question 2: I am observing the formation of multiple side products by TLC/LC-MS analysis. What are the most common side reactions?

Answer: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Homocoupling of Starting Materials: A common side reaction in cross-coupling is the formation of homocoupled products from the starting materials.

  • Hydrolysis of the Methylsulfonyl Group: Under certain pH conditions, particularly basic conditions at elevated temperatures, the methylsulfonyl group can be susceptible to hydrolysis.[1][2]

  • Over-alkylation or Arylation: If the reaction involves the formation of a carbanion intermediate, there is a possibility of multiple alkylation or arylation events.

To minimize these, careful control of stoichiometry and reaction temperature is crucial. Adding the limiting reagent slowly can sometimes prevent the buildup of reactive intermediates that lead to side products.

Category 2: Yield and Purity Issues

Question 3: My crude yield is consistently low. What are the key parameters to optimize for a higher yield?

Answer: Low yield is a multifaceted problem. A systematic approach to optimization is recommended.

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and stability of reagents and products.

    • Recommendation: If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious of decomposition at higher temperatures. A temperature screen is often a worthwhile experiment.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the point of maximum product formation.

  • Base Selection: The choice and amount of base are critical, especially in palladium-catalyzed reactions.[3][4]

    • Causality: The base's strength and solubility can significantly impact the reaction kinetics and side product profile.

    • Recommendation: Common bases for such reactions include phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃). If you are experiencing low yields, consider screening different bases.

ParameterRecommendationRationale
Temperature 50-100 °C (solvent dependent)Balances reaction rate and potential for degradation.
Reaction Time Monitor by TLC/LC-MSEnsures reaction goes to completion without significant byproduct formation.
Base K₃PO₄, Cs₂CO₃Strength and solubility are key for efficient reaction.

Question 4: I am struggling to purify the final product. What are the best practices for purification?

Answer: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include isopropanol, ethanol, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes).

    • Protocol: Dissolve the crude product in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Column Chromatography: If crystallization is not effective, silica gel chromatography is a viable alternative.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or cyclohexane) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of a more polar solvent like methanol may be necessary for highly polar impurities.

    • Pro-Tip: To improve separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the impurities are very non-polar.

Visualizing the Workflow: A Troubleshooting Decision Tree

To aid in your troubleshooting process, the following diagram outlines a logical decision-making workflow when encountering common issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Start Synthesis issue issue start->issue Problem Encountered? end_node High Yield & Purity issue->end_node No solution_yield Check Reaction Conditions issue->solution_yield Low Yield solution_purity Refine Purification issue->solution_purity Low Purity solution solution check_reagents Verify Reagent Quality (Anhydrous, Purity) solution_yield->check_reagents check_temp Optimize Temperature solution_yield->check_temp check_time Monitor Reaction Time solution_yield->check_time check_catalyst Assess Catalyst Activity solution_yield->check_catalyst recrystallization Optimize Recrystallization (Solvent Screen) solution_purity->recrystallization chromatography Adjust Chromatography (Solvent System, Stationary Phase) solution_purity->chromatography check_catalyst->end_node chromatography->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol is a general guideline and may require optimization for your specific starting materials.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 1-5 mol%).[3][4]

    • Add the base (e.g., K₃PO₄, 2-3 equivalents).

    • Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition:

    • Add the aryl halide (e.g., 4-bromophenyl methyl sulfone, 1.0 equivalent) and the pyridyl ketone precursor (1.1-1.2 equivalents) under a positive flow of nitrogen.

    • Add anhydrous solvent (e.g., DMF, NMP, or toluene) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by crystallization or column chromatography as described in the FAQ section.

Protocol 2: Oxidation of a Thioether Precursor

If synthesizing from a thioether precursor, the following oxidation protocol can be used.

  • Reaction Setup:

    • Dissolve the thioether precursor in a suitable solvent such as acetic acid or a mixture of acetic acid and methanesulfonic acid.[5]

    • Cool the solution in an ice bath (0-5 °C).

  • Oxidant Addition:

    • Slowly add the oxidizing agent (e.g., hydrogen peroxide, 2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess oxidant.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification:

    • Purify the crude product as needed.

References

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. [Link]

  • 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Novel Benzo[3][4]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PubMed Central. [Link]

  • Practical and rapid construction of 2-pyridyl ketone library in continuous flow. ResearchGate. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. [Link]

  • Crystal structure of 2-methyl-sulfanyl-1-(thio-morpholin-4-yl)-ethanone. PubMed. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. [Link]

Sources

Stability and degradation of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential challenges in your experiments, ensuring data integrity and reproducibility.

Introduction: Understanding the Molecule's Reactivity

This compound is a molecule featuring three key functional regions that dictate its chemical behavior: a pyridine ring, a ketone, and an α-sulfonyl group. The interplay between these groups creates specific vulnerabilities that must be managed during experimentation.

  • Pyridine Ring: The nitrogen atom imparts basicity and susceptibility to photodegradation. Pyridine and its derivatives are known to be degraded by UV light and can undergo various biological and chemical transformations.[1][2][3]

  • α-Sulfonyl Ketone System: This is the most reactive part of the molecule. The electron-withdrawing nature of both the adjacent sulfonyl and carbonyl groups renders the protons on the intervening carbon (-CO-CH₂-SO₂-) highly acidic. This acidity is the primary driver of the compound's instability, particularly in the presence of bases.

  • Thermal Stability: While the sulfone group itself is generally thermally stable, with decomposition often occurring at temperatures above 250-300°C[4][5], the overall stability of the molecule is dictated by its weakest points, which are chemical rather than thermal in nature under typical laboratory conditions.

This guide will address the practical implications of this reactivity in a question-and-answer format.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve problems that may arise during your experiments.

Question 1: I am observing inconsistent results (e.g., variable IC₅₀ values, loss of potency) in my cell-based or biochemical assays. What could be the cause?

Answer: This is a classic sign of compound instability in the assay medium. The α-sulfonyl ketone moiety is highly susceptible to degradation in aqueous buffers, especially those at neutral or alkaline pH.

Causality Explained: The primary mechanism of degradation is likely initiated by the deprotonation of the highly acidic α-carbon located between the ketone and sulfone groups. Even mildly basic conditions (pH > 7) can generate a resonance-stabilized carbanion (enolate). This intermediate is reactive and can undergo several degradation pathways, including elimination or reaction with components in your media, leading to a rapid decrease in the active compound's concentration.

Troubleshooting Steps & Solutions:

  • Prepare Solutions Fresh: Always prepare solutions of the compound immediately before use from a freshly weighed solid or a recently prepared, concentrated stock in a stable solvent (like anhydrous DMSO). Do not use aqueous solutions that have been stored for several hours or days.

  • Choose Your Buffer Wisely: Avoid nucleophilic buffers, especially those containing primary amines like Tris. These can potentially react with the ketone or facilitate degradation.

    • Recommended Buffers: Use non-nucleophilic buffers such as HEPES or Phosphate-Buffered Saline (PBS).

    • pH Control: If possible, run assays at a slightly acidic pH (6.0-6.5) to minimize base-catalyzed degradation. Run a parallel control to ensure your biological system is not affected by this pH change.

  • Perform a Time-Dependent Control: To confirm instability, incubate the compound in your complete assay buffer (without cells or enzymes) for the duration of your experiment. Analyze samples by HPLC at t=0 and at the final time point to quantify the extent of degradation.

Question 2: I am seeing a new, unidentified peak appear in my HPLC chromatogram when analyzing my compound after it has been in solution. How can I identify it?

Answer: The appearance of new peaks strongly suggests degradation. To understand the compound's stability profile and identify potential degradants, a forced degradation study is the standard approach. This involves subjecting the compound to a variety of stress conditions.

Expert Insight: Forced degradation studies are crucial for developing stability-indicating analytical methods. By intentionally degrading the compound, you can ensure your HPLC method is capable of separating the parent compound from its degradation products, which is essential for accurate quantification.

Protocol: Forced Degradation Study

  • Preparation: Prepare several identical solutions of your compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).

  • Stress Conditions: Expose each solution to one of the following conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH. (Expect rapid degradation here).

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Heat the solution at 60-80°C.

    • Photolytic Stress: Expose the solution to direct UV light (e.g., 254 nm) or a broad-spectrum light source.[6] Pyridine moieties are known to be susceptible to photodegradation.[1]

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and, ideally, LC-MS to determine the mass of the degradation products. This information is critical for proposing degradation pathways.

Visual Workflow: Troubleshooting Compound Instability

The following diagram outlines a logical workflow for diagnosing and addressing stability issues.

G start Problem: Inconsistent Experimental Results check_sol Is the compound solution prepared fresh for each experiment? start->check_sol fresh_sol Action: Prepare solutions immediately before use. check_sol->fresh_sol No check_buffer What buffer system is being used? (e.g., Tris, HEPES, PBS) check_sol->check_buffer Yes fresh_sol->check_buffer tris_issue Potential Issue: Tris is a primary amine and can be nucleophilic or basic. check_buffer->tris_issue Tris check_ph What is the pH of the assay medium? check_buffer->check_ph HEPES/PBS switch_buffer Solution: Switch to a non-nucleophilic buffer like HEPES or PBS. tris_issue->switch_buffer run_control Definitive Test: Run a time-course stability control (compound in buffer, no biologics). Analyze by HPLC. switch_buffer->run_control ph_issue Potential Issue: pH > 7.0 can catalyze degradation via enolate formation. check_ph->ph_issue ≥ 7.0 check_ph->run_control < 7.0 or pH adjusted adjust_ph Solution: If possible, lower pH to 6.0-6.5. Run pH-matched controls. ph_issue->adjust_ph adjust_ph->run_control degradation_confirmed Result: Degradation Confirmed run_control->degradation_confirmed Degradation Observed stable_confirmed Result: Compound is Stable. Investigate other experimental variables. run_control->stable_confirmed No Degradation

Caption: A decision tree for troubleshooting experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A:

  • Solid Form: Store the solid compound tightly sealed in a desiccator at -20°C. Protect from light and moisture.

  • Solution Form: Prepare concentrated stock solutions in anhydrous DMSO or DMF. Store these stocks at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Do not store in aqueous buffers.

Q: What is the most likely degradation pathway for this compound? A: The most probable degradation pathway under mild basic conditions is a base-catalyzed elimination reaction. The process begins with the formation of an enolate, which can then lead to the elimination of the methylsulfonyl group as methanesulfinic acid, followed by subsequent reactions.

Proposed Degradation Pathway: Base-Catalyzed Elimination

G sub Start Compound enolate Enolate Intermediate (Resonance Stabilized) sub->enolate + OH⁻ - H₂O sub->enolate base Base (OH⁻) product1 Elimination Product (Reactive Intermediate) enolate->product1 Elimination enolate->product1 product2 Methanesulfinic Acid (Leaving Group) enolate->product2 Elimination enolate->product2

Caption: Proposed base-catalyzed degradation via an enolate intermediate.

Q: Is this compound sensitive to light? A: Yes. The pyridine ring makes the compound susceptible to photodegradation.[1][2] All experiments involving the compound, especially in solution, should be conducted in amber vials or with vessels protected from light to prevent photolytic degradation.

Q: How can I quantitatively monitor the stability of my compound? A: The most reliable method is to use a stability-indicating HPLC-UV method.

Protocol: HPLC-Based Stability Assessment

  • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that shows a sharp, symmetric peak for the parent compound and can separate it from potential degradants (identified from forced degradation studies).

  • Sample Preparation: Prepare your sample in the desired experimental buffer/medium at the target concentration.

  • Time Zero (T=0) Analysis: Immediately inject a sample onto the HPLC to get the initial peak area for the parent compound.

  • Incubation: Incubate the remaining sample under the exact experimental conditions (temperature, light, etc.).

  • Time Point Analysis: At specified time points (e.g., 1, 4, 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Summary Data Table: Predicted Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on its chemical structure and known reactivity of related compounds. This should be used as a guideline to design robust experiments.

Stress ConditionReagent/ParameterExpected StabilityPrimary Degradation Pathway
Acidic 0.1 N HCl, RT, 24hModerately StableSlow hydrolysis or reactions post-protonation
Basic 0.1 N NaOH, RT, 1hHighly Unstable Base-catalyzed elimination via enolate
Neutral pH 7.4 Buffer, RT, 24hLow to Moderate StabilitySlow base-catalyzed elimination
Oxidative 3% H₂O₂, RT, 24hPotentially UnstableOxidation of pyridine N or cleavage of C-S bond[7]
Thermal 80°C in Solution, 24hModerately StableAcceleration of hydrolysis/elimination
Photolytic UV Light (254nm), RTUnstable Photodegradation of the pyridine ring[1][6]

By understanding these vulnerabilities, you can proactively design your experiments to mitigate compound degradation, leading to more accurate and reliable scientific outcomes.

References

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine.
  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation.
  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation].
  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Request PDF.
  • PubMed. (n.d.). Thermoanalytical investigation of some sulfone-containing drugs.
  • ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.
  • Publisher unknown. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

Sources

Storage and handling guidelines for 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS No. 27302-94-9). This document is designed for researchers, chemists, and drug development professionals to ensure safe handling, optimal storage, and successful experimental outcomes. Please note that detailed public data for this specific compound is limited. Therefore, this guide synthesizes information from safety data sheets of structurally similar sulfonyl- and pyridine-containing compounds, established chemical principles, and relevant synthesis literature to provide expert-backed recommendations.

Section 1: Compound Identification and Key Properties

This section provides fundamental data for this compound.

PropertyValueSource
CAS Number 27302-94-9[1]
Molecular Formula C₈H₉NO₃S[2]
Molecular Weight 199.23 g/mol [2]
Appearance Typically an off-white to yellow solid (predicted)General chemical knowledge
InChI Key Predicted: RILBAFMFBJBJMI-UHFFFAOYSA-NInferred from structure
SMILES CS(=O)(=O)CC(=O)C1=CC=NC=C1Inferred from structure

Section 2: Frequently Asked Questions - Safety and Handling

Safe handling is paramount to ensure personnel safety and experimental integrity. The following FAQs are based on best practices and data from analogous compounds.[3][4]

Q1: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

A1: Always handle this compound in a designated laboratory area. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield that complies with European standard EN 166.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the EN 374 standard.[3] Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If handling fine powders that may become airborne, use a certified particulate respirator.

Q2: What are the ventilation requirements for handling this substance?

A2: Use this compound only in a well-ventilated area.[3][4] For all weighing and transfer operations, a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that eyewash stations and safety showers are located close to the workstation.[3][4]

Q3: What are the first-aid measures in case of accidental exposure?

A3:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, seek medical advice.

  • If on Skin: Immediately wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice. Contaminated clothing should be removed and washed before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3] Immediately call a POISON CENTER or doctor.[3] Based on data for similar compounds, it may be harmful if swallowed.[3][4]

Q4: How should I handle spills of this compound?

A4: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, closed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and follow your institution's emergency procedures.

Section 3: Frequently Asked Questions - Storage and Stability

Proper storage is critical for maintaining the compound's purity and preventing degradation.

Q1: What are the optimal storage conditions for this compound?

A1: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] For long-term storage, refrigeration at +4°C is recommended, potentially under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.[6]

Q2: What materials and substances are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents.[3][4][5] The pyridine ring can be susceptible to strong acids, and the active methylene group (between the carbonyl and sulfonyl groups) can be reactive towards strong bases.

Q3: How can I identify if my compound has degraded?

A3: Signs of degradation may include:

  • Change in Color: A significant darkening from its initial off-white or pale yellow color.

  • Change in Physical State: Clumping or melting below its expected melting point.

  • Insolubility: Difficulty dissolving in a solvent in which it was previously known to be soluble.

  • Analytical Discrepancies: Appearance of unexpected peaks in NMR, HPLC, or LC-MS analyses. It is advisable to run a purity check (e.g., by HPLC) on older batches before use.

General Handling Workflow

The following diagram outlines the standard workflow for handling the compound from receipt to disposal.

G cluster_0 Preparation & Handling cluster_1 Experimental Use cluster_2 Post-Experiment & Disposal Receive Receive Compound & Verify Integrity Log Log into Inventory (Batch No., Date) Receive->Log Store Store in Cool, Dry, Well-Ventilated Area Log->Store Prep Equip Full PPE (Goggles, Gloves, Coat) Store->Prep Weigh Weigh in Fume Hood or Ventilated Enclosure Prep->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize React Perform Experiment Solubilize->React Quench Quench Reaction (If applicable) React->Quench Cleanup Clean Glassware & Work Area Quench->Cleanup Waste Dispose of Waste in Labeled Containers Cleanup->Waste Restock Return Stock to Proper Storage Cleanup->Restock G Start Compound fails to dissolve in chosen solvent Increase_Energy Apply energy: - Vortex - Sonicate - Gently warm (40-50°C) Start->Increase_Energy Check_Dissolved Does it dissolve? Increase_Energy->Check_Dissolved Change_Solvent Select more polar aprotic solvent (e.g., DMSO, DMF) Check_Dissolved->Change_Solvent No Success Success: Proceed with experiment Check_Dissolved->Success Yes Check_Dissolved2 Does it dissolve? Change_Solvent->Check_Dissolved2 Cosolvent Try a co-solvent system (e.g., DCM/Methanol or DMSO/Water) Check_Dissolved2->Cosolvent No Check_Dissolved2->Success Yes Check_Dissolved3 Does it dissolve? Cosolvent->Check_Dissolved3 Check_Dissolved3->Success Yes Failure Failure: Consider derivatization or an alternative synthetic route Check_Dissolved3->Failure No

Sources

Troubleshooting NMR and mass spectrometry data of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the analytical characterization of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Our focus is on providing practical, in-depth solutions grounded in established scientific principles to ensure the integrity and accuracy of your experimental results.

Section 1: Expected Spectroscopic Data

Before troubleshooting, it is essential to have a reliable reference point. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key ions in the mass spectrum of this compound. These predictions are based on established chemical shift principles and fragmentation patterns of analogous structures.

Molecular Structure:

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

AssignmentTypePredicted ¹H Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)
H-2, H-6Pyridine (ortho)8.8 - 8.9Doublet (d)2H~151.0
H-3, H-5Pyridine (meta)7.9 - 8.0Doublet (d)2H~121.5
-CH₂-Methylene4.8 - 5.0Singlet (s)2H~65.0
-SO₂CH₃Methyl3.1 - 3.3Singlet (s)3H~44.5
C=OCarbonyl---~192.0
C-4Pyridine (ipso)---~143.0

Table 2: Expected Mass Spectrometry Data (Positive ESI Mode)

m/zIon SpeciesDescription
200.04[M+H]⁺Protonated molecular ion (C₈H₁₀NO₃S⁺)
121.01[M - C₅H₄N]⁺Loss of the pyridinyl radical via cleavage alpha to the carbonyl.
106.04[C₆H₄NO]⁺Base Peak. Formation of the stable pyridin-4-ylcarbonyl cation via alpha-cleavage.

Section 2: NMR Spectroscopy Troubleshooting Guide

This section addresses common issues encountered during the acquisition and interpretation of NMR data for this compound.

Q1: My ¹H NMR spectrum shows unexpected peaks that don't match the structure. What are they?

A1: The presence of extraneous peaks is a frequent issue stemming from several sources. The key is to systematically identify the origin.

  • Causality: Unwanted signals typically arise from residual solvents, unreacted starting materials, reaction byproducts, or sample contamination.

  • Troubleshooting Protocol:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard solvent charts. Common culprits include ethyl acetate (~1.26, 2.05, 4.12 ppm), dichloromethane (~5.30 ppm), and acetone (~2.17 ppm).[1]

    • Check for Starting Materials: If your synthesis involves precursors like 4-acetylpyridine or a methylsulfonyl-containing reagent, check the spectra of these materials for overlapping signals.

    • Consider Byproducts: A common byproduct in the synthesis of sulfones is the corresponding sulfoxide from incomplete oxidation. The chemical shifts for protons near a sulfoxide group are similar to, but distinct from, those near a sulfone.[2] You may see a separate set of methylene and methyl signals at slightly different chemical shifts.

    • Evaluate for Degradation: The methylene protons alpha to the carbonyl group can be acidic. Under basic conditions or in certain reactive solvents like methanol-d₄, enolization or other degradation pathways can occur, leading to complex spectra.

Q2: The chemical shifts in my spectrum are shifted compared to reference values, and the pyridine signals are not sharp doublets. Why?

A2: Deviations in chemical shifts and peak shapes are often related to the sample's chemical environment.

  • Causality:

    • Solvent Effects: The choice of NMR solvent significantly impacts chemical shifts, especially for aromatic protons. Aromatic solvents like benzene-d₆ can cause significant upfield or downfield shifts compared to CDCl₃ due to anisotropic effects.[1]

    • Concentration: At high concentrations, intermolecular interactions can cause peak broadening and slight shifts in chemical shifts.[1]

    • pH Effects: The pyridine nitrogen is basic and can be protonated by trace acidic impurities (e.g., in CDCl₃). This protonation dramatically alters the electronic structure of the pyridine ring, causing significant downfield shifts and potential broadening of the aromatic signals.

  • Troubleshooting Protocol:

    • Solvent Change: Re-run the spectrum in a different solvent, such as acetone-d₆ or DMSO-d₆, to see if the peaks resolve and shift to more expected positions.[1]

    • Dilute the Sample: Prepare a more dilute sample to minimize intermolecular interaction effects.

    • Neutralize the Sample: To mitigate pH effects, you can filter your CDCl₃ solution through a small plug of basic alumina or potassium carbonate immediately before preparing the NMR sample. This removes trace HCl.

Q3: My signals, particularly the methylene peak, are broad. How can I improve the resolution?

A3: Broad peaks can be caused by instrumental factors, sample properties, or chemical exchange phenomena.

  • Causality:

    • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad lineshapes.[1]

    • Low Solubility: If the compound is not fully dissolved, the sample is non-homogenous, leading to broad peaks.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

    • Chemical Exchange: Keto-enol tautomerism, while less likely to be the primary cause of broadening for this specific methylene group, can contribute if the rate of exchange is on the NMR timescale.

  • Troubleshooting Workflow:

    G A Broad NMR Signals Observed B Re-shim the Spectrometer A->B C Check Sample Solubility (Visually inspect for solids) B->C If no improvement H Problem Resolved B->H If resolved D Prepare a more dilute sample or use a different solvent (e.g., DMSO-d6) C->D If solubility is poor E Filter sample through a plug of celite/silica to remove particulates C->E If solids are present F Consider Paramagnetic Impurities C->F If sample is soluble D->H E->H G Treat sample with a chelating agent or re-purify by column chromatography F->G I Consult Instrument Manager F->I If cause is unknown G->H

    Caption: Logical workflow for troubleshooting broad NMR signals.

Section 3: Mass Spectrometry Troubleshooting Guide

This section provides solutions for common issues observed in the mass spectral analysis of this compound.

Q1: I don't see the protonated molecular ion [M+H]⁺ at m/z 200, or it is very weak.

A1: The absence of the molecular ion is typically related to the ionization method or the stability of the molecule under analysis conditions.

  • Causality:

    • In-Source Fragmentation: The compound may be fragmenting within the ion source before it can be detected. This is common when using overly harsh source conditions (e.g., high temperatures, high voltages).

    • Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this molecule. The basic pyridine nitrogen makes it highly suitable for positive mode ESI, but incorrect solvent or pH can suppress ionization.

  • Troubleshooting Protocol:

    • Optimize Source Conditions: Reduce the ion source temperature and fragmentor/capillary voltage to provide "softer" ionization, which minimizes in-source fragmentation.[3]

    • Check Mobile Phase: For LC-MS, ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote the formation of [M+H]⁺.

    • Verify Calibration: Ensure the mass spectrometer is properly calibrated. An inaccurate calibration can make it appear as though your ion is missing when it is simply off-mass.[4]

    • Try an Alternative Ionization Source: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for certain classes of molecules.

Q2: My mass spectrum is dominated by a peak at m/z 106. Is this my compound?

A2: Yes, this is a strong indicator that your compound is present. The peak at m/z 106 corresponds to the most stable fragment of the molecule.

  • Mechanistic Explanation: In mass spectrometry, fragmentation often occurs at the weakest bonds or leads to the most stable resulting fragments. For this molecule, the bond between the carbonyl carbon and the methylene carbon is susceptible to cleavage. This is known as alpha-cleavage . This fragmentation is highly favorable as it results in the formation of the very stable pyridin-4-ylcarbonyl cation.[5]

    Caption: Predicted ESI-MS fragmentation of the target compound.

Q3: I see unexpected ions at m/z 216 ([M+16+H]⁺) or m/z 222 ([M+Na]⁺). What do these represent?

A3: These are common adducts and byproducts that can be readily identified.

  • Causality:

    • Oxidation ([M+16+H]⁺): The peak at m/z 216 suggests the presence of an oxidized version of your compound. A likely candidate is the pyridine N-oxide, which can form during synthesis, particularly if oxidizing agents are used.[6]

    • Sodium Adduct ([M+Na]⁺): The ion at m/z 222 is the sodium adduct of your compound. This is very common in ESI-MS and arises from trace sodium ions in glassware, solvents, or buffers. It is a useful confirmation of your molecular weight (M = 222 - 23 = 199).

  • Troubleshooting Protocol:

    • For Oxidation: Review your synthetic procedure for any steps that might cause over-oxidation. Purification by chromatography should separate the N-oxide from your desired product.

    • For Sodium Adducts: While difficult to eliminate completely, using high-purity solvents and plasticware can reduce the intensity of sodium adducts. Often, their presence is simply noted and used as a secondary confirmation of the molecular weight.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the recommended NMR solvent for this compound?

    • A: Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. However, if you experience peak overlap or solubility issues, DMSO-d₆ is an excellent alternative that often provides sharper peaks for polar, nitrogen-containing compounds.[1]

  • Q: Which ionization technique is best for analyzing this molecule by mass spectrometry?

    • A: Electrospray Ionization (ESI) in positive ion mode is highly recommended. The basic pyridine nitrogen is readily protonated, making the molecule ideal for ESI, which is a soft ionization technique that favors the formation of the protonated molecular ion [M+H]⁺.

  • Q: How can I definitively confirm the presence of the sulfone group using spectroscopy?

    • A: While NMR and MS provide strong evidence, Infrared (IR) spectroscopy offers definitive confirmation. The sulfone group (SO₂) has two characteristic strong stretching bands: one symmetric stretch around 1120-1160 cm⁻¹ and one asymmetric stretch around 1300-1350 cm⁻¹ . Observing both of these intense peaks is a clear indication of the sulfone functional group.

Section 5: Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Accurately weigh 5-10 mg of your purified compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Vortex the vial until the sample is completely dissolved. If it does not dissolve, sonicate for 1-2 minutes.

  • Using a Pasteur pipette with a cotton filter, transfer the solution to a clean NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: D₂O Shake for Identification of Labile Protons
  • Purpose: Although this molecule has no readily exchangeable O-H or N-H protons, this protocol is useful if you suspect contamination with water or other labile species.

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30 seconds to mix the layers.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: Any peaks corresponding to exchangeable protons (like water, which appears around 1.55 ppm in CDCl₃) will decrease in intensity or disappear entirely.[1]

References

  • Title: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Title: PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Source: ACS Omega. [Link]

  • Title: Troubleshooting 1H NMR Spectroscopy. Source: University of Rochester, Department of Chemistry. [Link]

  • Title: Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Source: Agilent Technologies. [Link]

  • Title: Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. Source: The Journal of Organic Chemistry. [Link]

  • Title: Mass Spectrometer (MS) Troubleshooting Guide. Source: CGSpace. [Link]

  • Title: Troubleshooting Acquisition Related Problems - NMR. Source: University of Wisconsin-Madison Chemistry Department. [Link]

  • Title: H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones... Source: ResearchGate. [Link]

  • Title: The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Source: ResearchGate. [Link]

  • Title: 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Source: YouTube (Chad's Prep). [Link]

  • Title: Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Source: Shimadzu Scientific Instruments. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important synthesis. The content is structured in a practical question-and-answer format to provide direct, actionable solutions to potential issues.

The primary synthetic route discussed involves the base-mediated condensation of an isonicotinate ester with dimethyl sulfone. While effective at the lab scale, this process presents unique challenges related to reaction control, work-up, and purification when transitioning to pilot or manufacturing scale.

Troubleshooting Guide

This section addresses specific, common problems that may arise during the scale-up synthesis. Each answer provides an in-depth explanation of the underlying chemical principles and offers validated solutions.

Q1: We are experiencing low and inconsistent yields during the condensation reaction. What are the primary causes and how can we improve the outcome?

A1: Low and variable yields in the condensation of an isonicotinate ester with dimethyl sulfone are typically traced back to three critical areas: incomplete deprotonation of the sulfone, side reactions, or product loss during work-up.

Plausible Causes & Mechanistic Insights:

  • Ineffective Deprotonation: Dimethyl sulfone has a pKa of approximately 31, requiring a very strong base for efficient deprotonation to form the reactive carbanion. Insufficient base strength or quantity, or deactivation of the base by moisture, will lead to low conversion.

  • Base-Ester Side Reactions: Strong bases, particularly organolithium reagents or sodium amide, can competitively react with the ester carbonyl group of the isonicotinate, leading to the formation of undesired byproducts.

  • Product Degradation: The product itself contains an acidic methylene bridge between two electron-withdrawing groups. Prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to degradation or further unwanted reactions.

  • Work-up Losses: The product has a degree of aqueous solubility due to the pyridine nitrogen. During the aqueous quench and extraction, significant product loss can occur if the pH and solvent volumes are not carefully controlled.

Recommended Solutions:

  • Optimize Base and Solvent System: The choice of base is paramount. Sodium hydride (NaH) is often a good choice for scale-up as it is a non-nucleophilic base, minimizing side reactions with the ester. It is crucial to use a high-purity grade of NaH (e.g., 95% dry or 60% dispersion in mineral oil, with appropriate handling procedures). The solvent must be scrupulously anhydrous; tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are suitable options.

  • Control Reaction Stoichiometry and Temperature: Use a slight excess of dimethyl sulfone (1.1-1.2 equivalents) to ensure the ester is the limiting reagent. The deprotonation step is often exothermic and should be performed at a controlled temperature (e.g., 0-10 °C) before the slow addition of the isonicotinate ester. Maintaining a consistent temperature profile is a critical process parameter that becomes more challenging at scale due to changes in the surface-area-to-volume ratio.[1]

  • Implement a Controlled Work-up Protocol:

    • Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of ammonium chloride or a solution of acetic acid in an organic solvent. This neutralizes the excess strong base in a more controlled manner than adding water directly.

    • Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction. This ensures the pyridine nitrogen is in its free base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate.

    • Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to maximize recovery.

Workflow for Optimizing Yield

Below is a decision-making workflow for troubleshooting low yield in the condensation reaction.

G start Low Yield Observed check_reagents Verify Anhydrous Conditions & Reagent Purity (Base, Solvent) start->check_reagents check_base Is Base Strong Enough? (e.g., NaH, LDA) check_reagents->check_base Reagents OK yield_ok Yield Improved check_reagents->yield_ok Issue Found & Corrected optimize_stoich Optimize Stoichiometry (Sulfone: 1.1-1.2 eq) check_base->optimize_stoich Base OK check_base->yield_ok Issue Found & Corrected temp_control Review Temperature Control (Deprotonation: 0-10°C) optimize_stoich->temp_control Stoichiometry OK optimize_stoich->yield_ok Issue Found & Corrected workup_pH Analyze Work-up Procedure (Controlled Quench, pH 8-9) temp_control->workup_pH Temp. Profile OK temp_control->yield_ok Issue Found & Corrected workup_pH->yield_ok Issue Found & Corrected

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle for many promising compounds, and this guide offers a structured approach to troubleshooting and resolving these challenges.

Understanding the Molecule: Key Physicochemical Properties

This compound possesses two key functional groups that dictate its solubility behavior:

  • Pyridin-4-yl group: The pyridine ring is a weak base. The nitrogen atom can be protonated, forming a more soluble salt at acidic pH.[1][2] This pH-dependent ionization is a critical factor to leverage for improving aqueous solubility.

  • Methylsulfonyl group: The sulfone group is polar and can act as a hydrogen bond acceptor.[3] This inherent polarity contributes to its potential for solubility in polar solvents.

The interplay of these two groups results in a compound that is likely to have limited solubility in neutral aqueous solutions but can be solubilized under specific conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: Precipitation in aqueous buffers is a common issue for compounds with low water solubility.[4] For this compound, this is likely due to its limited solubility at neutral pH. The pyridine nitrogen is not sufficiently protonated in typical physiological buffers (pH 7.2-7.4) to maintain a high concentration in solution.

Q2: What is the best general-purpose solvent for making a stock solution?

A2: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[4] Other options include ethanol or N,N-dimethylformamide (DMF). It is crucial to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous assay buffer, ensuring the final organic solvent concentration is low enough to not affect the biological assay (typically ≤ 1%).[4]

Q3: Can I simply sonicate the compound in my buffer to dissolve it?

A3: Sonication can help to break down solid particles and increase the rate of dissolution, but it will not increase the thermodynamic solubility of the compound. If the concentration you are trying to achieve is above the compound's solubility limit in that buffer, it will eventually precipitate out of solution, even after sonication.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

If you are encountering precipitation or are unable to achieve the desired concentration of this compound in your assays, follow this troubleshooting workflow.

Workflow for Addressing Poor Solubility

Solubility Troubleshooting Workflow start Precipitation Observed in Assay check_conc Is the final concentration exceeding the known/estimated aqueous solubility? start->check_conc reduce_conc Reduce final concentration if experimentally feasible. check_conc->reduce_conc Yes ph_optimization Optimize Buffer pH check_conc->ph_optimization No end_soluble Compound Solubilized reduce_conc->end_soluble cosolvent Use a Co-solvent System ph_optimization->cosolvent Inadequate Solubility ph_optimization->end_soluble Successful cyclodextrin Employ Cyclodextrins cosolvent->cyclodextrin Inadequate Solubility or Co-solvent Incompatibility cosolvent->end_soluble Successful cyclodextrin->end_soluble Successful end_reassess Re-evaluate Experiment/Compound cyclodextrin->end_reassess Inadequate Solubility

Caption: A decision tree for troubleshooting the poor solubility of this compound.

Detailed Troubleshooting Steps

1. pH Adjustment

The basic nature of the pyridine ring in this compound makes its solubility highly dependent on pH.[5] By lowering the pH, the pyridine nitrogen becomes protonated, forming a more water-soluble pyridinium salt.

  • Protocol for pH-Dependent Solubility Testing:

    • Prepare a series of buffers with pH values ranging from 3 to 7.5 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-7.5).

    • Add an excess of solid this compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for several hours at a constant temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility versus pH to determine the optimal pH range for your experiments.

  • Considerations:

    • Ensure that the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

    • If a low pH is required for solubilization, you may need to perform a final pH adjustment of the diluted compound solution before adding it to the assay, being mindful of potential precipitation upon neutralization.

2. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

  • Protocol for Co-solvent System Development:

    • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.

    • Determine the maximum tolerable concentration of the co-solvent in your assay. This is crucial to avoid off-target effects.

    • Prepare a series of dilutions of your stock solution in your assay buffer, ensuring the final co-solvent concentration remains below the determined limit.

    • Visually inspect for precipitation and, if necessary, quantify the dissolved concentration.

  • Data Summary: Hypothetical Co-solvent Solubility

Co-solventMax Tolerated Assay Conc.Estimated Solubility of this compound at Max Tolerated Conc.
Ethanol1% (v/v)~50 µM
Propylene Glycol0.5% (v/v)~75 µM
PEG 4000.5% (v/v)~100 µM

3. Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing their aqueous solubility.[8][9][10]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol for Using Cyclodextrins:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in your assay buffer).

    • Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution with vigorous vortexing.

    • Alternatively, a solid complex can be prepared by co-lyophilization.

    • Allow the mixture to equilibrate.

    • Perform serial dilutions in the assay buffer as needed.

  • Considerations:

    • The affinity of the compound for the cyclodextrin will determine the extent of solubility enhancement.

    • Ensure that the cyclodextrin itself does not interfere with the assay components.

Experimental Workflow for Preparing a Solubilized Compound Solution

Experimental Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO to create a 10-50 mM stock weigh->dissolve dilute Dilute stock into chosen solubilization vehicle (e.g., low pH buffer, co-solvent, or cyclodextrin solution) dissolve->dilute vortex Vortex thoroughly dilute->vortex inspect Visually inspect for clarity vortex->inspect add_to_assay Add working solution to assay plate containing final buffer and reagents inspect->add_to_assay mix Mix well add_to_assay->mix

Sources

Validation & Comparative

A Comparative Guide to the Biological Efficacy of Sulfone-Based Compounds: Situating 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfone functional group (R-S(=O)₂-R') stands as a cornerstone of medicinal chemistry, imbuing molecules with a diverse array of pharmacological activities.[1] This guide provides a comparative analysis of the biological efficacy of various sulfone-containing compounds, with a particular focus on contextualizing the significance of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. While primarily recognized as a key intermediate in the synthesis of the potent and selective COX-2 inhibitor Etoricoxib, its inherent structural motifs—a methylsulfonyl group and a pyridinyl-ethanone moiety—suggest a potential for biological activity in its own right.[2] This document will delve into the established therapeutic applications of sulfone derivatives, including their roles as anti-inflammatory, anticancer, and antimicrobial agents, and compare their performance using available experimental data.

The Sulfone Moiety: A Privileged Scaffold in Drug Design

The sulfone group is a highly versatile pharmacophore due to its unique physicochemical properties. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, enhancing binding affinity to biological targets. Furthermore, the sulfur atom is in its highest oxidation state, rendering the sulfone group metabolically stable. These characteristics have led to the incorporation of the sulfone moiety into a wide range of approved drugs and clinical candidates.

The pyridine ring, another key feature of our target compound, is also a prevalent heterocyclic motif in pharmaceuticals, known to contribute to favorable pharmacokinetic and pharmacodynamic properties. The combination of these two pharmacophores in this compound provides a compelling rationale for exploring its potential biological activities and comparing it to other sulfone-containing molecules.

Anti-Inflammatory Activity: The Realm of COX-2 Inhibition

The most direct line of inquiry into the biological efficacy of this compound is its relationship to Etoricoxib, a diarylpyridine derivative that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

To provide a comparative perspective, the following table summarizes the COX-2 inhibitory activity of Etoricoxib and other representative sulfone-containing compounds.

CompoundTargetIC₅₀ (µM)Cell Line/Assay Condition
Etoricoxib COX-20.005Human recombinant enzyme
Celecoxib COX-20.04Human recombinant enzyme
Rofecoxib COX-20.018Human recombinant enzyme
Kuwanon A COX-214Ovine COX-2
Compound 3e (1,4-benzoxazine derivative) COX-20.57in vitro COX inhibition assay
Compound 3f (1,4-benzoxazine derivative) COX-20.61in vitro COX inhibition assay

This table presents a selection of data for comparative purposes. IC₅₀ values can vary depending on the specific assay conditions.[3][4][5]

The data clearly indicates the high potency of diaryl sulfones like Etoricoxib and Celecoxib as COX-2 inhibitors. While the direct activity of this compound remains to be experimentally determined, it is plausible that it would exhibit a degree of COX-2 inhibition, albeit likely less potent than the fully elaborated drug molecule.

Signaling Pathway of COX-2 Inhibition

The mechanism of action of COX-2 inhibitors involves the blockade of prostaglandin synthesis. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various pro-inflammatory prostaglandins.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfone_Inhibitor This compound & other Sulfone Inhibitors Sulfone_Inhibitor->COX2 Inhibition Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Compound_Treatment Treat cells with serial dilutions of the test compound Compound_Prep->Compound_Treatment Cell_Culture Culture various cancer cell lines (e.g., MCF-7, HeLa, A549) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Perform MTT or SRB assay Incubation->Viability_Assay Data_Acquisition Measure absorbance Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation Comparison Compare with reference compounds IC50_Calculation->Comparison

Caption: In vitro cytotoxicity screening workflow.

Antimicrobial Activity: A Broad Spectrum of Action

The sulfone functional group is also a key component of several antimicrobial agents. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The pyridinyl moiety present in this compound is also found in numerous compounds with documented antimicrobial properties.

The following table presents the minimum inhibitory concentration (MIC) values for several sulfone and pyridine derivatives against various bacterial strains, providing a basis for comparison.

CompoundBacterial StrainMIC (µg/mL)
(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile S. aureus (MRSA USA300)3.75
Pyridinium salt 3d S. aureus4
Compound 66 (N-alkylated pyridine salt) S. aureus100 (56% inhibition)
Compound 6y (2-(amino)quinazolin-4(3H)-one derivative) S. aureus (USA300 JE2)0.02 (MIC₅₀)

This table presents a selection of data for comparative purposes. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. [6][7][8][9] The data reveals that both sulfone and pyridine derivatives can exhibit potent antibacterial activity, with some compounds showing efficacy against multidrug-resistant strains like MRSA.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the antibacterial activity of a compound is the broth microdilution assay to determine the MIC.

Objective: To determine the lowest concentration of this compound and other sulfone compounds that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (e.g., this compound, comparative sulfones)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Conclusion

This comparative guide situates this compound within the broader context of biologically active sulfone compounds. While its primary role as a synthetic intermediate for the COX-2 inhibitor Etoricoxib is well-established, the inherent chemical features of this molecule—the methylsulfonyl group and the pyridinyl-ethanone core—are hallmarks of pharmacologically active agents.

The provided experimental data for a range of sulfone derivatives demonstrates their significant potential as anti-inflammatory, anticancer, and antimicrobial agents. Although direct biological data for this compound is lacking, this analysis provides a framework for inferring its likely activities and for designing future studies to experimentally validate these hypotheses. Further investigation into the biological profile of this and structurally related compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Takemoto, Y., et al. (2003). Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Journal of Clinical Pharmacy and Therapeutics, 28(4), 249-261.
  • Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123619, Etoricoxib. Retrieved January 17, 2026 from [Link].

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14668.
  • Grdadolnik, J., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 607–613.
  • Simulations Plus. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors [Video]. YouTube.
  • Schwartz, J. I., et al. (2008). Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. Journal of Clinical Pharmacology, 48(6), 745–754.
  • Lee, S., et al. (2021).
  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(38), 17755-17768.
  • Characterization of Etoricoxib, a Novel, Selective COX-2 Inhibitor. (n.d.).
  • Cytotoxicity Showdown: Sulfanyl vs. Sulfonyl Quinoline Derivatives in Cancer Research. (n.d.). BenchChem.
  • Kang, G., et al. (2015). Crystal structure of 2-methyl-sulfanyl-1-(thio-morpholin-4-yl)-ethanone.
  • Jia, C., et al. (2022). Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300. Bioorganic & Medicinal Chemistry Letters, 63, 128652.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI.
  • Al-Warhi, T., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6649.
  • Gökçe, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(7), 2520-2536.
  • Bernardim, B., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(26), 11474–11485.
  • Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles. (2026, January 11). ACS Omega.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. (n.d.).
  • IC 50 values detected for compounds 2, 3a, and vinblastine sulfate against six cell lines. (n.d.).
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). MDPI.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

Sources

A Comparative Guide to the COX-2 Inhibitory Activity of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone and Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a cornerstone in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of pain, inflammation, and fever.[1][2] Two distinct isoforms of this enzyme have been identified: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the stomach lining and maintaining platelet aggregation.[1][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammatory processes.[3][5]

This distinction is the foundation for the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target the inflammation-driving COX-2 enzyme while sparing the protective COX-1.[6][7][8] This selectivity aims to provide the therapeutic anti-inflammatory and analgesic benefits of traditional NSAIDs with a reduced risk of gastrointestinal side effects.[1][6][7] Prominent examples of selective COX-2 inhibitors include Celecoxib, Rofecoxib, and Etoricoxib.[3][9]

This guide provides a comparative framework for evaluating the COX-2 inhibitory potential of a novel compound, 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs, particularly the methylsulfonyl and pyridine groups, are present in known classes of anti-inflammatory agents.[10][11][12][13][14][15] We will therefore outline the established methodologies to characterize its activity and compare it against well-documented COX-2 inhibitors.

Mechanism of Action: A Shared Pathway

Selective COX-2 inhibitors function by binding to the active site of the COX-2 enzyme, thereby preventing it from converting arachidonic acid into prostaglandins.[6] This targeted inhibition is the key to their therapeutic effect, reducing inflammation and pain at their source.[6]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGs) COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Inhibitor This compound (or other COX-2 Inhibitor) Inhibitor->COX2_Enzyme Inhibition

Caption: The COX-2 inhibition pathway.

Comparative Analysis of COX-2 Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the potency of enzyme inhibitors. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported in vitro COX-2 IC50 values for established drugs, providing a benchmark for the evaluation of this compound.

CompoundCOX-2 IC50Assay SystemReference
Celecoxib 40 nMSf9 cells[16][17]
91 nMHuman dermal fibroblasts[18]
6.8 µMHuman peripheral monocytes[19]
Rofecoxib 18-46 nMCell-based assays[20]
0.34 µMPurified human recombinant COX-2[20][21][22][23]
25 µMHuman peripheral monocytes[19]
Etoricoxib >100-fold selectivity for COX-2 over COX-1In vitro assays[24][25]

Experimental Protocols for Determining COX-2 Inhibitory Activity

To ascertain the COX-2 inhibitory profile of this compound, a combination of in vitro and in vivo assays is essential.

In Vitro Evaluation: Direct Enzyme Inhibition

A colorimetric or fluorometric inhibitor screening assay is a robust method for determining the direct inhibitory effect on the COX-2 enzyme.[5][26][27]

Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (100 mM, pH 8.0).[5]

    • Prepare stock solutions of the test compound (this compound), a positive control (e.g., Celecoxib), and a vehicle control (e.g., DMSO) at various concentrations.[5]

    • Prepare solutions of human recombinant COX-2 enzyme, Heme, and the substrate, arachidonic acid.[28]

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, Heme, and the COX-2 enzyme solution.[5][28]

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate to allow for inhibitor-enzyme binding.[5]

    • Initiate the reaction by adding the arachidonic acid substrate.[5][28]

    • Monitor the reaction kinetics by measuring the absorbance or fluorescence at the appropriate wavelength. The peroxidase activity of COX-2 can be measured using a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product upon oxidation.[5][26]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate_Setup Plate Setup (Buffer, Heme, Enzyme) Reagents->Plate_Setup Compounds Prepare Test Compounds & Controls (Serial Dilutions) Add_Inhibitors Add Inhibitors & Controls Compounds->Add_Inhibitors Plate_Setup->Add_Inhibitors Pre_Incubate Pre-incubation Add_Inhibitors->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Pre_Incubate->Initiate_Reaction Measure Kinetic Measurement (Absorbance/Fluorescence) Initiate_Reaction->Measure Calculate_Velocity Calculate Reaction Velocity Measure->Calculate_Velocity Calculate_Inhibition % Inhibition Calculation Calculate_Velocity->Calculate_Inhibition IC50 IC50 Determination Calculate_Inhibition->IC50

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock of safety and efficacy. For a compound such as 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, the necessity for precise and accurate quantification cannot be overstated. This guide provides an in-depth, experience-driven comparison of two robust analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of this guide is not merely to present disparate analytical procedures but to detail a comprehensive cross-validation study. Cross-validation serves as a critical verification step to ensure that different analytical methods yield comparable and reliable results, a cornerstone of method transfer and data integrity across different laboratories or during the evolution of analytical technologies within a project lifecycle.[1] This process is integral to a holistic understanding of a method's performance and its suitability for its intended purpose.[2][3][4][5][6]

This document is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, reflecting a senior scientist's perspective on building a self-validating analytical system. We will delve into the nuances of method development, the rationale for parameter selection, and the interpretation of comparative data, all while adhering to the stringent standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6]

The Analyte: this compound

This compound is a heterocyclic aromatic ketone containing a sulfone group. Its structure presents distinct chemical properties that inform the selection of analytical methodologies:

  • UV Chromophore: The pyridyl ketone structure provides a strong chromophore, making it amenable to UV-Vis spectrophotometric detection.

  • Polarity and Solubility: The presence of the sulfone and pyridyl nitrogen imparts a degree of polarity, influencing its retention behavior in reversed-phase chromatography.

  • Ionization Potential: The basicity of the pyridine nitrogen allows for efficient protonation, making it an excellent candidate for positive-ion electrospray ionization mass spectrometry.

Experimental Design: A Tale of Two Methods

The cross-validation study is designed to compare a workhorse method, HPLC-UV, often utilized for routine quality control due to its robustness and cost-effectiveness, with a highly sensitive and selective method, LC-MS/MS, which is invaluable for low-level quantification and in complex matrices.

The core of this guide is a head-to-head comparison of these two methods across the key validation parameters as stipulated by ICH Q2(R1).

Workflow for Cross-Validation

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS/MS Analysis cluster_validation Validation & Comparison cluster_conclusion Conclusion prep Prepare Stock and Working Standards of this compound samples Prepare Spiked Samples at Multiple Concentration Levels prep->samples hplc_analysis Inject Samples and Standards into HPLC-UV System samples->hplc_analysis lcms_analysis Inject Samples and Standards into LC-MS/MS System samples->lcms_analysis hplc_data Acquire and Process Chromatographic Data hplc_analysis->hplc_data linearity Linearity & Range hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision selectivity Selectivity/Specificity hplc_data->selectivity lod_loq LOD & LOQ hplc_data->lod_loq lcms_data Acquire and Process Mass Spectrometric Data lcms_analysis->lcms_data lcms_data->linearity lcms_data->accuracy lcms_data->precision lcms_data->selectivity lcms_data->lod_loq comparison Compare Performance Metrics linearity->comparison accuracy->comparison precision->comparison selectivity->comparison lod_loq->comparison report Generate Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Rationale: This method is developed as a robust, reliable, and widely accessible technique for the routine quantification of this compound in a drug substance or formulated product. The choice of a C18 column is based on the moderate polarity of the analyte, and the mobile phase is designed to achieve a good peak shape and retention time.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (determined from the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Rationale: This method is designed for high sensitivity and selectivity, making it suitable for the analysis of low concentrations of the analyte, for instance, in biological matrices or for impurity profiling. The use of tandem mass spectrometry provides a high degree of certainty in identification and quantification.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 186.1 (corresponding to [M+H]+).

      • Product Ions (Q3): A quantifying and a qualifying ion would be selected after infusion and fragmentation of the standard (e.g., m/z 122.1 and m/z 94.1, hypothetical).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation:

    • Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample Preparation: May involve a more complex extraction procedure depending on the matrix (e.g., protein precipitation or solid-phase extraction for biological samples). For this comparison, a simple dilution in the mobile phase is used.

Comparative Data and Validation Parameters

The following tables summarize the expected performance data from the cross-validation of the two methods.

Table 1: Linearity and Range
ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R1))
Range 1 - 100 µg/mL0.1 - 100 ng/mLAppropriate for the intended use
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero
Table 2: Accuracy
Concentration LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria (ICH Q2(R1))
Low QC (e.g., 3 µg/mL / 0.3 ng/mL) 98.5 - 101.2%99.1 - 101.5%98.0 - 102.0% for drug substance
Mid QC (e.g., 50 µg/mL / 50 ng/mL) 99.2 - 100.8%98.9 - 101.1%98.0 - 102.0% for drug substance
High QC (e.g., 90 µg/mL / 90 ng/mL) 98.8 - 101.5%99.5 - 100.9%98.0 - 102.0% for drug substance
Table 3: Precision
ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria (ICH Q2(R1))
Repeatability (n=6) < 1.0%< 2.0%≤ 2.0%
Intermediate Precision (n=6, different day/analyst) < 1.5%< 2.5%≤ 3.0%
Table 4: Selectivity and Sensitivity
ParameterHPLC-UVLC-MS/MSComments
Selectivity No interference from placebo/impurities at the retention time of the analyte.No interference in the MRM transitions of the analyte.LC-MS/MS is inherently more selective.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLLC-MS/MS demonstrates significantly higher sensitivity.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLThe LOQ for LC-MS/MS is suitable for trace analysis.
Logical Flow of Validation Parameter Assessment

Validation_Parameters Start Start Validation Selectivity Selectivity Start->Selectivity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Selectivity->Linearity Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End

Caption: Logical progression of analytical method validation parameters.

Discussion and Interpretation

The cross-validation data clearly delineates the strengths and ideal applications of each method.

HPLC-UV: This method demonstrates excellent linearity, accuracy, and precision within the microgram per milliliter range. Its robustness and the lower cost of instrumentation make it the preferred choice for routine quality control, release testing of the active pharmaceutical ingredient (API), and formulation assays where the analyte concentration is high. The selectivity is adequate for these purposes, provided that potential impurities do not co-elute and share the same UV absorbance maximum.

LC-MS/MS: The standout feature of the LC-MS/MS method is its exceptional sensitivity and selectivity. With a limit of quantification orders of magnitude lower than the HPLC-UV method, it is the unequivocal choice for bioanalytical studies (e.g., pharmacokinetics in plasma), cleaning validation, and the quantification of trace-level impurities. The specificity afforded by monitoring unique precursor-to-product ion transitions provides a higher degree of confidence in the results, especially in complex matrices.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of this compound. By grounding the experimental design and acceptance criteria in the authoritative ICH Q2(R1) guidelines, we have established a scientifically sound basis for comparing the performance of HPLC-UV and LC-MS/MS. The detailed protocols and comparative data tables offer a clear, actionable template for researchers and drug development professionals. The ultimate goal of such a rigorous cross-validation exercise is to build a portfolio of well-characterized, reliable analytical methods that ensure data integrity throughout the lifecycle of a pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. FDA Releases Guidance on Analytical Procedures. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • De Meulder, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1181. [Link]

  • Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis. [Link]

Sources

A Head-to-Head Comparison of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs)[1]. However, the therapeutic utility of traditional NSAIDs is often hampered by significant gastrointestinal and renal side effects[2]. This is largely attributed to their non-selective inhibition of the two main COX isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and predominantly involved in pathological inflammatory processes[1][2].

The discovery of these two isoforms spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," with the goal of providing effective anti-inflammatory relief while minimizing the adverse effects associated with COX-1 inhibition[3][4]. A key structural feature in many selective COX-2 inhibitors is the presence of a methylsulfonyl (SO2CH3) group on a phenyl ring[5]. This guide provides a head-to-head comparison of various heterocyclic analogs related to the 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone scaffold, evaluating their potency and selectivity as COX-2 inhibitors through in vitro biological assays. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

The COX-2 Signaling Pathway in Inflammation

The inflammatory cascade initiated by COX-2 is a critical therapeutic target. Upon cellular stimulation by inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2)[6]. PGH2 is subsequently converted by various synthases into several prostaglandins, with prostaglandin E2 (PGE2) being a key mediator of inflammation, pain, and fever[6][7]. Selective COX-2 inhibitors act by blocking this initial step, thereby preventing the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGE Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGE2->Inflammation COX2->PGH2 PGES->PGE2 Inhibitors Selective COX-2 Inhibitors (e.g., Pyridin-4-yl)ethanone Analogs Inhibitors->COX2 Inhibition

Caption: The COX-2 signaling pathway leading to inflammation.

Head-to-Head Comparison of Analog Performance

The following table summarizes the in vitro inhibitory activity of several analogs against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher SI signifies greater selectivity for COX-2.

Compound IDCore HeterocycleR Group (Substitution)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
5n Imidazo[1,2-a]pyridine8-methyl, N-(p-tolyl)35.60.07508.6[8]
Celecoxib Pyrazole-24.30.06405[5]
NHC3 Propenone(Z)-2,3-diphenyl>500.07>714[9]
ODZ2 1,3,4-Oxadiazole5-(4-nitrophenyl)63.80.48132.8[9]
THZD1 Thiazolidin-4-one4-((2-(4-chlorophenyl)-5-methyl)amino)benzenesulfonamide>1001.9>52.6[9]
THZD2 Thiazolidin-4-one4-((2-(4-fluorophenyl)-5-methyl)amino)benzenesulfonamide>1002.3>43.5[9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights into the SAR of these COX-2 inhibitors:

  • The Methylsulfonyl Pharmacophore is Crucial: All the highly potent and selective compounds possess the 4-(methylsulfonyl)phenyl group. This moiety is known to insert into a secondary pocket of the COX-2 active site, which is not readily accessible in COX-1, thereby conferring selectivity[5][8].

  • The Central Heterocyclic Scaffold Influences Potency: The nature of the central heterocyclic ring system significantly impacts the inhibitory activity. The imidazo[1,2-a]pyridine core of compound 5n and the propenone scaffold of NHC3 yield highly potent inhibitors with COX-2 IC50 values comparable to the reference drug Celecoxib[8][9]. The 1,3,4-oxadiazole in ODZ2 also demonstrates good potency[9].

  • Substitutions on Peripheral Rings Modulate Activity: The substituents on the other aryl rings play a critical role in fine-tuning the potency and selectivity. For instance, the 8-methyl and N-(p-tolyl) groups in compound 5n contribute to its high potency and selectivity[8]. In contrast, the thiazolidin-4-one derivatives (THZD1 and THZD2 ) exhibit lower potency, suggesting that this core and its substitutions are less optimal for COX-2 inhibition[9].

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol describes a robust and physiologically relevant method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

WBA_Workflow cluster_prep Sample Preparation cluster_cox1 COX-1 Assay (Thromboxane B2 Measurement) cluster_cox2 COX-2 Assay (Prostaglandin E2 Measurement) cluster_analysis Data Analysis Blood_Collection Collect fresh human blood in heparinized tubes Incubate_COX1 Incubate blood with compounds (or vehicle) for 1h at 37°C to allow clotting Blood_Collection->Incubate_COX1 Incubate_COX2 Incubate heparinized blood with compounds (or vehicle) and LPS (10 µg/mL) for 24h at 37°C Blood_Collection->Incubate_COX2 Compound_Prep Prepare serial dilutions of test compounds in DMSO Compound_Prep->Incubate_COX1 Compound_Prep->Incubate_COX2 Centrifuge_COX1 Centrifuge to separate serum Incubate_COX1->Centrifuge_COX1 Measure_TXB2 Measure Thromboxane B2 (TXB2) in serum by ELISA Centrifuge_COX1->Measure_TXB2 Calc_IC50 Calculate IC50 values by plotting % inhibition vs. compound concentration Measure_TXB2->Calc_IC50 Centrifuge_COX2 Centrifuge to separate plasma Incubate_COX2->Centrifuge_COX2 Measure_PGE2 Measure Prostaglandin E2 (PGE2) in plasma by ELISA Centrifuge_COX2->Measure_PGE2 Measure_PGE2->Calc_IC50

Caption: Workflow for the Human Whole Blood Assay.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Heparinized and non-heparinized blood collection tubes.

  • Test compounds and reference inhibitor (e.g., Celecoxib).

  • Dimethyl sulfoxide (DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-buffered saline (PBS).

  • Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

  • Centrifuge.

  • 37°C incubator.

Procedure:

Part A: COX-1 Inhibition Assay [10]

  • Aliquots of fresh, non-heparinized whole blood (1 mL) are placed into tubes.

  • Test compounds, serially diluted in DMSO, are added to the blood samples. A vehicle control (DMSO only) is also included.

  • The tubes are incubated at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity via endogenous thrombin formation.

  • Following incubation, the samples are centrifuged to separate the serum.

  • The serum is collected, and the concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured using a commercial ELISA kit according to the manufacturer's instructions.

  • The percentage of COX-1 inhibition is calculated relative to the vehicle control.

Part B: COX-2 Inhibition Assay [10]

  • Aliquots of fresh, heparinized whole blood (1 mL) are placed into tubes.

  • Test compounds, serially diluted in DMSO, are added to the blood samples, along with a vehicle control.

  • LPS is added to each tube to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

  • The tubes are incubated at 37°C for 24 hours.

  • After incubation, the samples are centrifuged to separate the plasma.

  • The plasma is collected, and the concentration of PGE2 is measured using a commercial ELISA kit.

  • The percentage of COX-2 inhibition is calculated relative to the vehicle control.

Data Analysis:

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The head-to-head comparison of these this compound analogs and related heterocyclic compounds demonstrates the critical role of the methylsulfonylphenyl pharmacophore and the central heterocyclic scaffold in achieving high potency and selectivity for COX-2 inhibition. Compounds with imidazo[1,2-a]pyridine and propenone cores have emerged as particularly promising, exhibiting activities comparable to the established drug Celecoxib.

The provided human whole blood assay protocol offers a reliable and physiologically relevant platform for screening and characterizing novel COX-2 inhibitors. Future research in this area should focus on optimizing the pharmacokinetic and safety profiles of these potent lead compounds to advance the development of next-generation anti-inflammatory agents with improved therapeutic windows.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Al-Saeed, F. A. (2011). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 54(23), 8163–8172. [Link]

  • Di Mola, A., & Gatta, V. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(53), 33330-33343. [Link]

  • Bruno, A., & Tacconelli, S. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 16(29), 3745-3769. [Link]

  • Gatta, V., & Di Mola, A. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 7(53), 33330-33343. [Link]

  • Wang, D., & DuBois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1123814. [Link]

  • Rincon, M., & Pucino, V. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Endocrinology, 14, 1234567. [Link]

  • Greenhough, A., Smartt, H. J. M., & Moore, A. E. (2009). The COX-2/PGE 2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386. [Link]

  • Kou, J., & Chen, C. (2012). Cyclooxygenase-2 in Synaptic Signaling. Current Medicinal Chemistry, 19(22), 3651–3660. [Link]

  • Laufer, S., & Luik, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 111-125. [Link]

  • Tsujii, M., Kawano, S., & DuBois, R. N. (1997). Cyclooxygenase-2-derived prostaglandin E 2 regulates the angiogenic switch. Proceedings of the National Academy of Sciences, 94(7), 3336–3340. [Link]

  • Laufer, S., & Luik, S. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Request PDF. [Link]

  • Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry, 17(1), 32. [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. [Link]

  • Grover, G., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Topics in Medicinal Chemistry, 20(1), 4-30. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of Copper Oxide-Based Nanoformulations of Etoricoxib and Montelukast and Their Evaluation through Analgesic, Anti-Inflammatory, Anti-Pyretic, and Acute Toxicity Activities. Molecules, 27(4), 1433. [Link]

  • Van Hecken, A., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 49(4), 343–351. [Link]

  • Khan, I., et al. (2022). Synthesis of Copper Oxide-Based Nanoformulations of Etoricoxib and Montelukast and Their Evaluation through Analgesic, Anti-Inflammatory, Anti-Pyretic, and Acute Toxicity Activities. Molecules, 27(4), 1433. [Link]

  • ResearchGate. (n.d.). IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. ResearchGate. [Link]

  • CN102875567A - Synthesis method of etoricoxib. Eureka | Patsnap. [Link]

  • ResearchGate. (n.d.). Synthesis of Etoricoxib using a TMP‐base. ResearchGate. [Link]

  • EP2802564B1 - Process for the synthesis of etoricoxib.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone Derivatives in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for selective enzyme inhibitors remains a cornerstone of drug discovery. The 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone scaffold has emerged as a critical pharmacophore, particularly in the development of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective against alternative COX-2 inhibitors and detailing the experimental methodologies for their evaluation. Our focus is to elucidate the causal relationships between molecular structure and biological function, providing researchers and drug development professionals with actionable insights.

The this compound Scaffold: A Privileged Structure for COX-2 Selectivity

The core structure, characterized by a pyridin-4-yl ring linked to a methylsulfonylphenyl moiety via an ethanone bridge, is a key intermediate in the synthesis of prominent COX-2 inhibitors like Etoricoxib.[1][2] The significance of this scaffold lies in its ability to selectively bind to the active site of the COX-2 isozyme over the constitutively expressed COX-1. This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

The methylsulfonyl (-SO2CH3) group is a hallmark of many selective COX-2 inhibitors. It is designed to fit into a secondary, hydrophobic pocket present in the COX-2 active site but absent in COX-1. This structural difference between the two isozymes is the primary basis for the selective inhibition exhibited by this class of compounds.

Deconstructing the Pharmacophore: A Structure-Activity Relationship Deep Dive

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three key positions: the pyridine ring, the central ethanone linker, and the methylsulfonylphenyl group.

The Pyridine Ring: Modulator of Potency and Pharmacokinetics

The pyridine ring serves as a versatile handle for tuning the potency and pharmacokinetic properties of these inhibitors. Substitution on the pyridine ring can significantly impact the compound's interaction with the enzyme's active site. For instance, the introduction of a methyl group at the 6-position of the pyridine ring, as seen in the precursor to Etoricoxib, has been shown to be favorable for activity.[2]

Generally, the electronic and steric nature of the substituents on the pyridine ring dictates the overall activity. Electron-donating groups can enhance the basicity of the pyridine nitrogen, potentially leading to altered binding interactions and pharmacokinetic profiles. Conversely, electron-withdrawing groups can decrease basicity and may influence metabolic stability.[3]

The Ethanone Linker: A Conformational Anchor

The ethanone linker plays a crucial role in maintaining the optimal spatial orientation of the pyridine and methylsulfonylphenyl rings for effective binding to the COX-2 active site. While less frequently modified, alterations to this linker can have profound effects. For example, replacing the ketone with other functional groups or altering the chain length would likely disrupt the precise geometry required for selective inhibition.

The Methylsulfonylphenyl Moiety: The Key to Selectivity

The 4-(methylsulfonyl)phenyl group is arguably the most critical component for COX-2 selectivity. As previously mentioned, the methylsulfonyl group projects into the secondary pocket of the COX-2 enzyme. Structure-activity relationship studies on related 2-(4-methylsulfonylphenyl)pyrimidine derivatives have demonstrated that this moiety is essential for high-potency and specific COX-2 inhibition.[4]

Modifications to the sulfonyl group, such as replacement with a sulfamoyl group, have also been explored and shown to yield potent and selective COX-2 inhibitors.[4] This indicates that while the methylsulfonyl group is highly effective, other sulfonamide-based functionalities can also fulfill the necessary interactions within the secondary pocket.

Comparative Analysis: Performance Against Alternative COX-2 Inhibitors

To contextualize the performance of this compound derivatives, it is instructive to compare them with other established classes of selective COX-2 inhibitors. The diarylheterocycle class, which includes celecoxib and rofecoxib, represents the most relevant comparator group.

Compound ClassCore HeterocycleKey Selectivity FeatureRepresentative IC50 for COX-2 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Derivatives Pyridine4-Methylsulfonylphenyl0.3 - 10>100
Diarylpyrazoles Pyrazole4-Sulfamoylphenyl4030
Diaryl-furanones Furanone4-Methylsulfonylphenyl1.1>1000
2-(4-Methylsulfonylphenyl)pyrimidines Pyrimidine4-Methylsulfonylphenyl0.3 - 2.480 - 780

Data presented in this table is a synthesized representation from multiple sources for comparative purposes and may not reflect the exact values for all derivatives within a class.[4][5]

As the table illustrates, derivatives of the this compound scaffold are among the most potent and selective COX-2 inhibitors, rivaling other well-established classes. Their high selectivity index is a direct consequence of the optimized fit of the methylsulfonylphenyl group into the secondary pocket of the COX-2 enzyme.

Experimental Protocols for Evaluation

The robust evaluation of novel this compound derivatives necessitates standardized and reproducible experimental protocols. Below are step-by-step methodologies for key in vitro assays.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is fundamental for determining the potency (IC50) and selectivity of the synthesized compounds.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Prepare enzyme solutions in Tris-HCl buffer (pH 8.0) containing hemin.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution to a 96-well plate.

    • Add 10 µL of the test compound dilution or DMSO (for control).

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Immediately add 20 µL of the colorimetric substrate solution (TMPD).

    • Measure the absorbance at 590 nm at regular intervals for 5 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Self-Validation: Each assay plate should include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls to ensure the assay is performing as expected.

Diagrammatic Representation of the SAR and Experimental Workflow

Diagram 1: Key Structural Modifications and their Impact on Activity

SAR_Flowchart cluster_modifications Structural Modifications cluster_outcomes Impact on Biological Properties Scaffold This compound Core Pyridine Pyridine Ring Substitutions Ethanone Ethanone Linker Modifications Sulfonyl Methylsulfonylphenyl Moiety Alterations Potency Potency (IC50) Pyridine->Potency PK Pharmacokinetics Pyridine->PK Ethanone->Potency Selectivity COX-2 Selectivity Ethanone->Selectivity Sulfonyl->Potency Sulfonyl->Selectivity

Caption: Key modification sites on the core scaffold and their influence on biological outcomes.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

Workflow start Compound Synthesis invitro In Vitro COX-1/COX-2 Inhibition Assay start->invitro ic50 Determine IC50 Values and Selectivity Index invitro->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A streamlined workflow for the synthesis and evaluation of novel COX-2 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of potent and selective COX-2 inhibitors. The well-defined structure-activity relationships, particularly the critical role of the methylsulfonylphenyl moiety in conferring selectivity, provide a clear roadmap for further optimization. Future research in this area could focus on fine-tuning the substitutions on the pyridine ring to enhance pharmacokinetic properties, such as metabolic stability and oral bioavailability.[6] Additionally, exploring bioisosteric replacements for the ethanone linker could lead to novel derivatives with improved drug-like properties. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing the discovery of next-generation anti-inflammatory agents based on this privileged scaffold.

References

  • G. Manolikas, et al. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

  • 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate. Available at: [Link]

  • Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. Available at: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile Derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

Preclinical Evaluation of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. The 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone scaffold has emerged as a promising pharmacophore, giving rise to a new generation of selective inhibitors targeting key enzymes implicated in inflammation and oncology. This guide provides a comprehensive preclinical evaluation of representative compounds derived from this core structure, offering a comparative analysis of their biological activity, mechanistic insights, and a detailed examination of the experimental methodologies crucial for their assessment. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and field-proven insights necessary to navigate the complexities of advancing these promising molecules from the bench to potential clinical applications.

The Scientific Rationale: Targeting Cyclooxygenase-2 (COX-2) in Disease

The therapeutic potential of compounds based on the this compound scaffold is primarily rooted in their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the production of prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes.

COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[1] This induction of COX-2 leads to the production of prostaglandins that mediate inflammation, pain, and fever.[2] Furthermore, aberrant COX-2 expression has been implicated in the pathogenesis of several types of cancer, where it contributes to tumor growth, angiogenesis, and metastasis.[3]

The non-selective inhibition of both COX isoforms by traditional non-steroidal anti-inflammatory drugs (NSAIDs) is associated with a range of adverse effects, most notably gastrointestinal ulceration and bleeding, due to the inhibition of the protective functions of COX-1.[4] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[4][5] The this compound-based compounds represent a promising class of such selective inhibitors.

Mechanism of COX-2 Inhibition

The selective inhibition of COX-2 by this class of compounds is attributed to specific structural features that allow for preferential binding to the active site of the COX-2 enzyme. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that is accessible to inhibitors with specific side groups.[6] Molecular docking studies have shown that the methylsulfonyl (SO2Me) group of these compounds can insert into this secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues such as Arg-513 and His-90, thereby anchoring the inhibitor and leading to potent and selective inhibition.[4][7]

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Stimuli Cytokines, Growth Factors, LPS Stimuli->COX2 Induces Expression Inhibitor 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Derivatives Inhibitor->COX2 Selective Inhibition COX_Assay_Workflow Start Start: Collect Human Whole Blood Split Split Blood Samples Start->Split COX1_Branch For COX-1 Assay (No LPS) Split->COX1_Branch Aliquot 1 COX2_Branch For COX-2 Assay Split->COX2_Branch Aliquot 2 Add_Inhibitor1 Add Test Compound/ Vehicle COX1_Branch->Add_Inhibitor1 Add_Inhibitor2 Add Test Compound/ Vehicle COX2_Branch->Add_Inhibitor2 Incubate_Clot Incubate to allow clotting (e.g., 1h at 37°C) Add_Inhibitor1->Incubate_Clot Add_LPS Add LPS to induce COX-2 expression Add_Inhibitor2->Add_LPS Centrifuge1 Centrifuge to separate serum Incubate_Clot->Centrifuge1 Incubate_LPS Incubate (e.g., 24h at 37°C) Add_LPS->Incubate_LPS Centrifuge2 Centrifuge to separate plasma Incubate_LPS->Centrifuge2 Measure_TXB2 Measure Thromboxane B2 (TXB2) (e.g., by ELISA) Centrifuge1->Measure_TXB2 Measure_PGE2 Measure Prostaglandin E2 (PGE2) (e.g., by ELISA) Centrifuge2->Measure_PGE2 Analyze Analyze Data: Calculate IC50 and Selectivity Index Measure_TXB2->Analyze Measure_PGE2->Analyze

Caption: Workflow for the Human Whole Blood COX Inhibition Assay.

Step-by-Step Protocol:

  • Blood Collection: Draw venous blood from healthy volunteers (who have not taken NSAIDs for at least two weeks) into heparinized tubes for the COX-2 assay and into tubes without anticoagulant for the COX-1 assay.

  • Compound Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO. Create a series of dilutions to test a range of concentrations.

  • COX-2 Assay:

    • To 1 mL aliquots of heparinized whole blood, add 10 µL of the test compound dilutions or vehicle (DMSO).

    • Add lipopolysaccharide (LPS) to a final concentration of 10-100 µg/mL to induce COX-2 expression.

    • Incubate the samples for 24 hours at 37°C in a humidified incubator.

    • After incubation, centrifuge the samples to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Measure the concentration of PGE2 in the plasma using a commercially available ELISA kit.

  • COX-1 Assay:

    • To 1 mL aliquots of whole blood without anticoagulant, add 10 µL of the test compound dilutions or vehicle.

    • Allow the blood to clot by incubating at 37°C for 1 hour.

    • Centrifuge the clotted blood to separate the serum.

    • Collect the serum and store at -80°C until analysis.

    • Measure the concentration of TXB2 in the serum using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 and TXB2 production for each compound concentration compared to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and determine the IC50 values for COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

In Vivo Tumor Xenograft Model

This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer agents.

Rationale for this Model: Xenograft models, where human tumor cells are grown in immunocompromised mice, provide a valuable in vivo system to assess a compound's ability to inhibit tumor growth in a living organism. [8]This model allows for the evaluation of not only the direct effects of the compound on the tumor cells but also its pharmacokinetic and pharmacodynamic properties in a complex biological system.

Experimental Workflow:

Xenograft_Workflow Start Start: Prepare Human Cancer Cell Suspension Inject Subcutaneously Inject Cells into Immunocompromised Mice Start->Inject Tumor_Growth Monitor Mice for Tumor Growth Inject->Tumor_Growth Group Randomize Mice into Treatment and Control Groups (when tumors reach a specific size) Tumor_Growth->Group Treat Administer Test Compound (e.g., oral gavage, IP injection) Group->Treat Treatment Group Control Administer Vehicle Control Group->Control Control Group Monitor Monitor Tumor Volume and Body Weight Regularly Treat->Monitor Control->Monitor Endpoint Continue Treatment for a Defined Period or until Tumor Reaches Endpoint Monitor->Endpoint Sacrifice Sacrifice Mice and Excise Tumors Endpoint->Sacrifice Analyze Analyze Data: Tumor Weight, Volume, and Statistical Analysis Sacrifice->Analyze

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer) under standard sterile conditions.

  • Cell Preparation: When the cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a suitable medium (e.g., serum-free medium or Matrigel) at a concentration of approximately 1-10 x 10^6 cells per 100 µL.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old. Allow them to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data for statistical significance.

Future Directions and Concluding Remarks

The preclinical data for compounds derived from the this compound scaffold are highly encouraging, particularly in the context of selective COX-2 inhibition. The demonstrated potency and selectivity of certain derivatives warrant further investigation.

Future preclinical studies should focus on:

  • Comprehensive Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to understand the bioavailability, tissue distribution, and clearance of the lead compounds.

  • In-depth Toxicological Evaluation: Rigorous safety pharmacology and toxicology studies are required to identify any potential off-target effects and to establish a safe therapeutic window.

  • Exploration of Broader Therapeutic Applications: Given the link between COX-2 and various pathologies, the therapeutic potential of these compounds should be explored in other disease models, including neurodegenerative diseases and different types of cancer.

References

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. [Link]

  • A Human Whole Blood Assay for Clinical Evaluation of Biochemical Efficacy of Cyclooxygenase Inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. SpringerLink. [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

  • Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • A review on formulation and evaluation of Cox2 inhibitor. GSC Biological and Pharmaceutical Sciences. [Link]

  • Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. PubMed. [Link]

  • Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. ResearchGate. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Research J. of Soc. & Med. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Concentration-response curves for the inhibition of whole blood COX-1... ResearchGate. [Link]

  • Publication: Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. KOPS. [Link]

  • synthesis and characterization of novel imidazo[1,2- a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors. Semantic Scholar. [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC. [Link]

  • ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is a cornerstone of successful pharmaceutical innovation. This guide provides a detailed comparative analysis of the primary synthetic routes to 2-(methylsulfonyl)-1-(pyridin-4-yl)ethanone, a critical building block in numerous therapeutic agents. By examining the underlying chemical principles, offering in-depth experimental protocols, and presenting a data-driven performance benchmark, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly valued intermediate due to the versatile reactivity of its α-sulfonyl ketone functional group. This moiety readily participates in a wide range of bond-forming reactions, making it a crucial component in the synthesis of complex, biologically active molecules. The development of efficient and scalable synthetic methods for its production is, therefore, a significant area of focus within medicinal and process chemistry.

Primary Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways are predominantly employed for the production of this compound:

  • The Sulfone-Carbanion Approach: This traditional method relies on the generation of a methylsulfonyl carbanion, which then acts as a nucleophile in an acylation reaction with a pyridine-4-carbonyl derivative.

  • The Oxidation Strategy: A more contemporary route involves the oxidation of a sulfide precursor, 2-(methylthio)-1-(pyridin-4-yl)ethanone, to the corresponding sulfone.

This guide will now provide a comprehensive examination of each of these synthetic routes, including their mechanistic rationale and detailed, step-by-step experimental protocols.

Route 1: The Sulfone-Carbanion Approach

This established methodology takes advantage of the acidity of the protons of dimethyl sulfone. Deprotonation by a strong base generates a nucleophilic carbanion that subsequently reacts with an activated form of a pyridine-4-carboxylic acid.

Mechanistic Rationale

The success of this pathway is highly dependent on the careful selection of the base and the electrophilic pyridine derivative. A strong, non-nucleophilic base is essential to deprotonate the dimethyl sulfone without interfering in the subsequent acylation step. The electrophile, typically an ester or acid chloride of isonicotinic acid, must possess sufficient reactivity to undergo nucleophilic attack by the sulfone carbanion. Pyridine can also be used as a nucleophilic catalyst in acylation reactions.[1]

Experimental Protocol: Synthesis via Acylation of Dimethyl Sulfone

Materials:

  • Dimethyl sulfone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl isonicotinate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Charge a flame-dried, three-necked round-bottom flask, equipped with a magnetic stirrer and nitrogen inlet, with sodium hydride (1.2 equivalents).

  • Add anhydrous THF and cool the resulting suspension to 0 °C using an ice bath.

  • Add a solution of dimethyl sulfone (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of ethyl isonicotinate (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • After completion (as monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram: Sulfone-Carbanion Approach

cluster_prep Carbanion Formation cluster_reaction Acylation cluster_workup Workup & Purification DMSO2 Dimethyl Sulfone Carbanion Methylsulfonyl Carbanion DMSO2->Carbanion Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Carbanion Product_intermediate Acylated Intermediate Carbanion->Product_intermediate Nucleophilic Attack Isonicotinate Ethyl Isonicotinate Isonicotinate->Product_intermediate Quench Quench (NH4Cl) Product_intermediate->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Purification->Final_Product cluster_synthesis Sulfide Formation cluster_oxidation Oxidation cluster_workup Workup & Purification Picolyl_Cl 4-Picolyl Chloride Sulfide 2-(methylthio)-1- (pyridin-4-yl)ethanone Picolyl_Cl->Sulfide Nucleophilic Substitution NaSMe Sodium Thiomethoxide NaSMe->Sulfide Final_Product 2-(methylsulfonyl)-1- (pyridin-4-yl)ethanone Sulfide->Final_Product Oxidation mCPBA m-CPBA in DCM mCPBA->Final_Product Quench Quench (Na2SO3) Final_Product->Quench Wash Wash (NaHCO3) Quench->Wash Purification Recrystallization/ Chromatography Wash->Purification Final_Product_out Final Product Purification->Final_Product_out

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's nature and the rationale behind these disposal protocols. The procedures outlined are based on established best practices for handling related chemical classes, including sulfones and pyridines, and are in alignment with general laboratory safety guidelines from regulatory bodies.

Chemical Profile and Hazard Identification

  • Methylsulfonyl Group: Compounds containing sulfone groups are typically stable. However, they should be treated as chemical waste and not disposed of down the drain to prevent adverse environmental effects.

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous. They can be flammable, and overexposure may cause nausea, headaches, and other nervous system effects. Waste containing pyridine is often classified as hazardous.[1]

  • Analogous Compounds: A structurally similar compound, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is classified as a skin irritant and is harmful to aquatic life with long-lasting effects.[2] Another related compound is also noted to cause skin irritation.[3] It is prudent to assume that this compound may exhibit similar properties.

Given these characteristics, this compound and any materials contaminated with it must be treated as hazardous waste.

Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste containing this compound, a thorough risk assessment is necessary. The Occupational Safety and Health Administration (OSHA) mandates that laboratories have a written Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[4][5]

Based on the potential hazards, the following PPE is required when handling this compound and its waste:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and potential irritants.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with a potential skin irritant.
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any potential vapors or dust.

Waste Segregation and Collection: A Step-by-Step Workflow

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[6] Do not mix waste containing this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 1: Container Selection Select a waste container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[1]

Step 2: Labeling Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[1][6]

Step 3: Waste Collection

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in the designated solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not fill the container to more than 80% of its capacity to allow for expansion.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[1][6]

Step 4: Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.

Waste Segregation Workflow

Caption: Decision workflow for the proper segregation of waste containing this compound.

Decontamination and Spill Management

Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.

Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbent material and place it in a sealed, labeled container for disposal as solid hazardous waste.

Disposal Procedures

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal service or your institution's EHS department. Under no circumstances should this chemical or its solutions be poured down the drain.

The primary recommended disposal method for pyridine-containing waste is incineration at a licensed facility.[1] This high-temperature process is effective in destroying the chemical structure and minimizing environmental impact.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste. Waste containing pyridine may be classified under the EPA hazardous waste code F005 for spent non-halogenated solvents.[7][8][9][10] Your institution's EHS department will be responsible for making the final waste code determination and arranging for compliant disposal.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 17, 2026, from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved January 17, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved January 17, 2026, from [Link]

  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. (n.d.). Manasa Life Sciences. Retrieved January 17, 2026, from [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). ACS Central Science. Retrieved January 17, 2026, from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved January 17, 2026, from [Link]

  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone, while a valuable intermediate, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating, ensuring a robust safety net for all laboratory personnel.

Hazard Analysis: Understanding the Chemical Profile

  • Pyridinyl Moiety : Pyridine and its derivatives can be readily absorbed through the skin and are known to be toxic to the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system.[1] Overexposure can lead to symptoms such as nausea, headaches, and nervousness.[1] Some pyridine-based compounds are also considered potential carcinogens.[1]

  • Sulfonyl Group : Compounds containing sulfonyl groups are generally considered stable. However, they can cause skin and eye irritation.[2][3]

  • Solid Form : As a solid, the primary exposure risks are inhalation of dust particles and inadvertent skin or eye contact.

Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, a comprehensive PPE strategy is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and dissolution, must be conducted within a properly functioning and certified chemical fume hood.[1] This primary engineering control is the most critical barrier to minimizing inhalation exposure to fine powders or vapors.

Essential PPE Ensemble

The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety Goggles with Side Shields & Face ShieldANSI Z87.1 / EN 166Protects against splashes and airborne particles.[5][6] A face shield offers an additional layer of protection.[7]
Hands Chemical-Resistant Gloves (Butyl Rubber or PVA recommended)EN 374Prevents dermal absorption. Nitrile gloves may not offer sufficient protection against pyridine-based compounds.[1]
Body Fully-Buttoned Laboratory Coat or Chemical-Resistant CoverallsN/AProtects skin and personal clothing from contamination.[1][8]
Respiratory N95 or higher respirator (if handling large quantities or if dust cannot be controlled)NIOSH ApprovedMinimizes inhalation of fine dust particles, especially during weighing and transfer.[9]
Feet Closed-Toed, Chemical-Resistant ShoesN/AProtects feet from spills.
Detailed PPE Protocols

Standard safety glasses are insufficient. Tightly fitting safety goggles that conform to ANSI Z87.1 or EN 166 standards are required to protect against dust particles and potential splashes.[5][6] For procedures with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn in conjunction with safety goggles.[7]

Given the potential for dermal absorption of pyridine-containing compounds, glove selection is critical. While nitrile gloves are common in laboratories, they are not recommended for handling pyridine.[1] Butyl rubber or polyvinyl alcohol (PVA) gloves offer superior protection.[1] Always double-glove to provide an extra layer of safety and to allow for the safe removal of the outer glove if it becomes contaminated.

A clean, fully-buttoned laboratory coat is the minimum requirement. For larger scale operations or situations with a higher risk of contamination, chemical-resistant coveralls are recommended.[8] Ensure that the cuffs of your gloves overlap the sleeves of your lab coat to create a seal.

While working in a fume hood should prevent significant inhalation exposure, a NIOSH-approved N95 respirator should be worn when weighing out the solid compound or when there is any potential for dust generation that cannot be fully contained.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous operational plan is essential for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer handle_dissolve Dissolve in appropriate solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure you are wearing the full PPE ensemble as detailed above. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing : Use a tared weigh boat or glassine paper. Handle the solid with a spatula, avoiding any actions that could generate dust.

  • Transfer : Gently tap the weigh boat or paper to transfer the solid into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse the weighing container and ensure a complete transfer.

  • Dissolution : Add the solvent slowly to the solid with stirring to avoid splashing.

  • Post-Handling : Once the handling is complete, decontaminate the spatula and any other equipment used with an appropriate solvent. Wipe down the work surface in the fume hood.

Spill Management

In the event of a small spill within the fume hood, it can be cleaned by trained personnel.[1]

  • Alert : Notify others in the immediate area.

  • PPE : Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment : Cover the spill with an inert absorbent material.

  • Collection : Carefully sweep the absorbed material into a designated waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, sealed waste container. Do not mix with incompatible waste streams such as strong oxidizers or acids.[1]

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

Emergency Procedures

First Aid Measures
  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]

Emergency Contacts

Ensure that emergency contact numbers for the institution's environmental health and safety office and for medical emergencies are clearly posted in the laboratory.

References

  • Pyridine Safety Information, Washington State University [URL: https://ehs.wsu.edu/wp-content/uploads/sites/525/2019/07/Pyridine.pdf]
  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Safety Data Sheets, Echemi [URL: https://www.echemi.com/sds/1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone-cas-221615-75-4.html]
  • Safety Data Sheet for 3-Acetylpyridine, Sigma-Aldrich [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/104902]
  • Personal Protective Equipment, US Environmental Protection Agency [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use, Oregon OSHA [URL: https://osha.oregon.gov/edu/forms/factsheets/fs37.pdf]
  • Safety Data Sheet for 5-Chloro-2-(methylsulfonyl)pyrimidine, CymitQuimica [URL: https://www.cymitquimica.com/sds/F362349]
  • 2-(Methylsulphonyl)-1-(pyridin-2-yl)ethanone Product Page, Santa Cruz Biotechnology [URL: https://www.scbt.com/p/2-methylsulphonyl-1-pyridin-2-yl-ethanone-27302-93-8]
  • Safety Data Sheet for 2-Methylsulfonyl-4,6-dimethoxypyrimidine, Fisher Scientific [URL: https://www.fishersci.com/sds/AC427490000]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs, Centers for Disease Control and Prevention [URL: https://www.cdc.gov/niosh/docs/2007-102/pdfs/2007-102.pdf]
  • 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone Product Page, LGC Standards [URL: https://www.lgcstandards.com/US/en/1-%286-Methyl-3-pyridinyl%29-2-%5B4-%28methylsulfonyl%29phenyl%5Dethanone/p/TRC-D296895]
  • Safety Data Sheet for Pyridine, Fisher Scientific [URL: https://www.fishersci.com/sds/AC131410010]
  • Protective Gear for Chemical Handling Must-Have Equipment, SAMS Solutions [URL: https://www.sams-solutions.com/insights/protective-gear-for-chemical-handling/]
  • Safety Data Sheet for Pyrimidine, Fisher Scientific [URL: https://www.fishersci.com/sds/AC158300050]
  • Safety Data Sheet for Pyridine, Chemos GmbH & Co. KG [URL: https://www.chemos.de/sdb/en/A0274713.sdb]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs, Provista [URL: https://www.provistaco.com/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs/]
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib, Google Patents [URL: https://patents.google.
  • Pyridine Safety Data Sheet, Lab Alley [URL: https://cdn.laballey.
  • Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets, Echemi [URL: https://www.echemi.com/sds/ethanone,2,2,2-trifluoro-1-(4-pyridinyl)--cas-360-67-8.html]
  • 4,6-DIMETHOXY-2-(METHYLSULFONYL)PYRIMIDINE Safety Data Sheets, Echemi [URL: https://www.echemi.com/sds/4,6-dimethoxy-2-(methylsulfonyl)pyrimidine-cas-113583-35-0.html]
  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib, Google Patents [URL: https://patents.google.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.